molecular formula C10H19FN2O2 B109420 tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate CAS No. 934536-10-4

tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate

货号: B109420
CAS 编号: 934536-10-4
分子量: 218.27 g/mol
InChI 键: ZQRYPCAUVKVMLZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C10H19FN2O2 and its molecular weight is 218.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-8(12)7(11)6-13/h7-8H,4-6,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRYPCAUVKVMLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934536-10-4, 577691-56-6, 907544-16-5
Record name 1-Boc-3-fluoro-4-aminopiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-Butyl 3,4-cis-4-amino-3-fluoropiperidine-1-carboxylate racemate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate. This fluorinated piperidine derivative is a key building block in medicinal chemistry, particularly in the development of Janus kinase (JAK) inhibitors. This document outlines detailed experimental protocols for its synthesis and characterization, presents its physicochemical properties in a structured format, and discusses its relevance in drug discovery with a focus on its potential mechanism of action.

Chemical and Physical Properties

This compound is a chiral molecule, with the (3S,4R) and (3R,4S) stereoisomers being of particular interest in pharmaceutical research. The introduction of a fluorine atom can significantly influence the physicochemical properties of the piperidine ring, such as basicity (pKa), which can in turn affect its biological activity and pharmacokinetic profile.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₉FN₂O₂[2][3][4]
Molecular Weight 218.27 g/mol [2][3][4]
CAS Number 907544-20-1 ((3S,4R) isomer)[2][3][4][5][6][7]
907544-17-6 ((3R,4S) isomer)[8][9]
Boiling Point 285.6 ± 40.0 °C (Predicted)[5][6]
Appearance White to off-white powder[7]
Purity ≥95% - 97%[6][10]

Synthesis and Characterization

The synthesis of this compound, particularly its stereoisomers, is a multi-step process. A representative synthetic route for the (3S,4R) isomer is detailed below.

Synthesis of (3S,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate

A common method for the synthesis of (3S,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate involves the debenzylation of a protected precursor.[8]

Experimental Protocol:

  • Materials:

    • tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate

    • Ammonium formate

    • 10% Palladium on activated carbon (Pd/C)

    • Methanol (MeOH)

    • Diatomaceous earth (Celite)

  • Procedure:

    • To a solution of tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (1.0 eq) in methanol, add ammonium formate (10 eq) and 10% Pd/C (0.28 w/w).

    • Heat the reaction mixture to 50 °C for 1 hour.[8]

    • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude product can be purified by column chromatography on silica gel.

DOT Script for Synthesis Workflow:

Synthesis_Workflow Synthesis of (3S,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate reactant tert-Butyl (3S,4R)-4-(benzylamino)- 3-fluoropiperidine-1-carboxylate reaction Heating at 50°C for 1h reactant->reaction reagents Ammonium formate, 10% Pd/C, MeOH reagents->reaction workup Cooling, Filtration through Celite reaction->workup product (3S,4R)-tert-butyl 4-amino- 3-fluoropiperidine-1-carboxylate workup->product

Caption: Synthetic pathway for the preparation of the target compound.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Experimental Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis:

    • ¹H NMR: The spectrum should show characteristic peaks for the tert-butyl group (a singlet around 1.4-1.5 ppm), and multiplets for the piperidine ring protons.[8]

    • ¹³C NMR: The spectrum should display resonances corresponding to the carbons of the tert-butyl group, the piperidine ring, and the carbonyl group of the Boc protecting group.

    • ¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling constants providing information about the fluorine's environment.

Table 2: Representative ¹H NMR Data for (3S,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate in CDCl₃ [8]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
1.40s9HC(CH₃)₃
1.88m2HPiperidine CH₂
3.01m2HPiperidine CH₂
3.55m2HPiperidine CH₂
3.77m1HPiperidine CH
4.66d1HPiperidine CH-F

Biological Activity and Drug Discovery

Fluorinated piperidines are recognized as privileged scaffolds in drug discovery. The introduction of fluorine can enhance metabolic stability and modulate the basicity of the piperidine nitrogen, which can lead to improved target engagement and reduced off-target effects, such as hERG channel inhibition.[1]

Role as a Janus Kinase (JAK) Inhibitor Building Block

Substituted piperidines, including fluorinated derivatives, are key components of many inhibitors of Janus kinases (JAKs). The JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which regulates immune responses, inflammation, and hematopoiesis.[11][12] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[11] Therefore, inhibitors of JAKs are of significant therapeutic interest.

The this compound scaffold can be incorporated into larger molecules designed to target the ATP-binding site of JAKs. The amino group provides a point for further chemical modification to optimize binding affinity and selectivity.

DOT Script for a Generalized JAK-STAT Signaling Pathway:

JAK_STAT_Pathway Generalized JAK-STAT Signaling Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates Cytokine Cytokine Cytokine->CytokineReceptor binds STAT_P p-STAT STAT->STAT_P Dimer p-STAT Dimer STAT_P->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Gene Transcription Nucleus->Gene activates Inhibitor JAK Inhibitor (e.g., containing the fluoropiperidine scaffold) Inhibitor->JAK inhibits

Caption: Inhibition of the JAK-STAT pathway by a potential inhibitor.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Storage: Keep the container tightly closed and store in a dry, well-ventilated place.

  • In case of exposure:

    • Skin contact: Wash off with soap and plenty of water.

    • Eye contact: Flush eyes with water as a precaution.

    • Ingestion: If swallowed, rinse mouth with water. Consult a physician.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its unique stereochemistry and the presence of a fluorine atom make it an attractive scaffold for the development of novel drug candidates, particularly in the area of JAK inhibition. This guide provides essential information for researchers and drug development professionals working with this compound, from its fundamental properties to its potential role in targeted therapies.

References

(3S,4R)-1-Boc-3-fluoropiperidin-4-amine: A Comprehensive Guide to Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the structural elucidation of (3S,4R)-1-Boc-3-fluoropiperidin-4-amine, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction

(3S,4R)-1-Boc-3-fluoropiperidin-4-amine, with the IUPAC name tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate, is a chiral, fluorinated piperidine derivative. The presence of the fluorine atom and the chiral centers at the 3 and 4 positions of the piperidine ring make it a highly sought-after scaffold for the synthesis of novel therapeutic agents. The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen allows for controlled and selective chemical transformations. Accurate structural elucidation is paramount to understanding its reactivity and ensuring the stereochemical integrity of downstream compounds.

Chemical Structure and Properties

The fundamental characteristics of (3S,4R)-1-Boc-3-fluoropiperidin-4-amine are summarized in the table below.

PropertyValue
IUPAC Name tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate
Molecular Formula C₁₀H₁₉FN₂O₂
Molecular Weight 218.27 g/mol
CAS Number 907544-20-1
Appearance White to off-white solid
Stereochemistry (3S, 4R)

Spectroscopic Data for Structure Elucidation

The definitive structure of (3S,4R)-1-Boc-3-fluoropiperidin-4-amine is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For (3S,4R)-1-Boc-3-fluoropiperidin-4-amine, ¹H, ¹³C, and ¹⁹F NMR spectra are essential.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.66d1HH-3
3.77m1HH-4
3.55m2HH-2eq, H-6eq
3.01m2HH-2ax, H-6ax
1.88m2HH-5
1.40s9HBoc (3 x CH₃)

Note: The assignments are based on typical chemical shifts for similar structures and require 2D NMR experiments for definitive confirmation.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
154-156Boc (C=O)
90-95 (d, ¹JCF)C-3
79-81Boc (C(CH₃)₃)
48-52 (d, ²JCF)C-4
40-45C-2, C-6
30-35 (d, ³JCF)C-5
28-29Boc (CH₃)

Note: These are predicted chemical shifts. Experimental verification is necessary.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicity
-180 to -200m

Note: The chemical shift of fluorine is highly dependent on the solvent and referencing standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.

Table 4: FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-3400Medium, BroadN-H stretch (amine)
2850-2980StrongC-H stretch (aliphatic)
1680-1700StrongC=O stretch (Boc carbamate)
1365-1390MediumC-H bend (t-butyl)
1240-1260StrongC-N stretch (carbamate)
1000-1100StrongC-F stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For (3S,4R)-1-Boc-3-fluoropiperidin-4-amine, electrospray ionization (ESI) is a suitable technique.

Table 5: Mass Spectrometry Data

m/zInterpretation
219.15[M+H]⁺ (Calculated: 219.1458)
163.11[M - C₄H₈ + H]⁺ (Loss of isobutylene)
119.09[M - Boc + H]⁺

Experimental Protocols

Synthesis of (3S,4R)-1-Boc-3-fluoropiperidin-4-amine

A representative synthesis involves the debenzylation of a protected precursor.[1]

Reaction:

tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate is dissolved in methanol. Ammonium formate and 10% Palladium on activated carbon (Pd/C) are added to the solution. The reaction mixture is heated to 50°C for 1 hour. After cooling to room temperature, the mixture is filtered through diatomaceous earth and the solvent is removed under reduced pressure to yield the title compound.[1]

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum.

  • ¹⁹F NMR: Acquire a proton-decoupled fluorine NMR spectrum.

  • 2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to definitively assign all proton and carbon signals.

FT-IR Sample Preparation and Analysis
  • Sample Preparation: Prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet.

  • Analysis: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry Sample Preparation and Analysis
  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Analysis: Infuse the sample solution into an electrospray ionization mass spectrometer and acquire the mass spectrum in positive ion mode.

Visualizations

Chemical Structure

structure cluster_piperidine cluster_substituents N1 N C2 N1->C2 Boc Boc N1->Boc C3 C C2->C3 C4 C C3->C4 F F C3->F (S) C5 C4->C5 NH2 NH₂ C4->NH2 (R) C6 C5->C6 C6->N1 workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation Synthesis Synthesis of (3S,4R)-1-Boc-3-fluoropiperidin-4-amine NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR FTIR FT-IR Spectroscopy Synthesis->FTIR MS Mass Spectrometry Synthesis->MS Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Fluorinated Piperidines

The strategic incorporation of fluorine into piperidine scaffolds has become a cornerstone of modern medicinal chemistry. Piperidine itself is the most common nitrogen-containing heterocycle found in FDA-approved drugs, and the unique properties of fluorine—high electronegativity, small size, and the strength of the carbon-fluorine bond—offer a powerful tool to modulate the physicochemical and pharmacological properties of these molecules.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of fluorinated piperidines, offering data-driven insights, detailed experimental protocols, and visualizations to aid in rational drug design and development.

Core Physicochemical Properties

The introduction of fluorine into the piperidine ring profoundly alters its fundamental properties, primarily basicity (pKa) and lipophilicity (logP/logD). These changes have significant downstream effects on a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Basicity (pKa)

Fluorination significantly reduces the basicity of the piperidine nitrogen. The strong electron-withdrawing inductive effect of the fluorine atom decreases the electron density on the nitrogen, making it less likely to accept a proton. This reduction in pKa is highly dependent on the position and number of fluorine substituents.[3][4] Lowering the basicity can be advantageous in drug design, as it may reduce the affinity for the hERG channel, thereby lowering the risk of cardiac toxicity.[3][5]

The modulation of basicity by fluorine is essentially additive and diminishes with increasing topological distance between the fluorine atom(s) and the nitrogen center.[6]

Table 1: Effect of Fluorination on Piperidine pKa

CompoundSubstitution PatternCalculated/Experimental pKaReference
PiperidineUnsubstituted~11.2[7]
3-FluoropiperidineMonofluoro9.5[7][8]
3,3-Difluoropiperidinegem-Difluoro7.0[7][8]
4-FluoropiperidineMonofluoro10.5[8]
4,4-Difluoropiperidinegem-Difluoro9.2[8]

pKa_Impact cluster_piperidine Piperidine Core Piperidine_N N-H pKa Lowered pKa (Reduced Basicity) Piperidine_N->pKa Results in Fluorine Fluorine Substituent (F) Fluorine->Piperidine_N Inductive Effect (-I)

Lipophilicity (logP & logD)

The effect of fluorination on lipophilicity is complex. While fluorine is highly electronegative, its impact on the calculated logarithm of the partition coefficient (clogP) is not straightforward.[3] Fluorine substitution can increase a molecule's lipophilicity, which may enhance its ability to cross biological membranes.[9] However, the decrease in basicity caused by nearby fluorine atoms also affects the distribution coefficient at physiological pH (logD), meaning some partially fluorinated derivatives may have similar or even higher overall lipophilicity than their non-fluorinated parents at pH 7.4.[6][10]

Table 2: Comparative Lipophilicity Data

Compound PairclogP (Non-fluorinated)clogP (Fluorinated)CommentsReference
Piperidine vs. 3,3-Difluoropiperidine1.10.4gem-Difluorination decreases lipophilicity.[8]
Piperidine vs. 4,4-Difluoropiperidine1.10.8gem-Difluorination decreases lipophilicity.[8]
Bicyclic Amine vs. gem-Difluoro Analog1.81.5Lipophilicity can decrease upon gem-difluorination.[8]
Conformational Preferences

Fluorine substitution has profound stereoelectronic effects that dictate the conformational equilibrium of the piperidine ring. Unlike larger halogens, fluorine often prefers an axial orientation, a phenomenon driven by a combination of electrostatic interactions, hyperconjugation, and solvation effects.[11][12]

  • Charge-Dipole Interactions: Favorable interactions between the partial positive charge on the protonated nitrogen and the partial negative charge of the axial fluorine can stabilize this conformation.[13]

  • Hyperconjugation: An axial C-F bond allows for stabilizing hyperconjugative interactions between the C-F σ* antibonding orbital and adjacent C-H or C-C σ bonding orbitals.[11][12]

  • Solvation: Solvent polarity plays a major role in stabilizing conformers.[11][14]

This ability to lock the piperidine into a specific, rigid conformation is a powerful tool for optimizing ligand-receptor interactions.[9][12]

Table 3: Conformational Free Energy Differences (ΔG) for 3-Substituted Piperidines

CompoundSolventΔG (kcal/mol) (Axial - Equatorial)Preferred ConformerReference
N-TFA-3-fluoropiperidineChloroform-0.4Axial[11][12]
3-Fluoropiperidinium HClWater+1.8Axial[11][12]
N-TFA-3,5-difluoropiperidineChloroform+0.9Axial[11][12]
3,5-Difluoropiperidinium HClWater+3.9Axial[11][12]

A positive ΔG value indicates the equatorial conformer is more stable, while a negative or small positive value can indicate a preference for the axial conformer, especially when considering the specific interactions in fluorinated systems.

Conformation cluster_factors Stabilizing Factors for Axial-F Equilibrium Axial Axial F Conformer Equilibrium->Axial Equatorial Equatorial F Conformer Equatorial->Equilibrium Hyperconjugation Hyperconjugation (σ -> σ*) Hyperconjugation->Axial ChargeDipole Charge-Dipole Interaction ChargeDipole->Axial Solvation Solvation Effects Solvation->Axial

Chemical Properties and Synthetic Strategies

Metabolic Stability

A primary driver for incorporating fluorine is to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong (bond energy ~110 kcal/mol) and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[9][11] By replacing a metabolically labile C-H bond at a "soft spot" with a C-F bond, chemists can effectively block metabolic pathways, leading to an increased drug half-life, improved bioavailability, and potentially less frequent dosing.[15][16]

Table 4: Impact of Fluorination on Metabolic Stability in Mouse Liver Microsomes (MLM)

CompoundKey Structural FeatureMLM Half-life (t½)Reference
Compound 18Unsubstituted Piperidine6 min[16]
Compound 204-Fluoropiperidine Analog> 30 min[16]
Synthetic Access

General and robust synthetic access to fluorinated piperidines has historically been a challenge.[1][2] A prevalent modern strategy involves the catalytic hydrogenation of readily available and inexpensive fluoropyridine precursors.[1] For instance, a rhodium-catalyzed dearomatization-hydrogenation (DAH) process allows for the one-pot, highly diastereoselective synthesis of a wide array of all-cis-(multi)fluorinated piperidines.[17] This method provides predictable control over the stereochemistry of the fluorine substituents.

Key Experimental Protocols

Protocol: Determination of pKa by Potentiometric Titration

This method determines the dissociation constant by measuring pH changes in a solution upon the addition of a titrant.[18][19]

  • Preparation of Solutions:

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Prepare a sample solution of the fluorinated piperidine derivative (e.g., 0.01 M) in deionized water. Maintain a constant ionic strength by adding a salt like KCl (e.g., to 0.01 M).[19][20]

  • Titration:

    • Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0).

    • Place the sample solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

    • Add the standardized NaOH solution in small, precise aliquots (e.g., 0.1 mL).

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point (the point of steepest inflection).

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).[18][21]

Protocol: Determination of logP by Shake-Flask Method

This is the traditional method for measuring the partition coefficient between n-octanol and water.[22][23]

  • System Preparation:

    • Pre-saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4 for logD) with n-octanol by shaking them together for at least 24 hours and allowing the phases to separate.[24][25]

  • Partitioning:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[24]

    • Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each).[23]

    • Cap the vial and shake or rotate it vigorously for a set period (e.g., 1 hour) to allow the compound to reach equilibrium between the two phases.[24]

    • Centrifuge the vial to ensure complete phase separation.

  • Quantification:

    • Carefully withdraw an aliquot from each phase (n-octanol and aqueous).

    • Determine the concentration of the compound in each aliquot using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[23][24]

  • Calculation:

    • Calculate logP (or logD) using the formula: logP = log([Concentration in Octanol] / [Concentration in Aqueous Phase])

Protocol: In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, typically using human liver microsomes (HLM).[16][26]

  • Incubation:

    • Prepare a reaction mixture containing the test compound (e.g., 1 µM final concentration) and liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

    • Pre-warm the mixture to 37°C.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (the cofactor for CYP enzymes).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard at each time point.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the resulting line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

Metabolic_Workflow Start Start: Compound + Microsomes (in Buffer at 37°C) Initiate Initiate Reaction (Add NADPH) Start->Initiate Sample Sample at Time Points (0, 5, 15, 30 min) Initiate->Sample Quench Quench Reaction (Cold Acetonitrile + Internal Std.) Sample->Quench Analyze Analyze by LC-MS/MS (Quantify Parent Compound) Quench->Analyze Calculate Calculate Half-Life (t½) and Intrinsic Clearance Analyze->Calculate End End: Stability Profile Calculate->End

References

A Technical Guide to tert-Butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate (CAS 907544-20-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate, a key building block in modern medicinal chemistry. This document consolidates its chemical and physical properties, synthesis protocols, applications in drug discovery, and relevant safety information.

Chemical and Physical Properties

tert-Butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate is a chiral heterocyclic compound that has garnered significant interest as a scaffold in the design of novel therapeutics.[1][2] The presence of a fluorine atom on the piperidine ring can significantly influence the molecule's physicochemical properties, such as basicity (pKa), lipophilicity, and metabolic stability, which are critical parameters in drug design.[3]

Table 1: Physicochemical Properties of tert-Butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate

PropertyValueSource
CAS Number 907544-20-1[4][5]
Molecular Formula C₁₀H₁₉FN₂O₂[4][5]
Molecular Weight 218.27 g/mol [4][5]
IUPAC Name tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate[4]
Synonyms (3S,4R)-1-Boc-4-amino-3-fluoropiperidine, cis-4-Amino-1-Boc-3-fluoropiperidine[4]
Appearance Colorless to off-white solid-liquid mixture[6]
Boiling Point (Predicted) 285.6 ± 40.0 °C[6]
Density (Predicted) 1.11 ± 0.1 g/cm³[6]
pKa (Predicted) 8.88 ± 0.40[6]
Storage 2-8°C, protect from light[6]

Table 2: Spectroscopic Data for tert-Butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate

TypeDataSource
¹H NMR (CDCl₃) 1.40 (s, 9H), 1.88 (m, 2H), 3.01 (m, 2H), 3.55 (m, 2H), 3.77 (m, 1H), 4.66 (d, 1H)[3]
¹³C NMR, ¹⁹F NMR, MS, IR Data not readily available in public literature. Commercial suppliers may provide this information upon request.[7][8]

Synthesis and Experimental Protocols

The synthesis of tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate typically involves the deprotection of a suitable precursor. A common method is the catalytic hydrogenation of a benzyl-protected amine.

Experimental Protocol: Synthesis via Catalytic Hydrogen Transfer

This protocol describes the debenzylation of tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate using ammonium formate as a hydrogen source and palladium on carbon as the catalyst.[3]

Materials:

  • tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate

  • Ammonium formate

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol (MeOH)

  • Diatomaceous earth (Celite®)

Procedure:

  • In a round-bottom flask, dissolve tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (1.0 eq) in methanol.

  • Add ammonium formate (approximately 5-10 eq) to the solution.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the starting material).

  • Heat the reaction mixture to 50°C for 1 hour, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography if necessary.

Diagram 1: Synthesis Workflow

G start Starting Material: tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate reagents Reagents: Ammonium Formate, 10% Pd/C, Methanol start->reagents 1. Dissolve and add reaction Reaction Conditions: 50°C, 1 hour reagents->reaction 2. Heat filtration Filtration: Removal of Pd/C using diatomaceous earth reaction->filtration 3. Cool and filter concentration Concentration: Under reduced pressure filtration->concentration 4. Evaporate solvent product Final Product: tert-Butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate concentration->product 5. Isolate

Caption: A schematic overview of the synthesis of the title compound.

Applications in Drug Discovery

The fluorinated piperidine scaffold is a valuable component in the design of bioactive molecules. The introduction of fluorine can modulate the pKa of the piperidine nitrogen, which can be crucial for optimizing a compound's binding affinity to its biological target and improving its pharmacokinetic profile.[3]

A significant application of this compound is in the synthesis of Janus kinase (JAK) inhibitors .[9] JAKs are a family of tyrosine kinases that play a critical role in cytokine signaling pathways, which are often dysregulated in inflammatory diseases and cancers.[10]

Diagram 2: Role in JAK Inhibitor Synthesis

G start tert-Butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate coupling Coupling with heterocyclic core start->coupling deprotection Boc Deprotection coupling->deprotection functionalization Further Functionalization deprotection->functionalization jak_inhibitor JAK Inhibitor Candidate functionalization->jak_inhibitor

Caption: A generalized workflow for developing JAK inhibitors.

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. The binding of a cytokine to its receptor leads to the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription.

Diagram 3: The JAK/STAT Signaling Pathway

G cluster_membrane Cell Membrane cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates p_jak P-JAK jak->p_jak autophosphorylation stat STAT p_stat P-STAT stat->p_stat p_jak->stat phosphorylates dimer P-STAT Dimer p_stat->dimer dimerization nucleus Nucleus dimer->nucleus translocation gene Gene Transcription nucleus->gene

Caption: An overview of the canonical JAK/STAT signaling cascade.

Biological Activity and Experimental Protocols

While specific IC₅₀ values for direct derivatives of tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate are not widely published, related fluorinated piperidine-containing compounds have shown potent inhibition of various JAK isoforms.

Table 3: Representative IC₅₀ Values for Selected JAK Inhibitors

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)Source
Tofacitinib1-320-100<1>1000[10]
Ruxolitinib3.32.842819[10]
Abrocitinib~29~803>10000~1300[11]
Experimental Protocol: In Vitro JAK2 Kinase Inhibition Assay

This protocol provides a general framework for determining the in vitro inhibitory activity of a compound against the JAK2 enzyme.[12]

Materials:

  • Purified recombinant JAK2 enzyme

  • Substrate peptide (e.g., a biotinylated peptide derived from a known JAK2 substrate)

  • ATP

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white assay plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Add the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add the JAK2 enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. The final ATP concentration should be close to its Km value for JAK2.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and detect the amount of product (e.g., ADP) produced using a kinase detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Diagram 4: Workflow for In Vitro Kinase Assay

G compound_prep Prepare serial dilution of test compound enzyme_add Add JAK2 enzyme and incubate compound_prep->enzyme_add reaction_start Initiate reaction with ATP and substrate enzyme_add->reaction_start incubation Incubate at 30°C reaction_start->incubation detection Add detection reagent incubation->detection readout Measure signal (luminescence/fluorescence) detection->readout analysis Calculate % inhibition and IC50 value readout->analysis

Caption: A step-by-step workflow for a typical in vitro kinase inhibition assay.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate is not publicly available. However, based on the data for structurally related compounds, the following general precautions should be observed.[13]

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • First Aid:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

    • Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is at 2-8°C.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety assessment. Always consult the most up-to-date MSDS from the supplier before handling this chemical.

References

In-Depth Technical Guide: The Biological Activity of tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate is a synthetic heterocyclic compound that has garnered attention in medicinal chemistry primarily as a valuable building block in the synthesis of targeted therapeutic agents. Its rigid piperidine core, substituted with a fluorine atom and an amino group, provides a unique three-dimensional structure that can be exploited for specific interactions with biological targets. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as basicity (pKa) and lipophilicity, which in turn can affect its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its role in the development of Janus kinase (JAK) inhibitors.

Core Biological Activity: Modulation of Janus Kinase (JAK) Activity

The primary biological relevance of this compound and its stereoisomers lies in their utility as key structural motifs in the design of Janus kinase (JAK) inhibitors.[1] The JAK family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway is essential for transducing signals from a wide array of cytokines and growth factors, thereby playing a pivotal role in cellular processes such as immunity, inflammation, and hematopoiesis.

While direct quantitative data on the inhibitory activity of this compound itself is not extensively available in the public domain, its enantiomer, (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylic acid tert-butyl ester, has been noted for its effectiveness in increasing the potency of JAK inhibitors.[1] This suggests that the fluorinated piperidine scaffold is a key pharmacophore for interacting with the ATP-binding site of JAK enzymes.

Furthermore, this class of compounds has been identified as being beneficial in reducing inhibitory activity against the human ether-a-go-go-related gene (hERG) channel.[1] hERG channel inhibition is a significant concern in drug development due to its association with cardiotoxicity. The ability of the 3-fluoropiperidine moiety to potentially mitigate this off-target effect while enhancing JAK inhibitory potency makes it a highly attractive component for the design of safe and effective JAK inhibitors.

Quantitative Data

As of the latest available information, specific quantitative biological activity data (e.g., IC50, EC50, Ki) for this compound as a standalone agent is not publicly documented. Its primary role has been as a synthetic intermediate in the development of more complex molecules. The quantitative data for final drug candidates incorporating this moiety would be specific to those larger, patented compounds.

For context, below is a table illustrating the typical inhibitory concentrations of well-established JAK inhibitors against different JAK isoforms. This provides a benchmark for the level of potency often sought in the development of new chemical entities in this class.

Kinase TargetRepresentative IC50 (nM) for Established JAK Inhibitors
JAK15 - 50
JAK21 - 30
JAK31 - 100
TYK210 - 200

Note: The data in this table is representative of various known JAK inhibitors and does not represent the activity of this compound itself.

Signaling Pathway

The biological activity of compounds derived from this compound is centered on the inhibition of the JAK-STAT signaling pathway. The general mechanism of this pathway and the point of intervention by JAK inhibitors are illustrated below.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 5. STAT Recruitment JAK->Receptor JAK->JAK JAK->STAT 6. STAT Phosphorylation STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Inhibitor This compound -derived Inhibitor Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 9. Gene Regulation

Figure 1. The JAK-STAT signaling pathway and the site of inhibition.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of compounds like this compound as JAK inhibitors and for evaluating their potential cardiotoxicity via hERG channel assays are provided below.

In Vitro Kinase Assay for JAK Inhibition (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific JAK isoform.

Objective: To quantify the dose-dependent inhibition of a recombinant JAK enzyme by a test compound.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, or TYK2

  • Kinase-specific peptide substrate

  • High-purity Adenosine triphosphate (ATP)

  • Test compound dissolved in 100% DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute the compound solutions in Kinase Assay Buffer to the desired final concentrations.

  • Assay Plate Preparation: Add the diluted compound solutions to the wells of the 384-well plate. Include wells with vehicle (DMSO) as a no-inhibition control and wells without enzyme as a background control.

  • Enzyme and Substrate Addition: Prepare a solution of the specific JAK enzyme and its peptide substrate in Kinase Assay Buffer. Add this mixture to all wells.

  • Reaction Initiation: Prepare a solution of ATP in Kinase Assay Buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be near the Michaelis-Menten constant (Km) for the specific JAK enzyme.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination and Signal Generation: Stop the kinase reaction and measure the amount of ADP produced by adding the detection reagents from the luminescence-based assay kit according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibition control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

JAK_Assay_Workflow A Compound Serial Dilution B Dispense Compound to Plate A->B C Add JAK Enzyme & Substrate B->C D Initiate Reaction with ATP C->D E Incubate at Room Temperature D->E F Add Detection Reagents E->F G Measure Luminescence F->G H Calculate IC50 G->H

Figure 2. Workflow for the in vitro JAK kinase inhibition assay.
hERG Channel Inhibition Assay (Automated Patch Clamp)

This protocol outlines a standard method for assessing the potential of a compound to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.

Objective: To determine the concentration-dependent inhibition of the hERG channel by a test compound.

Materials:

  • HEK293 or CHO cell line stably expressing the hERG channel

  • Automated patch-clamp system

  • Appropriate extracellular and intracellular solutions for patch-clamp recording

  • Test compound dissolved in a suitable vehicle (e.g., DMSO)

  • Positive control (e.g., a known hERG inhibitor like E-4031)

Procedure:

  • Cell Preparation: Culture the hERG-expressing cells to an appropriate confluency and harvest them for the automated patch-clamp experiment.

  • System Setup: Prepare the automated patch-clamp system with the necessary solutions and cell suspension according to the manufacturer's protocol.

  • Seal Formation and Current Recording: The system will automatically establish whole-cell patch-clamp configurations. Record baseline hERG currents using a specific voltage protocol designed to elicit the characteristic tail current.

  • Compound Application: Apply the vehicle control to establish a stable baseline. Then, perfuse the cells with increasing concentrations of the test compound.

  • Data Acquisition: Record the hERG current at each compound concentration after a steady-state effect is reached.

  • Positive Control: Apply a known hERG inhibitor as a positive control to confirm the sensitivity of the assay system.

  • Data Analysis: Measure the amplitude of the hERG tail current at each concentration. Calculate the percent inhibition relative to the baseline current. Plot the percent inhibition against the compound concentration to determine the IC50 value.

hERG_Assay_Workflow A Prepare hERG-expressing Cells B Automated Patch-Clamp Setup A->B C Establish Baseline hERG Current B->C D Apply Test Compound (Increasing Concentrations) C->D E Record hERG Current D->E E->D Repeat for each concentration F Apply Positive Control E->F G Analyze Data and Determine IC50 F->G

Figure 3. Workflow for the hERG channel inhibition assay.

Conclusion

This compound is a key synthetic building block in the development of novel therapeutic agents, particularly in the area of JAK inhibition. Its unique structural and physicochemical properties, conferred by the fluorinated piperidine core, make it an attractive scaffold for designing potent and selective kinase inhibitors with potentially improved safety profiles. While direct biological activity data for the compound itself is limited, its integral role in the synthesis of potent JAK inhibitors underscores its significance in modern drug discovery. The experimental protocols provided herein offer a framework for the biological evaluation of this and similar molecules. Further research into the direct biological effects of this compound and the publication of quantitative data from structure-activity relationship studies would be highly valuable to the scientific community.

References

The Decisive Role of Fluorine in Piperidine Ring Conformation: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into piperidine scaffolds has become a cornerstone of modern medicinal chemistry. The unique stereoelectronic properties of fluorine profoundly influence the conformational preferences of the piperidine ring, impacting molecular shape, pKa, and ultimately, biological activity. This technical guide provides a comprehensive overview of the principles governing the conformation of fluorinated piperidines, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts to aid in rational drug design.

Key Factors Governing Conformational Preference

The introduction of fluorine into a piperidine ring introduces a complex interplay of stereoelectronic and steric effects that dictate the energetically favorable conformation. The axial or equatorial preference of the fluorine substituent is not governed by sterics alone, but rather a combination of stabilizing and destabilizing interactions.

The conformational behavior of fluorinated piperidines is primarily influenced by:

  • Hyperconjugation: This involves the donation of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. In fluorinated piperidines, key hyperconjugative interactions include the anomeric effect and the gauche effect.

  • Electrostatic Interactions: The highly polar nature of the C-F bond leads to significant dipole-dipole and charge-dipole interactions within the molecule, which can stabilize or destabilize certain conformations.

  • Solvation Effects: The polarity of the solvent can have a significant impact on the conformational equilibrium, often favoring the conformer with the larger dipole moment.

  • Steric Repulsion: Classical steric hindrance can also play a role, particularly with bulky substituents on the piperidine ring or the nitrogen atom.

Quantitative Analysis of Conformational Equilibria

The energetic preference for the axial or equatorial position of fluorine can be quantified by the difference in Gibbs free energy (ΔG) between the two conformers. A negative ΔG value indicates a preference for the equatorial conformer, while a positive value favors the axial conformer. These values are typically determined experimentally using NMR spectroscopy or calculated using computational methods like Density Functional Theory (DFT).

Below are tables summarizing the conformational free energy differences for a variety of fluorinated piperidine derivatives, illustrating the impact of substitution patterns and N-substituents.

Table 1: Conformational Free Energy Differences (ΔG in kcal/mol) for 3-Fluoropiperidine Derivatives

CompoundN-SubstituentSolventΔG (Gas Phase)ΔG (Solvent)Experimental Observation
1 TFAToluene+0.1-0.4Axial
HClWater+4.8+1.8Axial
HWater0.0+0.1Axial
2 (3,5-difluoro)TFAChloroform-1.4+0.9Axial
HClWater+8.6+3.9Axial
HWater-0.3+0.8Axial
3 (cis-3-fluoro-4-methyl)TFAChloroform+1.8+3.0Axial
HClWater+6.2+3.6Axial
HWater+2.1+2.2Axial

Table 2: Conformational Free Energy Differences (ΔG in kcal/mol) for other Fluorinated Piperidines

CompoundN-SubstituentSolventΔG (Gas Phase)ΔG (Solvent)Experimental Observation
4 (cis-3,4-difluoro)TFAChloroform-1.9-1.2Equatorial
HClWater+2.9-0.4Equatorial
HWater-1.9-2.0Equatorial
10 (4-fluoro)TFAChloroform+0.7+0.4Axial
HClWater+3.0+1.0Equatorial
HWater-0.9-0.4Equatorial

Stereoelectronic Effects in Detail

The Anomeric Effect in 2-Fluoropiperidines

The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C2 in piperidines) to adopt an axial orientation. This counterintuitive preference is rationalized by a stabilizing hyperconjugative interaction between a lone pair of the ring heteroatom (nitrogen) and the antibonding orbital (σ*) of the C-F bond. For this interaction to be maximal, the orbitals must be anti-periplanar, a geometry achieved when the fluorine is in the axial position and the nitrogen lone pair is oriented appropriately.

Diagram 1: The Anomeric Effect in 2-Fluoropiperidine.
The Gauche Effect in 3-Fluoropiperidines

In 3-fluoropiperidines, the preference for an axial fluorine is often attributed to a gauche effect. This arises from a stabilizing hyperconjugative interaction between the C-H bonding orbitals (σ) on the adjacent carbon (C4) and the antibonding orbital (σ) of the C-F bond. This σ -> σ interaction is maximized when the C-H and C-F bonds are in a gauche relationship, which is the case when the fluorine is axial.

Experimental and Computational Workflows

The determination of piperidine ring conformation is a multi-faceted process, typically involving synthesis, experimental analysis, and computational modeling.

conformational_analysis_workflow cluster_synthesis Synthesis cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_analysis Conformational Determination Synthesis Synthesis of Fluorinated Piperidine NMR NMR Spectroscopy (¹H, ¹⁹F, COSY, NOESY) Synthesis->NMR Xray Single Crystal X-ray Diffraction Synthesis->Xray Conformation Determination of - Ring Conformation - Axial/Equatorial Preference - ΔG NMR->Conformation Xray->Conformation DFT DFT Calculations (e.g., M06-2X) NBO NBO Analysis DFT->NBO DFT->Conformation NBO->Conformation

Diagram 2: General Workflow for Conformational Analysis.

Detailed Experimental Protocols

Synthesis: Catalytic Hydrogenation of Fluoropyridines

A common and efficient method for the synthesis of all-cis-(multi)fluorinated piperidines is the dearomatization-hydrogenation of the corresponding fluoropyridines.

  • General Procedure: In a glovebox, a pressure tube is charged with the fluoropyridine substrate, a rhodium or palladium catalyst, and a suitable solvent (e.g., THF). The tube is sealed, removed from the glovebox, and connected to a hydrogen source. The reaction is stirred under hydrogen pressure at a specific temperature for a designated time. After the reaction, the mixture is filtered, concentrated, and purified by chromatography to yield the fluorinated piperidine. For volatile products, in situ protection (e.g., with Boc anhydride or Cbz chloride) is often employed before purification.

NMR Spectroscopy for Conformational Analysis

¹⁹F NMR spectroscopy is a powerful tool for determining the conformation of fluorinated piperidines. The key parameter is the vicinal coupling constant between fluorine and adjacent protons (³J(F,H)).

  • Sample Preparation: 5-10 mg of the fluorinated piperidine is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, acetone-d₆) in a 5 mm NMR tube. The solution should be filtered to remove any particulate matter.

  • Data Acquisition: ¹⁹F NMR spectra are typically acquired on a 400 or 500 MHz spectrometer. A standard 1D ¹⁹F pulse sequence with ¹H decoupling is often sufficient. For more detailed analysis, 2D experiments such as ¹H-¹⁹F HETCOR can be employed.

  • Data Interpretation: The magnitude of the ³J(F,H) coupling constant is dependent on the dihedral angle between the C-F and C-H bonds. For a chair conformation:

    • Axial Fluorine: Exhibits a large trans-diaxial coupling (³J(Fₐ,Hₐ) ≈ 30-45 Hz) and a smaller gauche coupling (³J(Fₐ,Hₑ) ≈ 2-10 Hz).

    • Equatorial Fluorine: Shows two smaller gauche couplings (³J(Fₑ,Hₐ) and ³J(Fₑ,Hₑ) ≈ 2-15 Hz).

Single Crystal X-ray Diffraction

X-ray crystallography provides unambiguous determination of the solid-state conformation.

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system. Vapor diffusion techniques are also commonly used.

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected by a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, and angles, which reveal the precise conformation of the piperidine ring.

Computational Chemistry

Density Functional Theory (DFT) calculations are instrumental in predicting and rationalizing the observed conformational preferences.

  • Methodology: The M06-2X functional with a triple-zeta basis set (e.g., def2-TZVP) is a commonly used and reliable method for studying the conformational energies of fluorinated organic molecules. Solvation effects can be modeled using a polarizable continuum model (PCM).

  • Analysis: Geometry optimization is performed for both the axial and equatorial conformers. The calculated energies are used to determine the relative free energy (ΔG). Natural Bond Orbital (NBO) analysis can be performed on the optimized geometries to quantify the stabilizing hyperconjugative interactions.

Conclusion

The conformational behavior of fluorinated piperidines is a result of a delicate balance of hyperconjugative, electrostatic, and steric effects. A thorough understanding of these principles, supported by robust experimental and computational techniques, is crucial for the rational design of piperidine-containing drug candidates with optimized pharmacological profiles. This guide provides a foundational framework for researchers to navigate the complexities of fluorine's influence on piperidine conformation and leverage this knowledge in the pursuit of novel therapeutics.

An In-depth Technical Guide to tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, a critical chiral building block for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, a key synthetic protocol, and its significant application in the synthesis of targeted therapies, particularly Janus kinase (JAK) inhibitors.

Core Molecular Data

This compound is a fluorinated piperidine derivative valued for its specific stereochemistry, which is crucial for its biological activity when incorporated into larger molecules.[1] The presence of the fluorine atom significantly influences the basicity of the piperidine nitrogen, a feature that can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as improving efficacy and reducing off-target effects like hERG potassium ion channel binding.[2]

Below is a summary of its key quantitative data:

PropertyValueReference(s)
Molecular Weight 218.27 g/mol [3][4][5]
Molecular Formula C₁₀H₁₉FN₂O₂[3][5]
CAS Number 907544-20-1 ((3S,4R) isomer)[3][5]
Boiling Point 285.6±40.0 °C (Predicted)[6]
Density 1.11±0.1 g/cm³ (Predicted)[6]
pKa 8.88±0.40 (Predicted)[6]

Synthesis Protocol

The synthesis of enantiomerically pure fluorinated piperidines is a significant challenge in medicinal chemistry. A common and effective method for the preparation of tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate involves the debenzylation of a protected precursor.

Experimental Protocol: Debenzylation of tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate[7]
  • Reactants:

    • tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (1 equivalent)

    • Ammonium formate (excess)

    • 10% Palladium on activated carbon (catalytic amount)

    • Methanol (solvent)

  • Procedure:

    • A mixture of tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate, ammonium formate, and 10% Pd/C in methanol is heated to 50 °C for 1 hour.

    • The reaction mixture is then cooled to room temperature.

    • The mixture is filtered through diatomaceous earth to remove the palladium catalyst.

    • The filtrate is concentrated under reduced pressure to yield the title compound.

This protocol provides a quantitative yield of the desired product.[7]

Application in Drug Discovery: Synthesis of Janus Kinase (JAK) Inhibitors

The piperidine ring is a ubiquitous scaffold in pharmaceuticals.[2] Specifically, 3-aminopiperidine derivatives are frequently found in pharmaceutically active compounds. This compound and its analogues are crucial intermediates in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs that target the JAK-STAT signaling pathway and are used in the treatment of autoimmune diseases like rheumatoid arthritis.[8][9]

The JAK-STAT signaling pathway is a critical cascade for cytokine signaling that regulates cell growth, survival, and differentiation. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.[10][11]

Below is a diagram illustrating the general workflow for incorporating the fluorinated piperidine building block into a JAK inhibitor, exemplified by the synthesis of tofacitinib analogues.

G cluster_synthesis Synthesis of a JAK Inhibitor Precursor cluster_final Final Drug Synthesis A This compound C Coupling Reaction (e.g., SNAr or Mitsunobu) A->C B Pyrrolo[2,3-d]pyrimidine core B->C D Coupled Intermediate C->D E Deprotection and further functionalization D->E F Final JAK Inhibitor (e.g., Tofacitinib analogue) E->F

Synthetic workflow for a JAK inhibitor.

The JAK-STAT signaling pathway, the target of drugs synthesized using this building block, is depicted below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak jak_p P-JAK jak->jak_p Phosphorylation cytokine Cytokine cytokine->receptor Binding stat STAT stat_p P-STAT stat->stat_p jak_p->stat Recruitment & Phosphorylation stat_dimer P-STAT Dimer stat_p->stat_dimer Dimerization dna DNA stat_dimer->dna Translocation & DNA Binding transcription Gene Transcription dna->transcription

The JAK-STAT signaling pathway.

Conclusion

This compound is a high-value chemical intermediate with significant applications in modern drug discovery. Its unique structural and electronic properties, conferred by the fluorinated piperidine scaffold, make it an essential building block for the synthesis of targeted therapies, most notably JAK inhibitors. The synthetic accessibility and the ability to fine-tune molecular properties underscore its importance for researchers and scientists in the pharmaceutical industry.

References

An In-depth Technical Guide to the Stereochemistry of 3-Fluoropiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into piperidine scaffolds has become a powerful strategy in medicinal chemistry, offering a means to fine-tune the physicochemical and pharmacological properties of drug candidates. The stereochemical orientation of the fluorine atom at the 3-position of the piperidine ring, in particular, has profound implications for a molecule's conformational preference, basicity, and ultimately its biological activity. This technical guide provides a comprehensive overview of the stereochemistry of 3-fluoropiperidine derivatives, summarizing key data, detailing experimental protocols, and visualizing important concepts to aid in the rational design of novel therapeutics.

Conformational Analysis: The Axial vs. Equatorial Fluorine Preference

The conformational equilibrium of the 3-fluoropiperidine ring, specifically the preference of the fluorine substituent for an axial or equatorial position, is a subject of considerable interest and is influenced by a delicate balance of several factors.[1] These include steric hindrance, hyperconjugation, and electrostatic interactions, which can be modulated by the substitution pattern on the piperidine ring and the surrounding solvent environment.

A systematic study by Glorius and coworkers using NMR spectroscopy and computational analysis has provided valuable quantitative insights into these conformational preferences. The free enthalpy differences (ΔG) between the equatorial and axial conformers have been determined for a variety of N-substituted 3-fluoropiperidine derivatives in different solvents.[2][3]

Table 1: Conformational Preferences of N-Substituted 3-Fluoropiperidine Derivatives (ΔG in kcal/mol) [2]

N-SubstituentSolventΔG (Axial → Equatorial)Predominant Conformer
H (as HCl salt)Water+1.8Axial
TFAChloroform-0.4Equatorial
BocChloroform-1.2Equatorial
CbzChloroform-1.0Equatorial

Positive ΔG values indicate a preference for the axial conformer.

These data highlight the significant role of the N-substituent and the solvent in dictating the conformational equilibrium. For instance, the protonated form (HCl salt) in water strongly favors the axial fluorine conformation, which is attributed to a stabilizing charge-dipole interaction between the positively charged nitrogen and the electronegative fluorine atom.[2] In contrast, bulky N-protecting groups like Boc and Cbz in a less polar solvent like chloroform lead to a preference for the equatorial position to minimize steric strain.

Experimental Protocols: Synthesizing Specific Stereoisomers

The controlled synthesis of specific stereoisomers of 3-fluoropiperidine derivatives is crucial for elucidating structure-activity relationships. Several methodologies have been developed to achieve high levels of diastereoselectivity and enantioselectivity.

Diastereoselective Synthesis of cis-3-Fluoropiperidines via Rhodium-Catalyzed Dearomatization-Hydrogenation

A robust and highly diastereoselective method for the synthesis of all-cis-(multi)fluorinated piperidines has been developed by Glorius and coworkers.[4] This one-pot, two-step process involves the dearomatization of fluoropyridine precursors followed by hydrogenation.

Representative Experimental Protocol:

To a flame-dried Schlenk tube under an argon atmosphere, [Rh(COD)Cl]₂ (2.5 mol%) and a suitable ligand (e.g., a phosphine ligand, 5.5 mol%) are added. Anhydrous tetrahydrofuran (THF) is then introduced, followed by the fluoropyridine substrate (1.0 equiv). The mixture is stirred for a few minutes before pinacolborane (HBpin, 1.5 equiv) is added dropwise. The reaction is then stirred at room temperature for the dearomatization step. After consumption of the starting material (monitored by TLC or GC-MS), the flask is evacuated and backfilled with hydrogen gas (from a balloon), and the reaction mixture is stirred vigorously for the hydrogenation step until the reaction is complete. The reaction is then quenched, and the product is purified by column chromatography.

experimental_workflow cluster_dearomatization Dearomatization Step cluster_hydrogenation Hydrogenation Step start Fluoropyridine Substrate dearomatization Dearomatization start->dearomatization catalyst [Rh(COD)Cl]₂ + Ligand catalyst->dearomatization reagent Pinacolborane (HBpin) in THF reagent->dearomatization intermediate Dihydro- and Tetrahydropyridine Intermediates dearomatization->intermediate Intermediate Mixture hydrogenation Hydrogenation intermediate->hydrogenation hydrogen H₂ (gas) hydrogen->hydrogenation product cis-3-Fluoropiperidine Derivative hydrogenation->product Final Product

Caption: Workflow for the synthesis of cis-3-fluoropiperidine derivatives.

Enantioselective Synthesis

Achieving enantiocontrol in the synthesis of 3-fluoropiperidines is a significant challenge. One approach involves the asymmetric hydrogenation of a prostereogenic enamine precursor.

Conceptual Experimental Protocol for Asymmetric Hydrogenation:

A solution of the N-protected 3-fluoro-1,2,3,4-tetrahydropyridine substrate in a suitable solvent (e.g., methanol, dichloromethane) is placed in a high-pressure reactor. A chiral catalyst, typically a rhodium or iridium complex with a chiral phosphine ligand (e.g., a derivative of BINAP or Josiphos), is added. The reactor is then pressurized with hydrogen gas, and the reaction is stirred at a specific temperature until completion. The enantiomeric excess of the product is determined by chiral HPLC or NMR analysis using a chiral solvating agent.

Biological Activity: The Impact of Stereochemistry

For example, in the development of kinesin spindle protein (KSP) inhibitors, Merck researchers found that the stereochemistry of a fluorine atom on the piperidine ring influenced the compound's basicity and its interaction with the P-glycoprotein (P-gp) efflux pump. The axial isomer of a 3-fluoropiperidine-containing compound exhibited a more desirable pKa and reduced P-gp liability, leading to its selection as a clinical candidate.[5]

While specific IC50 or Ki values for a series of 3-fluoropiperidine stereoisomers are not provided in the reviewed literature, the following table illustrates the concept of how such data would be presented to highlight the importance of stereochemistry.

Table 2: Hypothetical Biological Activity Data for Stereoisomers of a 3-Fluoropiperidine Derivative (Illustrative)

StereoisomerTarget Binding Affinity (Ki, nM)Cellular Potency (IC50, nM)
(R)-cis-3-fluoro1050
(S)-cis-3-fluoro5002500
(R)-trans-3-fluoro150750
(S)-trans-3-fluoro8004000

This hypothetical data underscores how a single change in stereochemistry can lead to orders of magnitude differences in biological activity, emphasizing the need for stereocontrolled synthesis and evaluation.

Interaction with Signaling Pathways: A Focus on GPCRs

Piperidine-containing compounds are known to interact with a wide range of biological targets, with a significant number of them acting as modulators of G-protein coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major drug targets.

The binding of a ligand, such as a 3-fluoropiperidine derivative, to a GPCR initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins. This, in turn, triggers a cascade of downstream signaling events.

GPCR_signaling ligand 3-Fluoropiperidine Derivative (Ligand) receptor GPCR ligand->receptor Binding g_protein G-Protein (αβγ) receptor->g_protein Activation g_alpha Gα-GTP g_protein->g_alpha Dissociation g_betagamma Gβγ g_protein->g_betagamma Dissociation effector Effector (e.g., Adenylyl Cyclase) g_alpha->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: Generalized GPCR signaling pathway modulated by a ligand.

The stereochemistry of the 3-fluoropiperidine derivative would critically influence its binding affinity and efficacy at the GPCR. The precise fit of a particular stereoisomer into the receptor's binding pocket determines the extent of receptor activation or inhibition, ultimately dictating the downstream cellular response.

Conclusion

The stereochemistry of 3-fluoropiperidine derivatives is a multifaceted and critical aspect of their design and development as therapeutic agents. A thorough understanding of the factors governing their conformational preferences, coupled with the ability to synthesize stereochemically pure compounds, is essential for unlocking their full therapeutic potential. While the direct correlation of stereochemistry with quantitative biological activity for a comprehensive set of 3-fluoropiperidine isomers remains an area for further public-domain research, the principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to navigate the complexities of this important chemical space. The continued exploration of stereoselective synthetic methods and detailed pharmacological evaluation will undoubtedly lead to the discovery of novel and improved medicines.

References

A Technical Guide to tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate: Synthesis, Reactions, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate is a key building block in medicinal chemistry, valued for its unique combination of a chiral piperidine scaffold, a fluorine substituent, and orthogonally protected amino groups. The piperidine ring is a prevalent motif in pharmaceuticals, and the strategic incorporation of a fluorine atom can significantly modulate the physicochemical properties of a molecule, such as basicity (pKa), metabolic stability, and binding affinity to biological targets.[1] The presence of fluorine can be particularly advantageous in mitigating off-target effects, such as interactions with the hERG potassium ion channel, a common cause of cardiovascular toxicity.[1]

This technical guide provides a comprehensive overview of the synthesis of this compound stereoisomers, their chemical reactions, and their application in the development of novel therapeutics, with a particular focus on its use in the synthesis of selective NMDA receptor antagonists.

Synthesis of this compound

The synthesis of this compound and its stereoisomers can be achieved through several strategic approaches, primarily involving asymmetric hydrogenation, enzymatic resolutions, or diastereoselective reductions. The cis-(syn) relationship between the fluorine and amino groups is a common synthetic target.

Synthesis of (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate

A common route to the (3S,4R)-enantiomer involves the debenzylation of a protected precursor.

Experimental Protocol:

A solution of tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (711 mg), ammonium formate (582 mg), and 10% palladium on activated carbon (200 mg) in methanol (10 mL) is heated to 50°C for 1 hour.[2] The reaction mixture is then cooled to room temperature, filtered through diatomaceous earth, and concentrated under reduced pressure to yield the title compound.[2]

Alternative Asymmetric Synthetic Strategies

Broader strategies for accessing enantiomerically pure syn-3-fluoro-4-aminopiperidines often start from fluorinated pyridine derivatives. Two notable methods are asymmetric hydrogenation of a fluoroenamide and dynamic kinetic asymmetric transamination of a fluoroketone.[1]

  • Asymmetric Hydrogenation: A 3-fluoro-4-aminopyridine can be derivatized and reduced to a fluoro-enamide. Asymmetric hydrogenation of this intermediate using a chiral ruthenium catalyst can yield the desired protected aminofluoropiperidine.[1]

  • Dynamic Kinetic Asymmetric Transamination: A fluoroketone precursor can be subjected to an enzymatic transamination using a transaminase enzyme library. This method can provide the syn-amino fluoride with high diastereoselectivity and enantiomeric excess.[1]

The following Graphviz diagram illustrates a generalized workflow for the synthesis of a chiral 3-fluoro-4-aminopiperidine derivative, highlighting the two main asymmetric strategies.

G cluster_start Starting Material cluster_strategy1 Asymmetric Hydrogenation cluster_strategy2 Enzymatic Transamination cluster_end Product start 3-Fluoro-4-aminopyridine s1_step1 Derivatization & Partial Reduction start->s1_step1 Strategy 1 s2_step1 Conversion to N-Boc-3-fluoropiperidin-4-one start->s2_step1 Strategy 2 s1_step2 Fluoro-enamide Intermediate s1_step1->s1_step2 s1_step3 Asymmetric Hydrogenation (e.g., Ru-catalyst) s1_step2->s1_step3 end Enantiopure syn-N-Protected 3-Fluoro-4-aminopiperidine s1_step3->end s2_step2 Fluoroketone Intermediate s2_step1->s2_step2 s2_step3 Dynamic Kinetic Asymmetric Transamination (Transaminase) s2_step2->s2_step3 s2_step3->end G cluster_membrane Postsynaptic Membrane cluster_receptor NMDA Receptor cluster_downstream Intracellular Signaling glutamate Glutamate receptor GluN1 GluN2B GluN2A GluN1 glutamate->receptor:g2b glycine Glycine glycine->receptor:g1 cerc301 CERC-301 (GluN2B Antagonist) cerc301->receptor:g2b Blocks ca_influx Ca²⁺ Influx receptor->ca_influx Channel Opening camk Ca²⁺/Calmodulin-dependent Protein Kinase (CaMK) ca_influx->camk creb CREB Activation camk->creb gene_expression Changes in Gene Expression creb->gene_expression synaptic_plasticity Synaptic Plasticity (LTP/LTD) gene_expression->synaptic_plasticity

References

The Ascendant Role of Fluorinated Piperidines in Modern Drug Discovery: A Technical Guide to Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the expanding therapeutic landscape of fluorinated piperidine scaffolds. This document elucidates the core therapeutic targets, presents quantitative inhibitory data, outlines detailed experimental methodologies, and visualizes key biological pathways.

The strategic incorporation of fluorine into the piperidine moiety, a privileged scaffold in medicinal chemistry, has unlocked new avenues for therapeutic intervention across a spectrum of diseases. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered basicity, have enabled the development of highly potent and selective modulators of key biological targets. This guide provides an in-depth analysis of the primary therapeutic targets of fluorinated piperidines, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.

Key Therapeutic Targets and Quantitative Efficacy

Fluorinated piperidines have demonstrated significant inhibitory activity against a range of enzymes and receptors implicated in various pathologies. The following tables summarize the quantitative data for the most promising targets.

Table 1: Cholinesterase Inhibition by Fluorinated Piperidine Derivatives

Compound ClassTarget EnzymeSpecific Compound ExampleIC₅₀Reference
N-(2-(piperidine-1-yl)ethyl)benzamide DerivativesAcetylcholinesterase (AChE)Compound 5d (ortho-fluoro substituted)13 ± 2.1 nM[1]
1-Benzylpiperidine-2-phenylacetate DerivativesAcetylcholinesterase (AChE)Compound 19 (para-fluoro substituted)5.10 ± 0.24 µM[2]
1-Benzylpiperidine-2-phenylacetate DerivativesButyrylcholinesterase (BChE)Compound 19 (para-fluoro substituted)26.78 ± 0.81 µM[2]

Table 2: α-Glucosidase Inhibition

Compound ClassSpecific Compound ExampleIC₅₀Reference
Flavonoid Derivatives with Fluorine substitutionPhenylpropionic acid derivative with fluorine group19.66 ± 0.04 μM

Note: While this data is for a flavonoid derivative, it highlights the potential for fluorinated compounds to target α-glucosidase. Further research into fluorinated piperidines for this target is warranted.

Table 3: Carbonic Anhydrase Inhibition by Fluorinated Sulfonamide Derivatives

Compound ClassTarget IsozymeSpecific Compound ExampleKᵢReference
4-(3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamideCarbonic Anhydrase I (hCA I)Compound 13316.7 ± 9.6 nM[3]
4-(3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamideCarbonic Anhydrase II (hCA II)Compound 13412.5 ± 115.4 nM[3]
Fluorinated PhenylsulfamatesCarbonic Anhydrase IXNot specified2.8 - 47 nM[4]
Fluorinated PhenylsulfamatesCarbonic Anhydrase XIINot specified1.9 - 35 nM[4]

Table 4: NMDA Receptor Antagonism

Compound ClassSpecific Compound ExampleKᵢReference
Fluorinated Arylcycloheptylamines1-(3-fluorophenyl)cycloheptanamine (Compound 6)In the 100 nM range[5]
Piperidine-based Phosphonoethyl Derivatives(2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acid (Compound 1)74 nM[6]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of fluorinated piperidines are a direct consequence of their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

Cholinergic_Signaling_Pathway cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron Acetylcholine Acetylcholine (ACh) Presynaptic_Neuron->Acetylcholine Release Postsynaptic_Neuron Postsynaptic Neuron Signal_Transduction Signal Transduction Postsynaptic_Neuron->Signal_Transduction Synaptic_Cleft Synaptic Cleft AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Cholinergic_Receptor Cholinergic Receptor Acetylcholine->Cholinergic_Receptor Binds Fluorinated_Piperidine Fluorinated Piperidine Inhibitor Fluorinated_Piperidine->AChE Inhibits

Cholinergic Signaling Inhibition by Fluorinated Piperidines.

Alpha_Glucosidase_Inhibition Carbohydrate Complex Carbohydrate Alpha_Glucosidase α-Glucosidase (Enzyme) Carbohydrate->Alpha_Glucosidase Binds Glucose Glucose Alpha_Glucosidase->Glucose Hydrolyzes Bloodstream Bloodstream Glucose->Bloodstream Absorption Fluorinated_Piperidine Fluorinated Piperidine Inhibitor Fluorinated_Piperidine->Alpha_Glucosidase Inhibits Intestinal_Lumen Intestinal Lumen

Mechanism of α-Glucosidase Inhibition.

Carbonic_Anhydrase_Inhibition cluster_tumor Hypoxic Tumor Environment CO2 CO₂ + H₂O Carbonic_Anhydrase Carbonic Anhydrase (e.g., CA IX, XII) CO2->Carbonic_Anhydrase Substrate Bicarbonate HCO₃⁻ + H⁺ Carbonic_Anhydrase->Bicarbonate Catalyzes pH_Regulation pH Regulation (Acidosis) Bicarbonate->pH_Regulation Fluorinated_Piperidine Fluorinated Piperidine Sulfonamide Inhibitor Fluorinated_Piperidine->Carbonic_Anhydrase Inhibits Tumor_Cell Tumor Cell Microenvironment

Inhibition of Tumor-Associated Carbonic Anhydrases.

NMDA_Receptor_Antagonism Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ion_Channel Ion Channel (Ca²⁺, Na⁺) NMDA_Receptor->Ion_Channel Opens Neuronal_Excitation Neuronal Excitation Ion_Channel->Neuronal_Excitation Influx Fluorinated_Piperidine Fluorinated Piperidine Antagonist Fluorinated_Piperidine->NMDA_Receptor Blocks Excitotoxicity Excitotoxicity Neuronal_Excitation->Excitotoxicity Leads to

NMDA Receptor Antagonism by Fluorinated Piperidines.

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric method measures the activity of cholinesterases. The enzyme hydrolyzes a thiocholine substrate (acetylthiocholine for AChE or butyrylthiocholine for BChE) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (fluorinated piperidines) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme in phosphate buffer.

    • Prepare a stock solution of the substrate (ATCI or BTCI) in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds.

  • Assay in 96-well plate:

    • To each well, add phosphate buffer, DTNB solution, and the enzyme solution.

    • Add the test compound solution to the sample wells and the corresponding solvent to the control wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Glucosidase Inhibition Assay

Principle: This assay determines the inhibitory effect of a compound on α-glucosidase activity. The enzyme hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow product. The absorbance of p-nitrophenol is measured at 405 nm.

Materials:

  • α-Glucosidase (from Saccharomyces cerevisiae)

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Test compounds (fluorinated piperidines)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a solution of α-glucosidase in phosphate buffer.

    • Prepare a solution of pNPG in phosphate buffer.

    • Prepare serial dilutions of the test compounds.

  • Assay in 96-well plate:

    • Add the test compound solution to the sample wells and buffer to the control wells.

    • Add the α-glucosidase solution to all wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the pNPG solution.

    • Incubate at 37°C for a specified time (e.g., 20 minutes).

  • Termination and Measurement:

    • Stop the reaction by adding the sodium carbonate solution.

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Carbonic Anhydrase Inhibition Assay

Principle: This assay is based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, which is monitored spectrophotometrically at 348 nm.

Materials:

  • Human carbonic anhydrase isozymes (e.g., hCA I, II, IX, XII)

  • p-nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (pH 7.4)

  • Test compounds (fluorinated piperidines)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the carbonic anhydrase isozyme in Tris-HCl buffer.

    • Prepare a stock solution of p-NPA in a suitable organic solvent (e.g., acetonitrile).

    • Prepare serial dilutions of the test compounds.

  • Assay in 96-well plate:

    • Add buffer, the enzyme solution, and the test compound to the wells.

    • Pre-incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding the p-NPA solution.

  • Measurement:

    • Immediately measure the absorbance at 348 nm at regular intervals.

  • Data Analysis:

    • Determine the rate of reaction.

    • Calculate the percentage of inhibition and subsequently the IC₅₀ or Kᵢ values.

NMDA Receptor Binding Assay

Principle: This is a competitive radioligand binding assay used to determine the affinity of a test compound for the NMDA receptor. The assay measures the displacement of a radiolabeled ligand (e.g., [³H]MK-801) from the receptor by the unlabeled test compound.

Materials:

  • Rat brain membrane preparation (source of NMDA receptors)

  • Radiolabeled ligand (e.g., [³H]MK-801)

  • Unlabeled test compounds (fluorinated piperidines)

  • Assay buffer (e.g., Tris-HCl)

  • Glutamate and glycine (co-agonists)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In test tubes, combine the membrane preparation, radiolabeled ligand, and varying concentrations of the test compound.

    • Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

    • Add glutamate and glycine to the buffer to activate the receptor for channel blocker binding.

  • Incubation:

    • Incubate the mixture at a specific temperature (e.g., room temperature) for a time sufficient to reach equilibrium.

  • Filtration:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measurement:

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC₅₀ value from the competition curve.

    • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Conclusion

The introduction of fluorine into the piperidine scaffold has proven to be a highly effective strategy in medicinal chemistry for developing potent and selective inhibitors of various therapeutic targets. The data and protocols presented in this guide underscore the significant potential of fluorinated piperidines in the development of novel therapeutics for a range of disorders, including neurodegenerative diseases, diabetes, and cancer. Further exploration of this chemical space is anticipated to yield a new generation of innovative medicines.

References

Methodological & Application

Application Notes and Protocols: Synthesis of tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The protocols outlined are based on established synthetic routes, offering guidance for laboratory-scale preparation.

Compound Identification and Properties

Summarized below are the key chemical identifiers and properties for tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate.

PropertyValueReference
Product Name tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate[1][2]
CAS Number 907544-20-1[1][2]
Molecular Formula C₁₀H₁₉FN₂O₂[1][2][]
Molecular Weight 218.27 g/mol [1][][4]
IUPAC Name tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate[2]
Synonyms (3S,4R)-4-Amino-3-fluoropiperidine-1-carboxylic Acid tert-Butyl Ester, 1-Boc-(3S,4R)-4-amino-3-fluoropiperidine[4]
Purity Typically ≥97%[2]

Experimental Protocols

The following section details a common and effective method for the synthesis of tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate via catalytic hydrogenolysis.

Method 1: Debenzylation via Catalytic Transfer Hydrogenation

This protocol describes the removal of a benzyl protecting group from the corresponding N-benzylated precursor to yield the target primary amine.

Reaction Scheme:

Synthesis_of_tert-Butyl_4-amino-3-fluoropiperidine-1-carboxylate cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate product tert-Butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate reactant->product 50°C, 1 h reagents Ammonium formate 10% Pd/C Methanol

Caption: Synthetic pathway for this compound.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate324.42711 mg2.19 mmol
Ammonium formate63.06582 mg9.23 mmol
10% Palladium on activated carbon (Pd/C)N/A200 mgN/A
Methanol (MeOH)32.0410 mLN/A

Procedure:

  • To a reaction flask, add tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (711 mg), ammonium formate (582 mg), and 10% Pd/C (200 mg) in methanol (10 mL).[1]

  • Heat the reaction mixture to 50 °C for 1 hour.[1]

  • After 1 hour, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield the desired product.

Results:

  • Yield: 503 mg (quantitative).[1]

  • ¹H NMR (CDCl₃): δ 1.40 (s, 9H), 1.88 (m, 2H), 3.01 (m, 2H), 3.55 (m, 2H), 3.77 (m, 1H), 4.66 (d, 1H).[1]

Alternative Synthetic Strategies

While catalytic transfer hydrogenation is a direct method, other strategies have been explored for the synthesis of syn-3-fluoro-4-aminopiperidines, which can be adapted for this specific target.

1. Asymmetric Hydrogenation of a Fluoroenamide: This approach involves the stereoselective reduction of a corresponding fluoroenamide precursor. This method is advantageous as it avoids direct stereoselective fluorination. The fluoroenamide can be prepared from 3-fluoro-4-aminopyridine in a multi-step sequence.[5]

2. Enzymatic Dynamic Asymmetric Transamination: A biocatalytic approach using a transaminase enzyme on a 2-fluoroketone substrate can install the amino group with high stereoselectivity.[5] This method is considered a green and sustainable option. The fluoroketone starting material can be synthesized from the corresponding Boc-protected ketone via silyl enol ether formation and subsequent electrophilic fluorination.[5]

The choice of synthetic route will depend on factors such as the availability of starting materials, desired stereochemistry, and scalability requirements.

Alternative_Synthetic_Strategies cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_methods Key Transformation cluster_product Product start1 3-Fluoro-4-aminopyridine inter1 Fluoroenamide start1->inter1 start2 N-Boc-4-piperidone inter2 2-Fluoroketone start2->inter2 Electrophilic fluorination method1 Asymmetric Hydrogenation inter1->method1 method2 Enzymatic Transamination inter2->method2 product syn-3-Fluoro-4-aminopiperidine Derivative method1->product method2->product

Caption: Alternative strategies for the synthesis of syn-3-fluoro-4-aminopiperidines.

References

Application Notes and Protocols: tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate is a valuable chiral building block in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the piperidine ring offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of lead compounds. The piperidine scaffold is a prevalent motif in numerous pharmaceuticals, and the introduction of fluorine can significantly influence a molecule's basicity, lipophilicity, metabolic stability, and binding affinity to its biological target.[1][2] This document provides detailed application notes and experimental protocols for the use of this versatile building block in the synthesis of bioactive molecules, with a particular focus on its application in the development of Bruton's tyrosine kinase (BTK) inhibitors.

Application Notes: The Role of the 3-Fluoropiperidine Moiety in Drug Design

The presence of a fluorine atom at the 3-position of the 4-aminopiperidine core imparts several desirable characteristics to a drug candidate:

  • Modulation of Basicity (pKa): The electron-withdrawing nature of the fluorine atom can lower the pKa of the adjacent amino group. This modulation is a critical strategy in drug design to mitigate off-target effects, such as binding to the hERG potassium ion channel, which can lead to cardiovascular toxicity.[1] By fine-tuning the basicity, chemists can optimize the therapeutic window of a compound.

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Incorporating fluorine at a metabolically susceptible position can block oxidative metabolism, thereby increasing the half-life and oral bioavailability of a drug.

  • Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions with the protein target, such as hydrogen bonds or dipole-dipole interactions, leading to enhanced binding affinity and potency.[3][4]

  • Conformational Control: The stereospecific placement of the fluorine atom can influence the conformational preference of the piperidine ring, which can be crucial for optimal interaction with the binding site of a target protein.

Featured Application: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a key enzyme in the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[5][6] Several BTK inhibitors feature a substituted piperidine moiety, and the use of this compound allows for the introduction of the beneficial properties described above.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates PIP2 PIP2 PLCG2->PIP2 Hydrolyzes IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Ca_release->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Synthesis_Workflow Start tert-Butyl (3S,4R)-4-amino- 3-fluoropiperidine-1-carboxylate Step1 Step 1: Coupling Reaction (e.g., Nucleophilic Aromatic Substitution) Start->Step1 Intermediate1 Boc-Protected Fluoropiperidine Intermediate Step1->Intermediate1 Step2 Step 2: Boc Deprotection (e.g., TFA or HCl) Intermediate1->Step2 Intermediate2 Deprotected Fluoropiperidine Intermediate Step2->Intermediate2 Step3 Step 3: Amide Coupling or Reductive Amination Intermediate2->Step3 FinalProduct Final BTK Inhibitor Step3->FinalProduct

References

Application Notes and Protocols: The Strategic Use of tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate is a valuable and increasingly utilized building block in medicinal chemistry. The strategic incorporation of a fluorine atom onto the piperidine scaffold offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The fluorine atom, with its high electronegativity and small size, can significantly influence a molecule's metabolic stability, lipophilicity, binding affinity, and basicity (pKa).[1] These modulations are critical in optimizing drug-like properties, such as enhancing potency, improving brain penetration, and minimizing off-target effects, including hERG channel interactions that can lead to cardiotoxicity.[2]

This document provides detailed application notes and experimental protocols for the use of this compound in the discovery of novel therapeutic agents, with a focus on its application in the synthesis of Janus kinase (JAK) inhibitors and antifungal agents that target ergosterol biosynthesis.

Key Physicochemical Properties

PropertyValueReference
CAS Number907544-20-1[1]
Molecular FormulaC₁₀H₁₉FN₂O₂[1]
Molecular Weight218.27 g/mol [1]
AppearanceWhite to off-white solid[3]
Purity≥97%[4]

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

The 4-amino-3-fluoropiperidine moiety is an important pharmacophore in the design of selective JAK inhibitors. The piperidine ring serves as a versatile scaffold for orienting substituents to interact with the ATP-binding site of the kinase, while the fluorine atom can enhance binding affinity and modulate the basicity of the amino group to improve selectivity and pharmacokinetic properties. A common synthetic strategy involves the nucleophilic aromatic substitution (SNA) of the amino group of the piperidine with a heterocyclic core, such as a pyrrolo[2,3-d]pyrimidine, which is a key structural motif in many approved and investigational JAK inhibitors.[5]

Illustrative Experimental Protocol: Synthesis of a Pyrrolo[2,3-d]pyrimidine-based JAK Inhibitor Core

This protocol describes a representative synthesis of a JAK inhibitor core structure via the coupling of this compound with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Step 1: Nucleophilic Aromatic Substitution

  • Reaction: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as 1,4-dioxane or N,N-dimethylformamide (DMF), is added tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate (1.1 eq) and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Conditions: The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.

Step 2: Boc Deprotection

  • Reaction: The Boc-protected intermediate from Step 1 is dissolved in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M) or trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Conditions: The reaction is stirred at room temperature for 1-4 hours until the deprotection is complete, as monitored by TLC or LC-MS.

  • Work-up: The solvent is removed under reduced pressure. The residue is triturated with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of the deprotected amine. The solid is collected by filtration and dried under vacuum.

Representative Pharmacological Data for Fluorinated Piperidine-Containing JAK Inhibitors

The following table summarizes the inhibitory activity of representative JAK inhibitors containing a fluorinated piperidine moiety against different JAK isoforms.

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)Reference
Abrocitinib29803>10,0001,300[6]
Baricitinib5.95.7--[4]
Ritlecitinib>10,000>10,00033.1>10,000[7]

Note: The data presented are for illustrative purposes and represent the activity of compounds with similar structural motifs.

Application in the Synthesis of Antifungal Agents

The 4-aminopiperidine scaffold is also a key feature in the development of novel antifungal agents that target the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.[8] The amino group of this compound can be functionalized through reductive amination or N-alkylation to introduce side chains that are crucial for antifungal activity.

Illustrative Experimental Protocol: Synthesis of an N-Alkyl-4-aminopiperidine Antifungal Candidate

This protocol provides a representative method for the synthesis of an N-alkylated 4-aminopiperidine derivative, a common strategy in the development of ergosterol biosynthesis inhibitors.

Step 1: Reductive Amination

  • Reaction: To a solution of tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate (1.0 eq) and a suitable aldehyde or ketone (e.g., dodecanal) (1.2 eq) in a solvent such as dichloromethane (DCM) or dichloroethane (DCE), is added a reducing agent, such as sodium triacetoxyborohydride (1.5 eq).

  • Conditions: The reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the N-alkylated product.

Step 2: Boc Deprotection and further N-functionalization (Optional)

  • The Boc protecting group can be removed as described in the JAK inhibitor synthesis protocol. The resulting secondary amine on the piperidine ring can be further functionalized, for example, by another reductive amination or acylation, to explore structure-activity relationships.

Representative Antifungal Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative 4-aminopiperidine derivatives against various fungal pathogens.

CompoundAspergillus fumigatus MIC (µg/mL)Candida albicans MIC (µg/mL)Reference
1-Benzyl-N-dodecylpiperidin-4-amine0.5 - 20.5 - 2[8]
N-Dodecyl-1-phenethylpiperidin-4-amine0.5 - 20.25 - 1[8]

Note: These data are for non-fluorinated analogs and serve as a reference for the potential activity of compounds derived from the title building block.

Visualizations

Experimental Workflow for JAK Inhibitor Synthesis

G cluster_start Starting Materials cluster_reaction1 Step 1: Nucleophilic Aromatic Substitution cluster_intermediate Intermediate cluster_reaction2 Step 2: Boc Deprotection cluster_final Final Product A tert-Butyl 4-amino- 3-fluoropiperidine-1-carboxylate R1 Coupling Reaction (DIPEA, Dioxane, 100°C) A->R1 B 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine B->R1 I1 Boc-Protected Coupled Product R1->I1 R2 Acidic Cleavage (HCl in Dioxane or TFA/DCM) I1->R2 FP JAK Inhibitor Core (Amine Salt) R2->FP

Caption: Workflow for the synthesis of a JAK inhibitor core.

JAK-STAT Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->Receptor 3. Phosphorylation STAT_inactive Inactive STAT JAK->STAT_inactive 4. STAT Phosphorylation STAT_active Active STAT (Dimer) STAT_inactive->STAT_active 5. Dimerization DNA DNA STAT_active->DNA 6. Nuclear Translocation Transcription Gene Transcription DNA->Transcription 7. Gene Expression Modulation Inhibitor JAK Inhibitor (e.g., containing 3-fluoropiperidine) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Ergosterol Biosynthesis Pathway

G AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene ...multiple steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol_Intermediates Ergosterol Intermediates Lanosterol->Ergosterol_Intermediates Erg11 (14α-demethylase) & other enzymes Ergosterol Ergosterol Ergosterol_Intermediates->Ergosterol Erg2 (C-8 isomerase) Erg24 (C-14 reductase) Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Inhibitor Antifungal Agent (e.g., 4-aminopiperidine derivative) Inhibitor->Ergosterol_Intermediates Inhibition of C-14 reductase and/or C-8 isomerase

References

Applications of Kinase Inhibitors in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of medicinal chemistry has been revolutionized by the development of kinase inhibitors, which have emerged as a cornerstone of targeted therapy for a multitude of diseases, most notably cancer. Protein kinases, as central regulators of cellular signaling, represent a major class of drug targets. Their dysregulation can lead to uncontrolled cell growth, proliferation, and survival. This document provides detailed application notes and protocols for key experiments in the discovery and characterization of kinase inhibitors, along with quantitative data for a selection of approved inhibitors and visualizations of critical signaling pathways and workflows.

Data Presentation: Kinase Inhibitor Selectivity

The selectivity of a kinase inhibitor is a critical parameter, as off-target effects can lead to toxicity and other adverse events. The following table summarizes the inhibitory activity (IC50 values in nM) of several well-known kinase inhibitors against a panel of selected kinases, providing a comparative view of their selectivity profiles. Lower IC50 values indicate higher potency.

Kinase TargetGefitinib (Iressa)Erlotinib (Tarceva)Lapatinib (Tykerb)Dasatinib (Sprycel)Sunitinib (Sutent)
EGFR 2210>10,0002,000
ErbB2 (HER2) 3,7004009>10,0002,000
VEGFR2 >10,000>10,000>10,000309
ABL1 >10,000>10,000>10,000<134
SRC >10,000>10,000>10,000<163
PDGFRβ >10,000>10,000>10,000162
c-KIT >10,000>10,000>10,000122
p38α (MAPK14) >10,000>10,000>10,000110>10,000

Note: IC50 values are approximate and can vary depending on the specific assay conditions.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the in vitro potency (e.g., IC50) of a compound against a purified kinase enzyme.

Principle: This assay measures the amount of ATP remaining in the reaction after incubation with the kinase. A decrease in luminescence, which is proportional to the ATP concentration, indicates kinase activity. Inhibition of the kinase results in a higher luminescent signal.

Materials:

  • Purified kinase enzyme of interest

  • Kinase substrate (peptide or protein)

  • Test compound (kinase inhibitor)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of the assay plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells with a known potent inhibitor as a positive control.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase and its substrate in the kinase assay buffer.

  • Initiate Reaction: Add the kinase reaction mixture to each well of the assay plate.

  • No Enzyme Control: Prepare wells containing the reaction mixture without the kinase enzyme to serve as a background control (0% kinase activity).

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • ATP Detection: Add the luminescent ATP detection reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_no_enzyme) / (Signal_DMSO - Signal_no_enzyme))

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Kinase Phosphorylation Assay (ELISA-Based)

Objective: To assess the ability of a compound to inhibit the phosphorylation of a kinase's downstream substrate within a cellular context.

Principle: This assay quantifies the level of a specific phosphorylated protein in cell lysates using an ELISA format. A decrease in the phospho-protein signal indicates inhibition of the upstream kinase.

Materials:

  • Cancer cell line expressing the target kinase and its substrate

  • Cell culture medium and supplements

  • Test compound

  • Cell lysis buffer

  • ELISA plate pre-coated with a capture antibody for the total substrate protein

  • Detection antibody specific for the phosphorylated form of the substrate

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and culture until they reach approximately 80-90% confluency.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a predetermined time (e.g., 2 hours). Include DMSO-treated cells as a negative control.

  • Cell Lysis: Aspirate the media, wash the cells with cold PBS, and then add cell lysis buffer to each well. Incubate on ice for 10 minutes.

  • Lysate Transfer: Transfer the cell lysates to the pre-coated ELISA plate.

  • Incubation: Incubate the plate for 2 hours at room temperature to allow the capture antibody to bind the substrate protein.

  • Washing: Wash the plate three times with wash buffer.

  • Phospho-Antibody Incubation: Add the phospho-specific detection antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Signal Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add the stop solution to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a plate reader.

Data Analysis:

  • Subtract the background absorbance (wells with no lysate) from all readings.

  • Calculate the percentage of inhibition of phosphorylation relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Ba/F3 Cell Proliferation Assay

Objective: To determine the effect of a kinase inhibitor on the proliferation of cells that are dependent on the activity of a specific oncogenic kinase for their survival and growth.[1][2]

Principle: The Ba/F3 cell line is an IL-3 dependent murine pro-B cell line.[1] When these cells are engineered to express a constitutively active oncogenic kinase, they can proliferate in the absence of IL-3.[1] Inhibition of this kinase will lead to a decrease in cell viability.[2]

Materials:

  • Engineered Ba/F3 cells expressing the target oncogenic kinase

  • Parental Ba/F3 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Interleukin-3 (IL-3)

  • Test compound

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Culture: Maintain the engineered Ba/F3 cells in RPMI-1640 supplemented with 10% FBS without IL-3. Maintain the parental Ba/F3 cells in the same medium supplemented with IL-3.

  • Cell Seeding: Wash the engineered Ba/F3 cells to remove any residual growth factors and seed them into a 96-well plate at a low density (e.g., 5,000 cells/well) in IL-3-free medium.

  • Compound Addition: Add a serial dilution of the test compound to the wells. Include DMSO as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Signal Stabilization: Incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

Data Analysis:

  • Calculate the percentage of growth inhibition for each compound concentration relative to the DMSO control.

  • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a kinase inhibitor in a preclinical animal model.

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the kinase inhibitor, and the effect on tumor growth is monitored over time.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Human cancer cell line known to be driven by the target kinase

  • Cell culture reagents

  • Matrigel (optional)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Preparation: Culture the cancer cells to the desired number. Harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1-10 million cells per 100-200 µL.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.

  • Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

  • Monitoring: Continue to measure tumor volume and monitor the body weight of the mice regularly throughout the study. Body weight is an indicator of potential toxicity.

  • Study Endpoint: The study is typically terminated when the tumors in the control group reach a maximum allowed size, or after a predefined treatment period.

  • Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic biomarker analysis).

Data Analysis:

  • Plot the mean tumor volume for each group over time.

  • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

  • Analyze the body weight data to assess the tolerability of the treatment.

  • Perform statistical analysis to determine the significance of the observed anti-tumor effects.

Visualizations

Signaling Pathways

The following diagrams illustrate two of the most critical signaling pathways in cancer that are frequently targeted by kinase inhibitors.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation

PI3K/AKT/mTOR Signaling Pathway

Ras_Raf_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Ras/Raf/MEK/ERK Signaling Pathway
Experimental and Logical Workflows

The following diagrams illustrate the general workflow for kinase inhibitor drug discovery and the logical flow of screening assays.

Kinase_Inhibitor_Drug_Discovery_Workflow TargetID Target Identification & Validation HTS High-Throughput Screening (HTS) TargetID->HTS HitID Hit Identification HTS->HitID HitToLead Hit-to-Lead Optimization HitID->HitToLead LeadOpt Lead Optimization HitToLead->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Kinase Inhibitor Drug Discovery Workflow

Screening_Assay_Workflow Biochemical Biochemical Assays (Potency, Selectivity) CellBased Cell-Based Assays (On-target activity, Cellular potency) Biochemical->CellBased Promising Hits InVivo In Vivo Models (Efficacy, PK/PD, Toxicity) CellBased->InVivo Active Leads Decision Go/No-Go Decision InVivo->Decision

Screening Assay Workflow Logic

References

Application Note: Spectroscopic Characterization of tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate. Due to the proprietary nature of specific experimental spectra from commercial suppliers, this note presents expected data based on the compound's structure, alongside comprehensive protocols for data acquisition. This guide is intended to assist researchers in confirming the identity, purity, and structure of this versatile fluorinated piperidine building block, which is of significant interest in medicinal chemistry. The most common stereoisomers are the cis-(3S,4R) and trans-(3R,4S) forms.

Compound Information

This compound is a key intermediate used in the synthesis of various pharmaceutical agents. The presence of a fluorine atom can significantly influence the molecule's conformation, pKa, and metabolic stability, making its precise characterization essential.

Molecular Structure:

Stereoisomers: The compound is commonly available in specific stereoisomeric forms, such as:

  • (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate (CAS: 907544-20-1)

  • (3R,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate (CAS: 907544-17-6)

Mass Spectrometry Data

Mass spectrometry is used to confirm the molecular weight and elemental formula of the compound. The exact mass is a critical parameter for high-resolution mass spectrometry (HRMS).[1]

ParameterValueSource
Molecular FormulaC₁₀H₁₉FN₂O₂PubChem[1]
Molecular Weight218.27 g/mol PubChem[1]
Exact Mass218.143056 DaPubChem[1]

Expected Mass Spectrum: In electrospray ionization (ESI) positive mode, the primary expected ion would be the protonated molecule [M+H]⁺.

IonExpected m/z
[M+H]⁺219.1503
[M+Na]⁺241.1322

NMR Spectroscopy Data

NMR spectroscopy is essential for elucidating the detailed molecular structure and stereochemistry. While specific experimental data is often held by suppliers[2][3][4][5], the following tables outline the expected chemical shifts (in ppm) for ¹H and ¹³C NMR in a standard solvent like CDCl₃ or DMSO-d₆. The fluorine atom will cause characteristic splitting patterns (coupling) for adjacent protons and carbons.

Expected ¹H NMR Data
Proton AssignmentExpected Chemical Shift (ppm)MultiplicityNotes
-C(CH₃)₃ (Boc group)~1.45Singlet (s)9H, characteristic signal for the tert-butyl group.
-NH₂ (Amino group)1.5 - 2.5Broad Singlet (br s)2H, chemical shift can be variable and may exchange with D₂O.
Piperidine ring protons1.6 - 4.5Multiplets (m)Complex multiplets due to proton-proton and proton-fluorine coupling.
CH-F4.2 - 4.8Doublet of Multiplets (dm)1H, large coupling constant with fluorine is expected (~45-50 Hz).
CH-NH₂2.8 - 3.4Multiplet (m)1H, position influenced by adjacent fluorine and amino groups.
Expected ¹³C NMR Data
Carbon AssignmentExpected Chemical Shift (ppm)Multiplicity (due to ¹⁹F)Notes
-C (CH₃)₃ (Boc)~80.0Singlet (s)Quaternary carbon of the Boc group.
-C(CH₃ )₃ (Boc)~28.5Singlet (s)Methyl carbons of the Boc group.
C =O (Boc)~155.0Singlet (s)Carbonyl carbon.
C H-F85.0 - 95.0Doublet (d)Large ¹JCF coupling constant (~170-190 Hz).
C H-NH₂48.0 - 55.0Doublet (d)²JCF coupling constant (~15-25 Hz).
Piperidine ring carbons30.0 - 50.0Doublets or SingletsCarbons adjacent to the fluorine will show C-F coupling.

Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR and MS data for compounds like this compound.

NMR Data Acquisition Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is free of water and other impurities.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • If the sample does not fully dissolve, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the solvent reference.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR) or an internal standard like tetramethylsilane (TMS).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

    • 2D NMR (Optional but Recommended): Perform COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC experiments to confirm proton and carbon assignments unambiguously.

Mass Spectrometry (LC-MS) Protocol
  • Sample Preparation:

    • Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Perform a serial dilution to create a working solution with a final concentration of ~1-10 µg/mL in the mobile phase.

    • Filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system.

  • Liquid Chromatography (LC) Method:

    • Column: A standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.

    • Gradient: A typical gradient would run from 5% to 95% Mobile Phase B over several minutes to ensure elution of the compound.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Method:

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive ion mode is typically used for amine-containing compounds to observe the [M+H]⁺ ion.

    • Scan Range: A scan range of m/z 100-500 is sufficient to observe the molecular ion.

    • Source Parameters: Optimize gas temperatures, gas flow rates, and capillary voltage to achieve maximum signal intensity for the target analyte. For HRMS, use a TOF or Orbitrap analyzer to obtain accurate mass measurements.

Workflow Visualization

The following diagram illustrates the general workflow for the structural characterization of a novel or synthesized chemical compound.

G Figure 1. General Workflow for Compound Characterization cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_confirm Confirmation Prep_NMR Dissolve in Deuterated Solvent Acq_NMR NMR Spectroscopy (1H, 13C, 2D) Prep_NMR->Acq_NMR Prep_MS Dilute in Mobile Phase Acq_MS LC-MS Analysis (ESI-TOF/Orbitrap) Prep_MS->Acq_MS Analysis_NMR Assign Signals (Shifts, Coupling) Acq_NMR->Analysis_NMR Analysis_MS Identify Molecular Ion (Exact Mass) Acq_MS->Analysis_MS Confirmation Structure & Purity Confirmation Analysis_NMR->Confirmation Analysis_MS->Confirmation

Figure 1. General Workflow for Compound Characterization

References

Application Notes and Protocols for the Synthetic Functionalization of 4-Aminopiperidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 4-aminopiperidine scaffold is a privileged structural motif prevalent in a vast number of pharmaceutical agents and bioactive compounds.[1][2] Its rigid cyclic structure and the presence of two distinct nitrogen atoms—a secondary ring amine (N1) and a primary amino group (N4)—provide multiple points for chemical modification, enabling the fine-tuning of pharmacological properties. This document provides detailed application notes and experimental protocols for the key synthetic routes used to functionalize the 4-aminopiperidine core, focusing on N1-functionalization, N4-functionalization, and direct C-H functionalization of the piperidine ring.

General Strategies for Functionalization

The functionalization of 4-aminopiperidine can be strategically directed to three main positions: the piperidine ring nitrogen (N1), the 4-amino group nitrogen (N4), or the carbon atoms of the ring backbone (C-H functionalization). The choice of strategy typically depends on the desired final structure and the differential reactivity of the two amine groups.

G General Functionalization Sites of 4-Aminopiperidine cluster_0 A 4-Aminopiperidine Scaffold N1 N1-Functionalization (Alkylation, Arylation, Reductive Amination) A->N1 Ring Nitrogen N4 N4-Functionalization (Acylation, Alkylation, Sulfonylation) A->N4 Exocyclic Amino Group CH C-H Functionalization (C2, C3, C4 positions) A->CH Ring Carbons

Caption: Key sites for synthetic modification of the 4-aminopiperidine core.

N1-Functionalization of the Piperidine Ring

Selective functionalization at the N1 position is the most common strategy. It typically requires the protection of the more nucleophilic N4-amino group, commonly with a tert-butoxycarbonyl (Boc) group. Once the N4 position is masked, the N1 nitrogen can be modified via reductive amination, alkylation, or cross-coupling reactions.

G Workflow for Selective N1-Functionalization cluster_functionalization Step 2: N1-Functionalization Start 4-Aminopiperidine Protect Step 1: N4 Protection (e.g., Boc Anhydride) Start->Protect Intermediate 4-Amino-1-Boc-piperidine Protect->Intermediate ReductiveAmination Reductive Amination (Aldehyde/Ketone, NaBH(OAc)₃) Intermediate->ReductiveAmination Alkylation Alkylation (Alkyl Halide, Base) Intermediate->Alkylation Arylation Buchwald-Hartwig (Aryl Halide, Pd Catalyst) Intermediate->Arylation Deprotect Step 3: N4 Deprotection (e.g., HCl/Dioxane) ReductiveAmination->Deprotect Alkylation->Deprotect Arylation->Deprotect End N1-Functionalized 4-Aminopiperidine Deprotect->End

Caption: General workflow for achieving selective N1-functionalization.

Key Experimental Protocols

Protocol 2.1: Synthesis of 4-Amino-1-Boc-piperidine (Starting Material)

This protocol describes the synthesis of the key intermediate, tert-butyl 4-aminopiperidine-1-carboxylate.[3]

  • To a solution of 1-Boc-4-piperidone (25 g, 86.09 mmol) in ethanol (500 mL), add 10% palladium on charcoal (8.62 g).

  • Pressurize the reaction vessel with hydrogen gas to 7 atm.

  • Stir the mixture until all starting material is consumed, as monitored by TLC or LC-MS.

  • Carefully filter the mixture to remove the palladium on charcoal catalyst.

  • Concentrate the filtrate under reduced pressure to yield the title compound as a white crystalline solid.

Protocol 2.2: N1-Functionalization via Reductive Amination [4]

This method is used to introduce alkyl or arylalkyl groups at the N1 position.

  • Dissolve 4-Amino-1-Boc-piperidine (1.0 eq) and a selected aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloroethane (DCE).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture.

  • Stir the reaction at room temperature until completion (typically 2-12 hours).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

  • For final deprotection, dissolve the purified intermediate in a solution of 4N HCl in dioxane and stir at room temperature.[4]

Protocol 2.3: N1-Functionalization via Buchwald-Hartwig Amination [5][6]

This palladium-catalyzed reaction is ideal for forming N-aryl bonds.

  • In an inert atmosphere glovebox or using Schlenk techniques, combine an aryl halide (1.0 eq), 4-Amino-1-Boc-piperidine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 4 mol%), and a strong base (e.g., NaO-t-Bu, 1.4 eq).[7]

  • Add an anhydrous aprotic solvent such as toluene or dioxane.

  • Heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify the product via column chromatography.

Data Summary: N1-Functionalization Examples
Starting MaterialReagent(s)Reaction TypeSolventYield (%)Reference
4-Amino-1-Boc-piperidine2-Phenylacetaldehyde, NaBH(OAc)₃Reductive AminationDCEHigh[4]
4-Amino-1-Boc-piperidine4-Bromo-3-chlorobenzaldehyde, NaBH(OAc)₃Reductive AminationDCEN/A[4]
4-AminomethylpiperidineBenzyl bromide, K₂CO₃AlkylationDMFN/A[8]
Piperazine, p-BromotoluenePd(dba)₂/(±)BINAP, NaO-t-BuBuchwald-Hartwigm-xyleneGood[7]

N4-Functionalization of the Amino Group

To functionalize the 4-amino group, the N1 position of the piperidine ring is often protected, for example, as an N-benzyl or N-Boc derivative. The exposed primary amine at C4 can then undergo reactions such as acylation, sulfonylation, or alkylation.

G Workflow for Selective N4-Functionalization cluster_functionalization Step 2: N4-Functionalization Start 4-Aminopiperidine Protect Step 1: N1 Protection (e.g., Benzyl Bromide) Start->Protect Intermediate 1-Benzyl-4-aminopiperidine Protect->Intermediate Acylation Acylation (Acyl Chloride, Base) Intermediate->Acylation Sulfonylation Sulfonylation (Sulfonyl Chloride, Base) Intermediate->Sulfonylation Deprotect Step 3: N1 Deprotection (e.g., Pd/C, H₂) Acylation->Deprotect Sulfonylation->Deprotect End N4-Functionalized 4-Aminopiperidine Deprotect->End

Caption: General workflow for achieving selective N4-functionalization.

Key Experimental Protocols

Protocol 3.1: N4-Acylation [4]

This protocol describes the formation of an amide bond at the N4 position.

  • Dissolve the N1-protected 4-aminopiperidine (e.g., 1-Boc-4-aminopiperidine) (1.0 eq) in a solvent like dichloromethane (DCM).

  • Add a base, such as triethylamine (NEt₃) or DIPEA (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Data Summary: N4-Functionalization Examples
Starting MaterialReagent(s)Reaction TypeBaseSolventReference
Intermediate 4 Benzoyl chlorideAcylationNEt₃DCM[4]
Intermediate 4 Benzenesulfonyl chlorideSulfonylationNEt₃DCM[4]
TosylhydrazideAcylating agentsAcylationDMAPN/A[9]

(Intermediate 4 refers to the product from the reductive amination of 4-amino-1-Boc-piperidine with 2-phenyl acetaldehyde as described in the source)[4]

C-H Functionalization of the Piperidine Ring

Direct functionalization of the C-H bonds of the piperidine ring represents a modern and atom-economical approach. The site of functionalization (C2, C3, or C4) can be controlled by the choice of the N-protecting group and the rhodium catalyst.[10][11]

  • C2-Functionalization: Achieved with an N-Boc protecting group using a Rh₂(R-TCPTAD)₄ catalyst or with an N-Brosyl group using a Rh₂(R-TPPTTL)₄ catalyst.[10]

  • C4-Functionalization: Favored when using N-α-oxoarylacetyl-piperidines in combination with a Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst.[10]

  • C3-Functionalization: This position is electronically deactivated, making direct C-H insertion difficult. An indirect approach involving cyclopropanation of a tetrahydropyridine followed by reductive ring-opening is employed.[10]

G Regioselective C-H Functionalization cluster_0 Piperidine N-Protected Piperidine C2 C2-Functionalization Piperidine->C2 N-Boc or N-Bs group + Specific Rh(II) Catalyst C4 C4-Functionalization Piperidine->C4 N-α-oxoarylacetyl group + Specific Rh(II) Catalyst C3 C3-Functionalization (Indirect Route) Piperidine->C3 Cyclopropanation of Tetrahydropyridine

Caption: Control of regioselectivity in C-H functionalization by N-protecting groups.

Key Experimental Protocols

Protocol 4.1: General Procedure for Rh-Catalyzed C-H Functionalization [10]

  • To a solution of the Rh(II) catalyst (0.5 mol %) and the N-protected piperidine (1.5 eq) in a suitable solvent (e.g., pentane/CH₂Cl₂), add a solution of the diazo compound (1.0 eq) in the same solvent over a period of 2 hours.

  • Stir the reaction overnight at the specified temperature.

  • Concentrate the reaction mixture and purify the crude product by flash column chromatography to isolate the functionalized piperidine.

Data Summary: C-H Functionalization Conditions
PositionN-Protecting GroupCatalystKey FeatureReference
C2Boc or Brosyl (Bs)Rh₂(R-TCPTAD)₄ or Rh₂(R-TPPTTL)₄Catalyst and protecting group control selectivity[10][11]
C4α-oxoarylacetylRh₂(S-2-Cl-5-BrTPCP)₄Directing effect of the N-acyl group[10][11]
C3Boc (on tetrahydropyridine)Various Rh catalystsIndirect via cyclopropanation/ring-opening[10]

References

Application Notes and Protocols for Incorporating Fluorinated Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, offering a powerful tool to overcome common challenges in drug discovery and development.[1][2][3] This document provides detailed application notes, experimental protocols, and data to guide the rational design and evaluation of fluorinated compounds.

Application Notes: The Role of Fluorine in Optimizing Drug Properties

Fluorine's small size, high electronegativity, and the strength of the carbon-fluorine bond are key to its transformative effects on drug molecules.[4][5] Judicious placement of fluorine or fluorine-containing motifs can lead to significant improvements in a compound's pharmacokinetic and pharmacodynamic profile.

1.1. Enhancing Metabolic Stability:

One of the most significant advantages of fluorination is the ability to block metabolically labile sites.[4][6] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[6] By replacing a hydrogen atom at a known or suspected site of metabolism with fluorine, this metabolic pathway can be effectively blocked, leading to a longer drug half-life and improved bioavailability. For example, the introduction of a trifluoromethyl (CF₃) group in place of a metabolically susceptible methyl group can dramatically reduce the rate of metabolism.[6]

1.2. Modulating Binding Affinity and Potency:

Fluorine's high electronegativity can alter the electron distribution within a molecule, influencing its interactions with biological targets.[1][7] This can lead to enhanced binding affinity and increased potency. Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones and can also act as a hydrogen bond acceptor. These interactions can help to lock the molecule into a bioactive conformation, improving its fit within the receptor's binding pocket.[8]

1.3. Fine-Tuning Physicochemical Properties:

  • Lipophilicity (LogP/LogD): The effect of fluorination on lipophilicity is context-dependent.[3][9] While the incorporation of a trifluoromethyl group generally increases lipophilicity, monofluorination can have more subtle effects and may even decrease lipophilicity in certain contexts.[3][6] This allows for the fine-tuning of a compound's solubility and membrane permeability.

  • Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[10][11] This modulation of pKa can be crucial for optimizing a drug's ionization state at physiological pH, which in turn affects its absorption, distribution, and target engagement.

1.4. Applications in Bioimaging:

The radioactive isotope fluorine-18 (¹⁸F) is a widely used positron emitter in Positron Emission Tomography (PET) imaging.[12][13] The relatively long half-life of ¹⁸F (approximately 110 minutes) allows for the synthesis and imaging of radiolabeled drug candidates to study their in vivo distribution, pharmacokinetics, and target engagement non-invasively.[12]

Data Presentation: Quantitative Impact of Fluorination

The following tables summarize the quantitative effects of incorporating fluorinated scaffolds on key drug properties.

Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Analogs in Liver Microsomes

Compound PairModificationHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
Indole vs. 5-FluoroindoleH to F substitution12.35 vs. 144.2- vs. 9.0[4]
Methyl-containing compound vs. Trifluoromethyl-containing compoundCH₃ to CF₃ substitutionShorter vs. LongerHigher vs. Lower[6]
Cinnamic Acid vs. 4-Fluorocinnamic AcidH to F substitutionData not specifiedData not specified (generally increased stability)[14]

Table 2: Influence of Fluorination on Physicochemical Properties

CompoundpKaLogP / LogD₇.₄Reference
Cinnamic Acid4.442.13[14]
2-Fluorocinnamic Acid4.142.23[14]
3-Fluorocinnamic Acid4.262.29[14]
4-Fluorocinnamic Acid4.412.30[14]
2-(Methylthio)pyridine3.691.69[3]
2-(Trifluoromethylthio)pyridine0.972.13[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the properties of fluorinated compounds.

3.1. In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a fluorinated compound.[4][15][16]

Materials:

  • Test compound (fluorinated) and non-fluorinated control

  • Pooled human liver microsomes (e.g., from XenoTech)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Acetonitrile (ACN) with an internal standard (for quenching and analysis)

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, final concentration in incubation < 0.5%).

  • Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing liver microsomes (final concentration ~0.5-1 mg/mL) and potassium phosphate buffer. Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (k / microsomal protein concentration) * incubation volume).

3.2. Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a fluorinated compound across an artificial membrane.[8][17]

Materials:

  • PAMPA plate system (e.g., from Millipore or Pion)

  • Lecithin/dodecane solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound and control compounds with known permeability

  • 96-well UV plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the lecithin/dodecane solution.

  • Donor Solution: Add the test compound solution (in PBS with a small percentage of DMSO) to the wells of the donor plate.

  • Acceptor Solution: Add fresh PBS to the wells of the acceptor plate.

  • Assembly: Place the donor plate into the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV plate reader or LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - Cₐ/Cₑ)] * (Vₐ * Vd) / ((Vₐ + Vd) * A * t) Where Cₐ is the concentration in the acceptor well, Cₑ is the equilibrium concentration, Vₐ is the volume of the acceptor well, Vd is the volume of the donor well, A is the filter area, and t is the incubation time.

3.3. Synthesis of a Trifluoromethylated Aromatic Compound

Objective: To introduce a trifluoromethyl group onto an aromatic ring, a common modification in drug design.[1][2][18]

Method: Copper-Catalyzed Trifluoromethylation of Aryl Halides

Materials:

  • Aryl iodide or aryl bromide

  • Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent)

  • Copper(I) iodide (CuI)

  • Potassium fluoride (KF) or Cesium fluoride (CsF)

  • Anhydrous, aprotic solvent (e.g., DMF, NMP)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, combine the aryl halide, CuI, and KF (or CsF).

  • Solvent Addition: Add the anhydrous solvent to the flask.

  • Reagent Addition: Add TMSCF₃ to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 60-120°C) and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

3.4. ¹⁸F-Radiolabeling for PET Imaging

Objective: To radiolabel a drug candidate with ¹⁸F for in vivo imaging studies.[12][19][20]

Method: Nucleophilic Aromatic Substitution (SₙAr)

Materials:

  • Precursor molecule with a good leaving group (e.g., nitro, trimethylammonium) on an activated aromatic ring

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous solvent (e.g., acetonitrile, DMSO)

  • Automated radiosynthesis module

  • HPLC for purification and analysis

Procedure:

  • [¹⁸F]Fluoride Trapping: Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge.

  • Elution and Drying: Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.

  • Radiolabeling Reaction: Add a solution of the precursor in an anhydrous solvent to the dried [¹⁸F]fluoride. Heat the reaction mixture at a specific temperature (e.g., 80-150°C) for a defined time (e.g., 5-20 minutes).

  • Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate the ¹⁸F-labeled product.

  • Formulation: Remove the HPLC solvent and formulate the purified product in a sterile, injectable solution (e.g., saline with ethanol).

  • Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and sterility before in vivo use.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the application of fluorinated scaffolds in drug design.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation cluster_imaging In Vivo Imaging Aryl_Halide Aryl Halide Synthesis Cu-Catalyzed Trifluoromethylation Aryl_Halide->Synthesis TMSCF3 TMSCF₃ TMSCF3->Synthesis Fluorinated_Compound Fluorinated Compound Synthesis->Fluorinated_Compound Metabolic_Stability Metabolic Stability (Liver Microsomes) Fluorinated_Compound->Metabolic_Stability Permeability Permeability (PAMPA) Fluorinated_Compound->Permeability Binding_Affinity Binding Affinity (SPR) Fluorinated_Compound->Binding_Affinity Radiolabeling ¹⁸F-Radiolabeling Fluorinated_Compound->Radiolabeling PET_Imaging PET Imaging Radiolabeling->PET_Imaging

Caption: Experimental workflow for the synthesis and evaluation of fluorinated drug candidates.

mapk_pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Fluorinated_Inhibitor Fluorinated Kinase Inhibitor Fluorinated_Inhibitor->Raf Fluorinated_Inhibitor->MEK

Caption: Inhibition of the MAPK signaling pathway by a fluorinated kinase inhibitor.

References

Application Notes and Protocols for N-Alkylation of 3-Fluoropiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-alkylation of 3-fluoropiperidine derivatives, a critical transformation in the synthesis of novel therapeutic agents. The introduction of a fluorine atom on the piperidine ring can significantly influence the compound's pharmacological properties, including basicity, lipophilicity, and metabolic stability. The following protocols describe two robust methods for N-alkylation: direct alkylation with alkyl halides and reductive amination.

Core Concepts and Strategies

The N-alkylation of 3-fluoropiperidine can be achieved through two primary pathways. The choice of method depends on the desired alkyl substituent and the available starting materials.

  • Direct N-Alkylation: This method involves the reaction of 3-fluoropiperidine with an alkyl halide in the presence of a base. It is a straightforward approach suitable for introducing a variety of alkyl groups. Careful control of reaction conditions is necessary to avoid over-alkylation and the formation of quaternary ammonium salts.

  • Reductive Amination: This two-step, one-pot procedure involves the reaction of 3-fluoropiperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated product. This method is often milder and can be more selective, particularly for the synthesis of secondary and tertiary amines.

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes the N-alkylation of 3-fluoropiperidine hydrochloride with benzyl bromide using potassium carbonate as the base.

Materials:

  • 3-Fluoropiperidine hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-fluoropiperidine hydrochloride (1.0 eq.).

  • Add anhydrous acetonitrile to dissolve the starting material.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq.) to the solution to neutralize the hydrochloride salt.

  • Add finely powdered, anhydrous potassium carbonate (2.0 eq.) to the reaction mixture.

  • Slowly add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) to the stirred suspension at room temperature. For highly reactive alkyl halides, consider cooling the reaction mixture to 0 °C before addition.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.[1]

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated 3-fluoropiperidine derivative.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of 3-fluoropiperidine with an aldehyde using sodium triacetoxyborohydride as the reducing agent.[2][3]

Materials:

  • 3-Fluoropiperidine

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-fluoropiperidine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in anhydrous dichloromethane.[2]

  • Stir the solution at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. The reaction may be slightly exothermic.[1]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.[1]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated 3-fluoropiperidine.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the N-alkylation of 3-fluoropiperidine derivatives based on analogous reactions. Actual results may vary depending on the specific substrates and reaction conditions.

MethodAlkylating/Carbonyl ReagentBase/Reducing AgentSolventTemp. (°C)Time (h)Typical Yield (%)
Direct AlkylationBenzyl bromideK₂CO₃ / DIPEAAcetonitrile2512-2470-90
Direct AlkylationEthyl iodideK₂CO₃ / DIPEADMF258-1665-85
Reductive AminationBenzaldehydeNaBH(OAc)₃Dichloromethane251-480-95
Reductive AminationCyclohexanoneNaBH(OAc)₃Dichloromethane252-675-90

Visualizations

The following diagrams illustrate the experimental workflows for the described N-alkylation methods.

Direct_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_piperidine 3-Fluoropiperidine reaction Stir at Room Temperature start_piperidine->reaction start_alkyl_halide Alkyl Halide start_alkyl_halide->reaction start_base Base (e.g., K₂CO₃) start_base->reaction start_solvent Solvent (e.g., ACN) start_solvent->reaction filtration Filtration reaction->filtration Monitor by TLC/LC-MS concentration1 Concentration filtration->concentration1 extraction Aqueous Work-up concentration1->extraction drying Drying & Concentration extraction->drying purification Column Chromatography drying->purification product N-Alkylated 3-Fluoropiperidine purification->product

Caption: Workflow for Direct N-Alkylation of 3-Fluoropiperidine.

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_piperidine 3-Fluoropiperidine iminium_formation Iminium Ion Formation start_piperidine->iminium_formation start_carbonyl Aldehyde/Ketone start_carbonyl->iminium_formation start_solvent Solvent (e.g., DCM) start_solvent->iminium_formation reduction Reduction with NaBH(OAc)₃ iminium_formation->reduction Add Reducing Agent quench Quench with NaHCO₃ reduction->quench Monitor by TLC/LC-MS extraction Extraction quench->extraction drying Drying & Concentration extraction->drying purification Column Chromatography drying->purification product N-Alkylated 3-Fluoropiperidine purification->product

Caption: Workflow for N-Alkylation of 3-Fluoropiperidine via Reductive Amination.

References

Application Notes and Protocols: Tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate is a versatile chiral building block increasingly utilized in the synthesis of novel therapeutics targeting neurological disorders. Its unique structural features, including the fluorine atom and the protected amine, make it a valuable scaffold for developing potent and selective inhibitors of key signaling pathways implicated in neuroinflammation and neurodegeneration. The strategic incorporation of the fluoropiperidine moiety can enhance metabolic stability, improve blood-brain barrier permeability, and increase binding affinity to target proteins within the central nervous system (CNS).

These application notes provide a comprehensive overview of the use of this compound as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors for the potential treatment of neuroinflammatory disorders. Detailed experimental protocols for the synthesis of a representative JAK inhibitor, in vitro kinase assays, and in vivo neuroinflammation models are provided to guide researchers in this promising area of drug discovery.

Rationale for Use in Neurological Disorders: Targeting Neuroinflammation via JAK Inhibition

Neuroinflammation, characterized by the activation of microglia and astrocytes and the production of inflammatory cytokines, is a key pathological feature of many neurological disorders, including multiple sclerosis, Parkinson's disease, and Alzheimer's disease. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that mediates the effects of numerous pro-inflammatory cytokines. Therefore, inhibiting JAKs presents a promising therapeutic strategy to mitigate neuroinflammation and its detrimental effects on neuronal function and survival.

(3R,4S)-4-Amino-3-fluoropiperidine-1-carboxylic Acid Tert-butyl Ester, a stereoisomer of the title compound, has been identified as an effective component for enhancing the inhibitory activity of potent Janus kinase (JAK) inhibitors. This highlights the potential of the 4-amino-3-fluoropiperidine scaffold in the design of novel CNS-penetrant JAK inhibitors for neurological indications.

Data Presentation

Compound ClassTargetIC50 (nM)Neurological Model ApplicationReference
DiarylaminopyrimidinesJAK320-23Potential for B-cell lymphoma with CNS involvement[1]
Jakinibs (e.g., AZD1480)JAK1/2Not SpecifiedParkinson's Disease (rat model)[2][3]
BaricitinibJAK1/2Not SpecifiedExperimental Autoimmune Encephalomyelitis (EAE)[4]
TofacitinibPan-JAKNot SpecifiedPotential for Alzheimer's Disease[5]

Experimental Protocols

Synthesis of a Representative Pyrrolo[2,3-d]pyrimidine-based JAK Inhibitor

This protocol describes a general synthetic route to a class of JAK inhibitors where this compound can be incorporated.

Workflow Diagram:

G A This compound C Nucleophilic Aromatic Substitution A->C B 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B->C D Boc Deprotection C->D Intermediate E Final JAK Inhibitor D->E Amide Coupling/Further Modification

Caption: Synthetic workflow for a JAK inhibitor.

Materials:

  • This compound

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Acylating agent (e.g., acryloyl chloride for covalent inhibitors)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Nucleophilic Aromatic Substitution:

    • To a solution of this compound (1.0 eq) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq) in NMP, add DIPEA (3.0 eq).

    • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting materials are consumed.

    • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain the Boc-protected intermediate.

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate in a mixture of TFA and DCM (1:1).

    • Stir the reaction at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with DCM.

    • Dry the organic layer over sodium sulfate and concentrate to yield the deprotected amine.

  • Final Modification (Example: Acylation for Covalent Inhibitors):

    • Dissolve the deprotected amine in DCM and cool to 0 °C.

    • Add a solution of the desired acylating agent (e.g., acryloyl chloride, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over sodium sulfate, concentrate, and purify by silica gel chromatography to obtain the final JAK inhibitor.

In Vitro JAK Kinase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of a synthesized compound against a specific JAK enzyme.

Workflow Diagram:

G A Prepare Compound Dilutions B Add JAK Enzyme and Substrate A->B C Initiate Reaction with ATP B->C D Incubate C->D E Stop Reaction & Detect Signal D->E F Data Analysis (IC50) E->F

Caption: Workflow for in vitro JAK inhibition assay.

Materials:

  • Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3, TYK2)

  • Kinase substrate (e.g., a peptide substrate for the specific JAK)

  • ATP

  • Kinase assay buffer

  • Test compound (synthesized JAK inhibitor)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup:

    • In a 384-well plate, add the diluted compound.

    • Add a solution containing the JAK enzyme and its substrate in kinase assay buffer to each well.

    • Incubate at room temperature for 15-30 minutes to allow for compound binding.

  • Kinase Reaction:

    • Initiate the reaction by adding ATP to each well.

    • Incubate the plate at 30 °C for 1 hour.

  • Signal Detection:

    • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

    • Read the luminescence signal on a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Model of Neuroinflammation: Lipopolysaccharide (LPS) Challenge

This protocol describes the induction of neuroinflammation in mice using LPS to evaluate the efficacy of a test compound.[6][7]

Workflow Diagram:

G A Acclimatize Animals B Administer Test Compound A->B C Administer LPS (i.p.) B->C D Monitor and Collect Samples C->D E Analyze Inflammatory Markers D->E

Caption: Workflow for LPS-induced neuroinflammation model.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (formulated for in vivo administration)

  • Vehicle control

  • Sterile saline

  • Equipment for intraperitoneal (i.p.) injections

  • Equipment for tissue collection and processing (brain, blood)

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-1β, IL-6)

  • Reagents for immunohistochemistry (e.g., antibodies against Iba1 for microglia, GFAP for astrocytes)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Compound Administration:

    • Administer the test compound or vehicle control to the mice via the desired route (e.g., oral gavage, i.p. injection) at a predetermined time before the LPS challenge.

  • LPS Administration:

    • Inject mice with LPS (e.g., 1-5 mg/kg, i.p.) to induce a systemic inflammatory response and subsequent neuroinflammation.

  • Monitoring and Sample Collection:

    • Monitor the animals for signs of sickness.

    • At a specified time point after LPS injection (e.g., 4, 24, or 72 hours), euthanize the mice and collect brain tissue and blood samples.

  • Analysis of Inflammatory Markers:

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the brain homogenates and serum using ELISA.

    • Immunohistochemistry: Perform immunohistochemical staining on brain sections to assess the activation of microglia (Iba1) and astrocytes (GFAP).

    • Gene Expression Analysis: Use qPCR to measure the mRNA levels of inflammatory genes in the brain tissue.

Conclusion

This compound serves as a critical starting material for the synthesis of novel JAK inhibitors with the potential to treat a range of neurological disorders characterized by neuroinflammation. The strategic use of this fluorinated piperidine scaffold can lead to compounds with improved drug-like properties suitable for CNS applications. The provided protocols offer a foundational framework for researchers to synthesize, evaluate, and advance new chemical entities based on this promising chemical motif. Further research is warranted to fully explore the therapeutic potential of JAK inhibitors derived from this building block in various models of neurological disease.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most prevalent synthetic strategies include:

  • Route A: Reductive Amination: This two-step process involves the fluorination of N-Boc-4-piperidone to form tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate, followed by a diastereoselective reductive amination.

  • Route B: Debenzylation of a Benzylamino Precursor: This route involves the synthesis of a tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate intermediate, followed by the removal of the benzyl group via catalytic hydrogenation.

  • Route C: Dearomatization-Hydrogenation of a Fluoropyridine: A more advanced one-pot method that starts from a substituted 3-fluoropyridine and proceeds via a dearomatization-hydrogenation (DAH) process.[1]

Q2: What is a typical yield for the synthesis of this compound?

A2: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. For the debenzylation of tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate using palladium on carbon with ammonium formate, a quantitative yield has been reported.[2] The enzymatic dynamic asymmetric transamination of the corresponding fluoroketone has been reported to yield the syn-amino alcohol in 66% yield with a 15:1 diastereomeric ratio.[3]

Q3: What are the key intermediates in the synthesis of this compound?

A3: Key intermediates include:

  • tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

  • tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate

  • tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate

Q4: What are some potential side reactions to be aware of during the synthesis?

A4: A common side reaction, particularly during hydrogenation or under certain acidic or basic conditions, is hydrodefluorination, where the fluorine atom is replaced by hydrogen.[1] During reductive amination, the over-reduction of the ketone to a hydroxyl group without subsequent amination can also occur.

Troubleshooting Guides

Route A: Reductive Amination

Issue 1: Low yield in the fluorination of N-Boc-4-piperidone.

Possible Cause Suggested Solution
Incomplete reactionMonitor the reaction progress by TLC or LC-MS. Consider extending the reaction time or slightly increasing the temperature.
Suboptimal fluorinating agentSelectfluor® is a commonly used electrophilic fluorinating agent for this transformation.[3] Ensure the quality and reactivity of the agent.
Inefficient enolizationThe formation of the corresponding silyl enol ether prior to fluorination can improve the yield.[3]

Issue 2: Poor diastereoselectivity in the reductive amination step.

Possible Cause Suggested Solution
Inappropriate reducing agentSodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice for diastereoselective reductive aminations.
Reaction temperatureLowering the reaction temperature may improve diastereoselectivity.
pH of the reaction mediumThe pH can influence the conformation of the iminium ion intermediate. Experiment with mildly acidic conditions to favor the desired diastereomer.

Issue 3: Formation of the amino alcohol byproduct.

Possible Cause Suggested Solution
Non-selective reducing agentUse a milder and more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are less likely to reduce the ketone directly.
Premature addition of reducing agentEnsure the formation of the imine or iminium ion is complete before adding the reducing agent. This can be monitored by NMR or IR spectroscopy.
Route B: Debenzylation of Benzylamino Precursor

Issue 1: Incomplete debenzylation.

Possible Cause Suggested Solution
Catalyst poisoningEnsure the substrate and solvent are free of impurities that can poison the palladium catalyst (e.g., sulfur compounds). Consider using a fresh batch of catalyst.
Insufficient hydrogen pressureIf using H₂ gas, ensure adequate pressure and efficient stirring to facilitate mass transfer.
Inefficient hydrogen sourceWhen using a transfer hydrogenation agent like ammonium formate, ensure a sufficient excess is used.

Issue 2: Hydrodefluorination side reaction.

Possible Cause Suggested Solution
Harsh reaction conditionsAvoid prolonged reaction times or high temperatures. Monitor the reaction closely and stop it once the starting material is consumed.
Catalyst typeSome catalysts may be more prone to causing hydrodefluorination. If this is a significant issue, screen other hydrogenation catalysts.

Experimental Protocols

Protocol 1: Reductive Amination of tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate

  • Imine Formation: To a solution of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (1.0 equiv.) in a suitable solvent (e.g., methanol, dichloromethane), add the amine source (e.g., ammonium acetate or benzylamine, 1.2-1.5 equiv.).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress can be monitored by TLC or LC-MS.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired diastereomer of this compound.

Protocol 2: Debenzylation of tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate

  • Reaction Setup: In a round-bottom flask, dissolve tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (1.0 equiv.) in methanol.

  • Add ammonium formate (3.0-5.0 equiv.) to the solution.

  • Carefully add 10% palladium on activated carbon (10-20% w/w of the starting material).[2]

  • Reaction: Heat the mixture to 50 °C and stir for 1-2 hours.[2] Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product. The product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.[2]

Quantitative Data Summary

Table 1: Comparison of Reported Yields for Key Synthetic Steps

Reaction Step Reagents and Conditions Product Yield Diastereomeric Ratio (syn:anti) Reference
Electrophilic FluorinationN-Boc-4-piperidone, TMS-enol ether, Selectfluor®tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate91%N/A[3]
Enzymatic Reductive Aminationtert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate, ATA-3, PLP, iPrNH₂, DMSO, 45°Csyn-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate66%15:1[3]
Debenzylationtert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate, 10% Pd/C, Ammonium formate, Methanol, 50°Ctert-Butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylateQuantitativeN/A[2]

Visualizations

experimental_workflow_reductive_amination start N-Boc-4-piperidone fluorination Fluorination (e.g., Selectfluor®) start->fluorination ketone tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate fluorination->ketone amination Reductive Amination (Amine source, NaBH(OAc)₃) ketone->amination product This compound amination->product

Caption: Workflow for the Reductive Amination Route.

troubleshooting_logic start Low Yield or Impurity? check_sm Starting Material Consumed? start->check_sm extend_time Action: Extend Reaction Time / Increase Temperature check_sm->extend_time No side_reaction Side Reaction Observed? check_sm->side_reaction Yes check_reagents Action: Check Reagent Quality / Stoichiometry extend_time->check_reagents optimize_conditions Action: Modify Conditions (Temp, Solvent, pH) side_reaction->optimize_conditions Yes purification Action: Optimize Purification Method side_reaction->purification No

Caption: General Troubleshooting Logic Flowchart.

References

Technical Support Center: Purification of Fluorinated Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of fluorinated piperidine intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying fluorinated piperidine intermediates?

A1: The primary purification techniques for fluorinated piperidine intermediates include:

  • Acid-Base Extraction: This is a highly effective first step to separate the basic piperidine compound from neutral or acidic impurities.[1][2][3]

  • Column Chromatography: Flash chromatography is routinely used for purification.[4] For more challenging separations of isomers or closely related impurities, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are employed.[5]

  • Crystallization: This method can provide highly pure material if a suitable solvent system is found. It is often used as a final purification step.[6]

  • Distillation: For liquid fluorinated piperidines, distillation can be effective, though the potential for azeotrope formation with residual solvents or precursors should be considered.

  • In Situ Protection: Due to the volatility of some unprotected fluorinated piperidines, in situ protection with groups like Cbz (benzyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) can facilitate easier handling and purification by chromatography.[7][8]

Q2: The introduction of fluorine into my piperidine intermediate has significantly changed its polarity. How should I adjust my purification strategy?

A2: The high electronegativity of fluorine can indeed have a dramatic impact on the polarity of your molecule. It is crucial to reassess your purification method. Start by conducting a thorough thin-layer chromatography (TLC) analysis with a broad range of solvent systems to find a new optimal mobile phase for column chromatography. You may need to use more polar or less polar solvent systems than for the non-fluorinated analogue. For reversed-phase HPLC, the retention time may change significantly, requiring adjustment of the mobile phase gradient.

Q3: My fluorinated piperidine is volatile, and I'm losing my compound during solvent removal. What can I do?

A3: Volatility is a common issue with low molecular weight, unprotected fluorinated piperidines.[7][8] Consider the following strategies:

  • In Situ Protection: Before workup and purification, protect the piperidine nitrogen with a suitable protecting group (e.g., Boc, Cbz, Fmoc).[7][8] This will increase the molecular weight and decrease volatility, making purification by chromatography and handling much easier.

  • Salt Formation: Convert the basic piperidine to a salt (e.g., hydrochloride or trifluoroacetate) by treating it with the corresponding acid.[4] Salts are non-volatile solids that are generally easier to handle, though this may affect solubility.

  • Careful Solvent Removal: Use a rotary evaporator at a lower temperature and higher pressure. It is also advisable to use a cold trap to recover any volatilized product. Avoid drying under high vacuum for extended periods.

Q4: I am having trouble separating a mixture of fluorinated and non-fluorinated piperidines. What techniques are most effective?

A4: This can be a challenging separation. While the polarity difference may be small, it can often be exploited.

  • High-Resolution Chromatography: HPLC or SFC often provide the necessary resolution to separate these closely related compounds. Consider using a fluorinated stationary phase in HPLC, which can offer different selectivity for fluorinated molecules.[9][10]

  • Preparative TLC: For small scales, preparative thin-layer chromatography can be an effective, albeit laborious, method.

  • Derivatization: If the piperidine nitrogen is unprotected, derivatization with a bulky protecting group can sometimes amplify the small physical differences between the fluorinated and non-fluorinated compounds, making them easier to separate by chromatography.

Troubleshooting Guides

Acid-Base Extraction
Problem Possible Cause Solution
Low recovery of piperidine intermediate from the aqueous layer after basification and re-extraction. Incomplete protonation during the initial acidic wash.Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) to fully protonate the piperidine. Use a stronger acid if necessary.
Incomplete deprotonation during basification.Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to deprotonate the piperidinium salt back to the free base.
The fluorinated piperidine salt has some solubility in the organic layer.Perform multiple extractions with the acidic solution to ensure complete transfer to the aqueous phase.
The free base is somewhat soluble in the aqueous layer.Perform multiple extractions with the organic solvent after basification. Back-washing the combined organic layers with brine can help to remove dissolved water and force more of the organic compound out of the aqueous phase.[2]
Emulsion formation at the interface of the organic and aqueous layers. High concentration of the crude material or fine particulate matter.Dilute the mixture with more of both the organic and aqueous solvents. Gentle swirling instead of vigorous shaking can help prevent emulsion formation. Addition of a small amount of brine can also help to break up emulsions.
Column Chromatography (Normal Phase)
Problem Possible Cause Solution
Poor separation of the fluorinated piperidine from impurities. Inappropriate solvent system (polarity is too high or too low).Systematically screen different solvent systems using TLC. Common solvent systems for piperidines include hexanes/ethyl acetate, dichloromethane/methanol, and dichloromethane/acetonitrile.[11]
Co-elution with a closely related impurity.Consider switching to a different stationary phase (e.g., alumina, amino-functionalized silica). For very difficult separations, HPLC or SFC may be necessary.
Peak tailing of the piperidine compound. Strong interaction between the basic piperidine nitrogen and acidic silanol groups on the silica gel surface.Add a small amount of a basic modifier to the eluent, such as triethylamine (0.1-1%) or ammonia in methanol. Alternatively, use a deactivated silica gel or an alternative stationary phase like alumina or amino-propylated silica.
Irreversible adsorption of the product on the column. Very strong interaction with the silica gel.This is a more extreme case of peak tailing. Try eluting with a much more polar solvent system containing a base. If the compound cannot be recovered, consider using a less acidic stationary phase for future purifications.
Crystallization
Problem Possible Cause Solution
No crystals form, even after cooling. The compound is too soluble in the chosen solvent.Slowly evaporate the solvent to increase the concentration. If that fails, add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise until turbidity is observed, then warm slightly to redissolve and cool slowly.
The solution is not saturated.Concentrate the solution by carefully evaporating some of the solvent.
The compound "oils out" instead of crystallizing. The degree of supersaturation is too high, or the cooling is too rapid.Use a more dilute solution and allow it to cool more slowly. Using a solvent in which the compound is less soluble can also help.
Presence of impurities that inhibit crystal formation.Try to pre-purify the compound by another method, such as flash chromatography, before attempting crystallization.
Poor crystal quality (small needles or powder). Rapid nucleation and crystal growth.Slow down the crystallization process by cooling the solution more slowly or by using a solvent system in which the compound is slightly more soluble.

Experimental Protocols

General Protocol for Acid-Base Extraction of a Fluorinated Piperidine Intermediate
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Acidic Wash: Add 1 M aqueous HCl solution to the separatory funnel, shake vigorously, and allow the layers to separate. The basic fluorinated piperidine will be protonated and move into the aqueous layer. Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with 1 M HCl to ensure all the piperidine has been extracted.

  • Neutral and Acidic Impurity Removal: The organic layer now contains neutral and acidic impurities and can be discarded (after ensuring no product remains).

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a concentrated base (e.g., 5 M NaOH) with stirring until the pH is greater than 10. This will deprotonate the piperidinium salt to the free base.

  • Re-extraction: Extract the basic aqueous solution multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified fluorinated piperidine intermediate.

General Protocol for Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system for separation using thin-layer chromatography. A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4. For basic piperidines on silica gel, consider adding 0.1-1% triethylamine to the eluent to prevent peak tailing.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar solvent system.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.[11] Alternatively, for less soluble materials, create a solid load by adsorbing the crude product onto a small amount of silica gel, drying it, and then adding the dry powder to the top of the column.

  • Elution: Begin elution with the determined solvent system. If a gradient elution is necessary, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Quantitative Data

Table 1: Example Yields for Synthesized Fluorinated Piperidines (Purification method in parentheses)

CompoundYieldPurification MethodReference
Cbz-protected 3-fluoropiperidineHighNot specified[7][8]
Cbz-protected 4-fluoropiperidine (gram scale)67%Not specified[7][8]
Fmoc-protected fluorinated piperidineGoodNot specified[7][8]
Cbz-protected 3,5-difluoropiperidine30%Not specified[7]
Enantioenriched Cbz-protected 3-fluoropiperidine55%Not specified[7][8]
(3S,5S)-1-((benzyloxy)carbonyl)-5-fluoropiperidine-3-carboxylic acid>400 g scale-upNot specified[12]

Table 2: Example Solvent Systems for Chromatography of Piperidine Derivatives

Compound Type/TechniqueStationary PhaseMobile PhaseNotesReference
General Piperidines (Flash)Silica GelHexane/Ethyl AcetateCommon for non-polar to moderately polar compounds.[13]
Silica GelDichloromethane/MethanolFor more polar compounds.[11][13]
Amino-propylated SilicaHexane/Ethyl AcetateGood for basic compounds to reduce tailing.[13]
Fluorinated Compounds (HPLC)C18 (Reversed-Phase)Water/Methanol or Water/Acetonitrile with 0.1% Formic Acid or TFAStandard for reversed-phase.[14]
Fluorinated Phase (Reversed-Phase)Water/Methanol or Water/AcetonitrileCan provide alternative selectivity for fluorinated analytes.[9][10]
Organic Acids (SFC)Multiple phases screenedCO2 with Methanol modifier and 10 mM ammonium acetateDerivatization with N-(4-aminophenyl)piperidine was used.[15]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Fluorinated Piperidine Intermediate workup Aqueous Workup / Acid-Base Extraction synthesis->workup Initial Cleanup chromatography Column Chromatography (Flash / HPLC / SFC) workup->chromatography Major Purification crystallization Crystallization chromatography->crystallization Final Polishing (Optional) analysis Purity and Identity Check (NMR, LC-MS, etc.) chromatography->analysis crystallization->analysis pure_product Pure Fluorinated Piperidine Intermediate analysis->pure_product

General purification workflow for fluorinated piperidine intermediates.

troubleshooting_chromatography cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation in Column Chromatography cause1 Incorrect Solvent System Polarity start->cause1 cause2 Peak Tailing of Basic Piperidine start->cause2 cause3 Co-eluting Impurities start->cause3 solution1 Optimize Mobile Phase (TLC Screen) cause1->solution1 solution2 Add Basic Modifier (e.g., Triethylamine) cause2->solution2 solution3 Change Stationary Phase (Alumina, Amino-Silica) cause2->solution3 cause3->solution3 solution4 Use High-Resolution Technique (HPLC/SFC) cause3->solution4

Troubleshooting logic for poor chromatographic separation.

acid_base_extraction_logic start Crude Mixture in Organic Solvent acid_wash Wash with Aqueous Acid (e.g., 1M HCl) start->acid_wash aqueous_layer Aqueous Layer: Protonated Piperidine (Piperidinium Salt) acid_wash->aqueous_layer organic_layer1 Organic Layer: Neutral & Acidic Impurities acid_wash->organic_layer1 basify Basify Aqueous Layer (e.g., NaOH to pH > 10) aqueous_layer->basify re_extract Extract with Organic Solvent basify->re_extract aqueous_waste Aqueous Waste re_extract->aqueous_waste organic_layer2 Organic Layer: Purified Fluorinated Piperidine re_extract->organic_layer2

Decision workflow for acid-base extraction.

References

Technical Support Center: Synthesis of Stereospecific Fluoropiperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of stereospecific fluoropiperidines.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of stereospecific fluoropiperidines, offering potential causes and actionable solutions.

Guide 1: Low Reaction Yield

Potential Cause Troubleshooting Action
Inactive Fluorinating Reagent Many fluorinating reagents are moisture-sensitive. Ensure reagents are stored in a desiccator and handled under an inert atmosphere. For nucleophilic fluorinations, consider using less hygroscopic reagents like Bu₄NF·(t-BuOH)₄ as an alternative to anhydrous Bu₄NF.
Suboptimal Reaction Temperature Gradually increase the reaction temperature in small increments to enhance reaction rate. Conversely, for thermally sensitive substrates, lowering the temperature may prevent decomposition and byproduct formation.
Catalyst Deactivation In catalytic hydrogenations of fluoropyridines, the Lewis basic nitrogen can poison the catalyst.[1] The addition of a Brønsted acid can mitigate this effect. For other catalytic reactions, ensure the catalyst is not degraded and consider screening different catalyst loadings.
Poor Solvent Choice The solvent can significantly impact reaction outcomes. Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a common choice for many fluorination reactions, while for certain Rh(III)-catalyzed reactions, ethyl acetate can be effective in preventing fluoride displacement.
Substrate Instability Some heterocyclic substrates can be unstable under harsh reaction conditions, leading to decomposition or polymerization. Employ milder reaction conditions, such as neutral fluorination methods, for sensitive substrates.

Guide 2: Poor Diastereoselectivity

Potential Cause Troubleshooting Action
Incorrect Choice of Method The chosen synthetic strategy may not be optimal for achieving the desired diastereomer. For cis-selective synthesis, the hydrogenation of fluoropyridines is often effective.[2] For trans-3-fluoro-2-substituted piperidines, electrophilic fluorination of cyclic enamines followed by Lewis acid-mediated nucleophilic substitution can be a suitable approach.[3]
Suboptimal Catalyst or Reagent The stereochemical outcome is highly dependent on the catalyst and reagents used. For diastereoselective reductions, the choice of reducing agent and catalyst is critical. For fluorination of enamines, the nature of the electrophilic fluorine source can influence the diastereoselectivity.
Unfavorable Reaction Conditions Temperature and solvent can influence the transition state energies, thereby affecting diastereoselectivity. Experiment with a range of temperatures and solvents to find the optimal conditions for the desired diastereomer.
Steric and Electronic Effects The substituents on the piperidine ring can exert significant steric and electronic effects, directing the approach of the incoming reagent. Consider modifying the protecting group on the nitrogen or other substituents to favor the desired diastereomer.

Guide 3: Poor Enantioselectivity

Potential Cause Troubleshooting Action
Suboptimal Chiral Catalyst or Ligand The choice of chiral catalyst or ligand is paramount for achieving high enantioselectivity. Screen a variety of chiral ligands for the specific transformation. For asymmetric hydrogenations, iridium catalysts with chiral ligands have shown promise.
Incorrect Reaction Temperature Enantioselectivity is often highly temperature-dependent. Lowering the reaction temperature can often improve enantiomeric excess.
Solvent Effects The polarity and coordinating ability of the solvent can significantly influence the enantioselectivity. Screen a range of solvents with varying polarities.
Catalyst Purity and Loading Ensure the chiral catalyst is of high purity. Impurities can sometimes act as competing catalysts, leading to lower enantioselectivity. Optimize the catalyst loading; a higher loading does not always translate to better results.
Reagent and Substrate Quality Ensure the purity of all starting materials, as impurities can interfere with the chiral catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of fluoropiperidines and how can they be minimized?

A1: A prevalent side reaction, particularly in the hydrogenation of fluoropyridines, is hydrodefluorination , which leads to the formation of non-fluorinated piperidines.[1] This can be minimized by careful selection of the catalyst and reaction conditions. For instance, using a palladium catalyst and a Brønsted acid can help suppress this side reaction.[4] Another common issue is the formation of regioisomers when multiple C-H bonds are available for fluorination. This can be addressed by using directing groups to guide the fluorinating agent to the desired position.

Q2: How do I choose the right synthetic strategy for a specific stereoisomer of a fluoropiperidine?

A2: The choice of strategy depends on the desired stereochemistry:

  • cis-isomers: Catalytic hydrogenation of the corresponding fluoropyridine is a robust method for accessing all-cis-(multi)fluorinated piperidines.[2]

  • trans-isomers: A facile procedure for the synthesis of trans-3-fluoro-2-substituted piperidines involves the electrophilic fluorination of cyclic enamines, followed by a Lewis acid-mediated nucleophilic substitution.[3]

  • Enantiomerically pure isomers: Enantioselective methods such as asymmetric hydrogenation of fluoropyridines using a chiral catalyst or enzymatic resolutions can be employed.[1][4]

Q3: My fluorination reaction is not working with Selectfluor®. What could be the problem?

A3: While Selectfluor® is a versatile electrophilic fluorinating agent, its reactivity can be influenced by several factors. The reaction medium is critical; for some substrates, a co-solvent system like water and chloroform can be effective. The presence of a base may also be necessary. Ensure the Selectfluor® has been stored properly and has not degraded.

Q4: How can I purify volatile, unprotected fluoropiperidines?

A4: The purification of volatile, unprotected fluoropiperidines can be challenging. A common strategy is to protect the piperidine nitrogen in situ with a suitable protecting group, such as benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc), to form a less volatile derivative that can be more easily purified by chromatography.[4]

Data Presentation

Table 1: Comparison of Yields and Stereoselectivities in Stereospecific Fluoropiperidine Synthesis

Synthetic MethodSubstrateProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Palladium-Catalyzed Hydrogenation3-Fluoropyridinecis-3-Fluoropiperidine67 (gram-scale)>20:1N/A[4]
Diastereoselective SynthesisN-Boc-1,2,3,6-tetrahydropyridinetrans-N-Boc-3-fluoro-4-phenylpiperidine7595:5N/A[3]
Asymmetric HydrogenationOxazolidine-substituted fluoropyridineEnantioenriched 3-fluoropiperidine55N/A95:5[4]
Enzymatic TransaminationFluoroketonesyn-3-Fluoro-4-aminopiperidine derivative6615:196[1]

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of cis-1-Cbz-3-fluoropiperidine via Hydrogenation of 3-Fluoropyridine

This protocol is adapted from the work of Wagener et al.[4]

  • Reaction Setup: To a glass vial equipped with a magnetic stir bar, add 3-fluoropyridine (1.0 equiv), Pd/C (10 mol%), and methanol as the solvent.

  • Acid Addition: Add a Brønsted acid, such as HCl (1.1 equiv), to the mixture.

  • Hydrogenation: Place the vial in a high-pressure autoclave. Purge the autoclave with hydrogen gas three times, and then pressurize to the desired hydrogen pressure (e.g., 50 bar).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for the specified time (e.g., 16 hours). Monitor the reaction progress by GC-MS or TLC.

  • Work-up and Protection: Upon completion, carefully vent the autoclave. Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol. Concentrate the filtrate under reduced pressure. Dissolve the crude product in a suitable solvent (e.g., dichloromethane) and add a base (e.g., triethylamine, 2.0 equiv) followed by benzyl chloroformate (Cbz-Cl, 1.2 equiv) at 0 °C.

  • Purification: Allow the reaction to warm to room temperature and stir until the protection is complete. Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired cis-1-Cbz-3-fluoropiperidine.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Purification start Start reagents Combine 3-Fluoropyridine, Pd/C, and Methanol start->reagents acid Add Brønsted Acid (e.g., HCl) reagents->acid autoclave Place in Autoclave acid->autoclave purge Purge with H₂ autoclave->purge pressurize Pressurize with H₂ (e.g., 50 bar) purge->pressurize stir Stir at Room Temperature pressurize->stir filter Filter through Celite® stir->filter concentrate1 Concentrate Filtrate filter->concentrate1 protect In situ Protection (e.g., Cbz-Cl) concentrate1->protect purify Column Chromatography protect->purify end End purify->end

Caption: Experimental workflow for the synthesis of cis-1-Cbz-3-fluoropiperidine.

troubleshooting_flowchart start Low Diastereoselectivity Observed check_method Is the synthetic method appropriate for the desired diastereomer? start->check_method change_method Action: Change synthetic strategy. (e.g., Hydrogenation for cis, Enamine fluorination for trans) check_method->change_method No check_conditions Are the reaction conditions (temperature, solvent) optimized? check_method->check_conditions Yes end Improved Diastereoselectivity change_method->end optimize_conditions Action: Screen different temperatures and solvents. check_conditions->optimize_conditions No check_reagents Are the catalyst and reagents optimal for stereocontrol? check_conditions->check_reagents Yes optimize_conditions->end optimize_reagents Action: Screen different catalysts, ligands, or fluorinating agents. check_reagents->optimize_reagents No consider_substrate Consider steric/electronic effects of the substrate. check_reagents->consider_substrate Yes optimize_reagents->end consider_substrate->end

Caption: Troubleshooting flowchart for addressing low diastereoselectivity.

References

Technical Support Center: Synthesis of 4-Amino-3-Fluoropiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 4-amino-3-fluoropiperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of 4-amino-3-fluoropiperidine derivatives?

A1: The synthesis of 4-amino-3-fluoropiperidine derivatives is often complicated by several side reactions that can significantly impact yield and purity. The most prevalent of these include:

  • Hydrodefluorination: This is the loss of the fluorine atom from the piperidine ring, leading to the formation of a non-fluorinated impurity. This can be a significant issue, especially during catalytic hydrogenation steps.[1][2]

  • Catalyst Deactivation: The Lewis basic nitrogen atom in the piperidine precursor (often a pyridine derivative) can poison the metal catalysts (e.g., Rh, Ru) used for hydrogenation, leading to stalled or incomplete reactions.[1][2]

  • Formation of Diastereomers: The creation of incorrect stereoisomers is a common challenge, particularly when aiming for a specific cis or trans configuration of the amino and fluoro groups. The relative orientation of these substituents is crucial for biological activity.

  • Incomplete Reduction: Partial reduction of the starting pyridine ring can lead to the formation of hydropyridine intermediates as impurities.[1]

Q2: How can I prevent hydrodefluorination during the hydrogenation of the fluoropyridine precursor?

A2: Hydrodefluorination is a common challenge. Here are several strategies to minimize this side reaction:

  • Catalyst Selection: The choice of catalyst is critical. While various rhodium and ruthenium catalysts are used, some have shown a higher propensity for causing C-F bond cleavage.[1] A second-generation Rh catalyst (Rh-CAAC) has been reported to be optimal in some cases.[1]

  • Reaction Conditions: Milder hydrogenation conditions can help reduce hydrodefluorination. This includes optimizing temperature, pressure, and reaction time.

  • Fluoride Ion Sequestration: The formation of fluoride ions during the reaction can contribute to catalyst deactivation and further side reactions. The addition of a fluoride scavenger, such as Ti(OiPr)4, has been shown to be effective in sequestering these ions.[1]

  • Dearomatization-Hydrogenation (DAH) Process: A one-pot dearomatization–hydrogenation process can be employed. This involves an initial dearomatization of the pyridine ring using a borane reagent, which also protects the Lewis basic nitrogen, followed by hydrogenation under milder conditions.[1][2]

Q3: My catalytic reaction is stalling before completion. What could be the cause and how can I fix it?

A3: Stalled catalytic reactions are often due to catalyst deactivation. The primary culprit is typically the Lewis basic nitrogen of the pyridine or piperidine ring interacting with the metal center of the catalyst.[1][2] Another potential cause is the presence of fluoride ions formed from hydrodefluorination.[1]

Troubleshooting Steps:

  • Protect the Nitrogen: Employ a protecting group for the nitrogen atom. A borane reagent can be used to form a complex with the pyridine nitrogen, preventing it from poisoning the catalyst.[1][2]

  • Use a Fluoride Scavenger: If hydrodefluorination is suspected, add a fluoride scavenger like Ti(OiPr)4 to the reaction mixture.[1]

  • Optimize Catalyst Loading: While it may seem counterintuitive, increasing the catalyst loading is not always the solution and can be costly. First, try to address the root cause of deactivation.

  • Solvent Choice: Ensure your solvent is pure and dry. Certain impurities in solvents can also contribute to catalyst deactivation.

Troubleshooting Guides

Guide 1: Low Yield of the Desired 4-Amino-3-fluoropiperidine Derivative
Symptom Possible Cause Suggested Solution
Low overall yield with multiple unidentified byproducts. Suboptimal reaction conditions leading to a variety of side reactions.Systematically optimize reaction parameters such as temperature, pressure, solvent, and reaction time. Start with milder conditions to minimize side reactions.
Significant amount of des-fluoro impurity observed in NMR or LC-MS. Hydrodefluorination is occurring.Refer to the strategies outlined in FAQ 2 . Consider using a milder catalyst, adding a fluoride scavenger, or employing the DAH process.
Reaction does not go to completion, starting material remains. Catalyst deactivation.Refer to the troubleshooting steps in FAQ 3 . Protect the nitrogen atom and consider using a fluoride scavenger.
Formation of a mixture of diastereomers. Lack of stereocontrol during the reduction step.Use a chiral catalyst or a substrate-controlled diastereoselective reduction method. The choice of protecting group on the amino function can also influence the stereochemical outcome.
Guide 2: Poor Diastereoselectivity
Symptom Possible Cause Suggested Solution
Obtaining a nearly 1:1 mixture of cis and trans isomers. The reduction method used lacks stereochemical control.Employ an asymmetric hydrogenation approach using a chiral ligand with your metal catalyst. Alternatively, an enzymatic dynamic asymmetric transamination of a corresponding fluoroketone can be explored.[1]
The undesired diastereomer is the major product. The thermodynamics of the reaction may favor the undesired isomer under the current conditions.Modify the reaction conditions (temperature, solvent) to favor the kinetic product if it is the desired isomer. The choice of protecting groups on the nitrogen can also influence the facial selectivity of the reduction.

Experimental Protocols

Protocol 1: Dearomatization-Hydrogenation (DAH) for the Synthesis of all-cis-Fluorinated Piperidines

This protocol is based on the dearomatization-hydrogenation strategy to minimize catalyst deactivation and hydrodefluorination.[1][2]

  • Dearomatization:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the substituted 3-fluoropyridine precursor in a dry, degassed solvent (e.g., THF).

    • Add a borane reagent (e.g., H-Bpin) and a rhodium catalyst (e.g., [Rh(COD)Cl]2).

    • Stir the reaction mixture at room temperature for the time required to achieve dearomatization (monitor by TLC or LC-MS).

  • Hydrogenation:

    • Once dearomatization is complete, carefully introduce hydrogen gas (typically via a balloon or a Parr hydrogenator) to the reaction vessel containing the residual rhodium catalyst.

    • Stir the reaction under a hydrogen atmosphere until the hydrogenation is complete (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Carefully quench the reaction.

    • Perform an appropriate aqueous work-up.

    • Purify the crude product by column chromatography to isolate the desired all-cis-fluorinated piperidine derivative.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Troubleshooting cluster_outcome Outcome cluster_troubleshooting Troubleshooting start Start with 3-Fluoropyridine Derivative protect Nitrogen Protection (e.g., with Borane Reagent) start->protect hydrogenation Catalytic Hydrogenation (e.g., Rh catalyst) protect->hydrogenation analysis Reaction Monitoring (TLC, LC-MS) hydrogenation->analysis check_yield Check Yield & Purity analysis->check_yield success High Yield of Desired Product check_yield->success Successful failure Low Yield/ Side Products check_yield->failure Unsuccessful ts_hydrodefluorination Address Hydrodefluorination (Milder Conditions, Scavenger) failure->ts_hydrodefluorination Des-fluoro impurity ts_deactivation Address Catalyst Deactivation (Optimize Protection) failure->ts_deactivation Stalled Reaction ts_hydrodefluorination->hydrogenation ts_deactivation->protect

Caption: A workflow for troubleshooting the synthesis of 4-amino-3-fluoropiperidine derivatives.

side_reactions cluster_main Main Reaction Pathway cluster_side Common Side Reactions cluster_causes Contributing Factors start 3-Fluoropyridine Derivative target 4-Amino-3-fluoropiperidine Derivative start->target Desired Synthesis hydrodefluorination Hydrodefluorination (Loss of F) start->hydrodefluorination diastereomers Formation of Diastereomers start->diastereomers incomplete_reduction Incomplete Reduction start->incomplete_reduction catalyst_issues Catalyst Deactivation/ Wrong Choice catalyst_issues->hydrodefluorination catalyst_issues->incomplete_reduction harsh_conditions Harsh Reaction Conditions harsh_conditions->hydrodefluorination no_stereocontrol Lack of Stereocontrol no_stereocontrol->diastereomers

Caption: Key side reactions in the synthesis of 4-amino-3-fluoropiperidine derivatives.

References

stability and storage conditions for tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, it is recommended to store the compound in a refrigerator at 2-8°C.[1] Some suppliers suggest that storage at room temperature is also acceptable.[2] For long-term storage, refrigeration is the preferred method to minimize potential degradation. The compound is often shipped under ambient conditions, indicating short-term stability at room temperature.[1]

Q2: What is the shelf life of this compound?

The shelf life can vary depending on the supplier and storage conditions. It is crucial to refer to the certificate of analysis (CoA) provided with your specific lot for the recommended retest date or expiration date.

Q3: Is this compound sensitive to light, air, or moisture?

Q4: In what solvents can I dissolve this compound?

Based on its structure, the compound is expected to be soluble in a range of organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Its solubility in aqueous solutions may be limited but can be enhanced under acidic conditions due to the presence of the amino group.

Q5: What are the known incompatibilities for this compound?

Due to the presence of the Boc (tert-butyloxycarbonyl) protecting group, this compound is incompatible with strong acids. Acidic conditions will lead to the cleavage of the Boc group. It is also advisable to avoid strong oxidizing agents.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Compound degradationVerify the storage conditions and age of the compound. If degradation is suspected, confirm the purity using analytical methods like HPLC or LC-MS.
Incomplete reactionThe Boc-protecting group may be interfering with the desired reaction. Consider deprotection strategies if the free amine is required for your synthesis.
Compound appears discolored or clumped Potential degradation or moisture absorptionDo not use the compound if its physical appearance has significantly changed. Confirm purity via analytical methods before use.
Difficulty dissolving the compound Incorrect solvent choiceTest solubility in a small amount of various organic solvents. Gentle warming or sonication may aid dissolution.
Unexpected side products in a reaction Cleavage of the Boc groupEnsure the reaction conditions are not acidic. If acidic reagents are necessary, a different protecting group strategy may be required.

Stability and Storage Summary

Parameter Condition Recommendation/Data Reference
Storage Temperature Long-term2-8°C (Refrigerator)[1]
Short-term/ShippingAmbient Temperature[1]
Container Tightly sealed, opaque containerGeneral laboratory best practice
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) for extended periods to prevent potential oxidation.General chemical stability principle
Incompatibilities Strong acids, strong oxidizing agentsGeneral knowledge of Boc-protected amines

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. The exact conditions may need to be optimized for your specific HPLC system.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase B to a concentration of approximately 1 mg/mL.

Visualizations

storage_workflow Troubleshooting Workflow for Compound Stability start Start: Inconsistent Experimental Results check_storage Check Storage Conditions (Temp, Container, Age) start->check_storage appearance Visual Inspection (Color, Clumping) check_storage->appearance analytics Analytical Purity Check (HPLC, LC-MS) appearance->analytics is_pure Is Purity >95%? analytics->is_pure use_compound Proceed with Experiment is_pure->use_compound Yes order_new Order New Batch of Compound is_pure->order_new No review_protocol Review Experimental Protocol (Reagents, pH) use_compound->review_protocol Still issues? degradation_pathway Potential Degradation Pathway reactant This compound C₁₀H₁₉FN₂O₂ product 4-Amino-3-fluoropiperidine C₅H₁₁FN₂ reactant->product Deprotection acid Strong Acid (e.g., TFA, HCl) side_products Isobutylene + CO₂

References

Technical Support Center: Diastereoselective Synthesis of 3,4-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the diastereoselective synthesis of 3,4-substituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing low diastereoselectivity in my reaction to synthesize a 3,4-substituted piperidine. What are the potential causes and how can I improve the stereochemical outcome?

A1: Low diastereoselectivity is a common challenge and can be influenced by several factors. Here are the primary aspects to investigate:

  • Reaction Temperature: Higher temperatures can decrease selectivity by providing sufficient energy to overcome the activation barrier for the formation of the undesired diastereomer.[1] Consider running the reaction at a lower temperature.

  • Catalyst and Ligands: The choice of catalyst and associated ligands is critical. For instance, in rhodium-catalyzed asymmetric carbometalation, different chiral ligands can lead to varying yields and enantioselectivity.[2] Similarly, the nature and concentration of an acid catalyst can influence the geometry of intermediates, thereby affecting stereoselectivity.[1] Screening different catalysts and ligands is often a necessary step.

  • Solvent Effects: The solvent can significantly impact the reaction's stereochemical outcome. For example, in certain 1,2-addition reactions for piperidine synthesis, THF has been shown to provide the highest yield and diastereoselectivity compared to solvents like 2-MeTHF or DME.[3]

  • Substrate Steric Hindrance: The steric bulk of substituents on your starting materials can direct the approach of reagents. In some cases, steric effects largely control the reaction's diastereoselectivity.[4] Modifying the protecting groups or other substituents might be necessary to enhance selectivity.

  • Reagent Stoichiometry and Addition Order: The ratio of reagents and the order in which they are added can be crucial. For instance, reversing the order of addition of reactants can sometimes improve the yield of the desired isomer, though it may increase operational complexity.[3]

Troubleshooting Workflow for Low Diastereoselectivity:

G start Low Diastereoselectivity Observed temp Optimize Reaction Temperature (e.g., lower temperature) start->temp analyze Analyze Diastereomeric Ratio (d.r.) temp->analyze catalyst Screen Catalysts & Ligands solvent Evaluate Different Solvents catalyst->solvent catalyst->analyze substrate Modify Substrate/Protecting Groups solvent->substrate solvent->analyze reagent Adjust Reagent Stoichiometry & Addition Order substrate->reagent substrate->analyze reagent->analyze analyze->catalyst No success Desired Diastereoselectivity Achieved analyze->success Yes

Caption: A logical workflow for troubleshooting low diastereoselectivity in piperidine synthesis.

Q2: My reaction is producing a significant amount of a cis isomer when the trans isomer is the desired product. How can I favor the formation of the trans diastereomer?

A2: Favoring the trans isomer often involves thermodynamic control or specific reaction pathways. Here are some strategies:

  • Base-Mediated Epimerization: If the cis isomer is the kinetic product, it can sometimes be converted to the more thermodynamically stable trans isomer through base-mediated epimerization.[5][6] This involves treating the cis product with a base to form an enolate, followed by protonation to yield the trans product. The choice of the N-protecting group (e.g., Benzyl vs. Boc) can influence the success of this strategy.[6][7]

  • Catalyst Selection: Certain catalytic systems are known to favor the formation of trans products. For example, the synthesis of 2,6-trans-piperidines has been achieved with high selectivity using TBAF or Cesium Carbonate as a base.[8]

  • Directed Arylation: In Negishi cross-coupling reactions to form arylated piperidines, the position of the C-Zn bond relative to the nitrogen can direct the stereoselectivity toward either cis or trans products.[9]

Quantitative Data on Isomer Ratios:

Method/ConditionSubstrateProduct ConfigurationDiastereomeric Ratio (trans:cis)Yield (%)Reference
IMAMR with Cs₂CO₃N/A2,6-disubstituted90:1085%[8]
Base-mediated Epimerizationcis-N-Boc-methyl pipecolinatestrans-isomersVariesModerate to Excellent[5]
Diastereoselective LithiationN-Boc 3-methyl piperidinetrans-2,3-disubstituted90:1056% (intermediate)[6]
Q3: What are common side reactions in 3,4-substituted piperidine synthesis, and how can they be minimized?

A3: Several side reactions can occur, leading to reduced yield and purification challenges.

  • Epimerization: Unwanted epimerization at stereocenters can occur, especially under harsh reaction conditions (e.g., strong acid or base, high temperatures).[1] Careful control of pH and temperature is crucial.

  • Over-reduction: When using reducing agents like H₂, unwanted reduction of other functional groups can be a problem.[1] Choosing a milder or more selective reducing agent can mitigate this.

  • Formation of N-Oxides: The piperidine nitrogen is susceptible to oxidation, which can complicate purification.[1] Using degassed solvents and an inert atmosphere can help prevent this.

  • Enamine Formation: In some cyclization reactions, the formation of enamines can be a competing pathway, especially with substituents in the α and γ positions relative to the amino group.[10]

Logical Diagram of Common Side Reactions:

G synthesis Piperidine Synthesis product Desired 3,4-Substituted Piperidine synthesis->product epimerization Epimerization synthesis->epimerization over_reduction Over-reduction synthesis->over_reduction n_oxide N-Oxide Formation synthesis->n_oxide enamine Enamine Formation synthesis->enamine

Caption: Common side reactions in the synthesis of 3,4-substituted piperidines.

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation of Disubstituted Pyridines to cis-Piperidines

This protocol is based on methodologies for creating cis-configured piperidines through hydrogenation, which often serves as a precursor for subsequent epimerization to the trans-isomer.[5][6]

Materials:

  • Disubstituted pyridine starting material

  • Platinum (IV) oxide (PtO₂) catalyst

  • Ethanol (EtOH), absolute

  • Hydrochloric acid (HCl), concentrated

  • Hydrogen gas (H₂)

  • Standard hydrogenation apparatus (e.g., Parr hydrogenator)

  • Rotary evaporator

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • To a solution of the disubstituted pyridine in absolute ethanol, add a catalytic amount of PtO₂.

  • Add concentrated HCl dropwise to the mixture.

  • Place the reaction vessel in a hydrogenation apparatus.

  • Pressurize the vessel with hydrogen gas (typically to 50 psi, but this may vary).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Upon completion, carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with additional ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude cis-piperidine hydrochloride salt.

  • Further purification can be achieved by recrystallization or chromatography as needed.

Experimental Workflow Diagram:

G sub Dissolve Pyridine in EtOH cat Add PtO₂ Catalyst & HCl sub->cat hydro Hydrogenate (50 psi H₂) cat->hydro filter Filter through Celite hydro->filter evap Concentrate in vacuo filter->evap purify Purify Product evap->purify G start cis-Isomer Obtained check_stability Is trans-Isomer Thermodynamically Favored? start->check_stability epimerize Perform Base-Mediated Epimerization check_stability->epimerize Yes alt_route Consider Alternative Synthetic Route check_stability->alt_route No isolate Isolate trans-Isomer epimerize->isolate

References

Technical Support Center: tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, purification, and analysis of this compound.

Q1: I see an unexpected peak in my HPLC analysis of the final product. What could it be?

An unexpected peak in your HPLC chromatogram could be one of several common impurities. The identity of the impurity will depend on the synthetic route and purification methods used. Here are some of the most likely possibilities:

  • Unreacted Starting Material: If your synthesis involves the debenzylation of a protected precursor, you may have residual amounts of tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate.

  • Hydrodefluorination Product: A common side reaction during the hydrogenation of fluorinated piperidines is the loss of the fluorine atom, leading to the formation of tert-Butyl 4-aminopiperidine-1-carboxylate[1][2].

  • Diastereomers: Depending on the stereochemical control of your synthesis, you may have other diastereomers present, such as the (3R,4S), (3S,4S), or (3R,4R) isomers.

  • Degradation Product: The Boc (tert-butoxycarbonyl) protecting group is sensitive to acidic conditions[3][4]. If your product has been exposed to acid, you may see a peak corresponding to the deprotected compound, 4-amino-3-fluoropiperidine.

To identify the unknown peak, it is recommended to use a mass spectrometer (LC-MS) to determine the molecular weight of the impurity.

Q2: My final product shows the presence of diastereomers. How can I separate them?

The separation of diastereomers requires a chiral stationary phase. Standard reversed-phase HPLC columns are typically not effective. You will need to develop a chiral HPLC method.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

The most common impurities are typically related to the synthetic process. These can include:

  • The corresponding diastereomers.

  • The hydrodefluorination product (tert-Butyl 4-aminopiperidine-1-carboxylate).

  • Residual starting materials from the final synthetic step.

Q2: How can I minimize the formation of the hydrodefluorination impurity during synthesis?

Hydrodefluorination is a known side reaction in the catalytic hydrogenation of fluorinated pyridines and piperidines[1][2]. To minimize its formation:

  • Catalyst Selection: The choice of catalyst can influence the extent of hydrodefluorination. Palladium-based catalysts are commonly used[5].

  • Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial. Milder conditions are generally preferred.

Q3: What are the stability characteristics of this compound?

The primary stability concern for this compound is the acid-lability of the Boc protecting group. The Boc group is generally stable under basic and neutral conditions but can be cleaved by strong acids like trifluoroacetic acid (TFA)[3][4]. Therefore, it is important to avoid acidic conditions during workup, purification, and storage.

Data Presentation

Table 1: Summary of Potential Impurities

Impurity NameChemical StructureMolecular Weight ( g/mol )Potential Origin
tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylateC₁₇H₂₅FN₂O₂308.39Incomplete debenzylation of starting material
tert-Butyl 4-aminopiperidine-1-carboxylateC₁₀H₂₀N₂O₂200.28Hydrodefluorination during hydrogenation[1][2]
(3R,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylateC₁₀H₁₉FN₂O₂218.27Diastereomeric impurity
4-amino-3-fluoropiperidineC₅H₁₁FN₂118.15Degradation (loss of Boc group) under acidic conditions[3][4]

Experimental Protocols

Protocol 1: General HPLC Method for Achiral Purity Assessment

This method is a starting point and may require optimization for your specific instrumentation and impurity profile.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Protocol 2: General Chiral HPLC Method for Diastereomer Separation

The choice of a chiral stationary phase is critical and often requires screening. Polysaccharide-based columns are a good starting point.

  • Column: Chiralpak AD-H (or similar polysaccharide-based chiral column)

  • Mobile Phase: A mixture of n-hexane and ethanol with a basic additive (e.g., 0.1% diethylamine). The ratio of hexane to ethanol will need to be optimized (e.g., starting with 90:10).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Protocol 3: General 19F NMR for Impurity Analysis

19F NMR is a powerful technique for the analysis of fluorinated compounds due to its high sensitivity and large chemical shift dispersion.

  • Solvent: CDCl₃ or DMSO-d₆

  • Reference: An internal standard such as trifluorotoluene can be used for quantification.

  • Acquisition: A standard 1D 19F NMR experiment is typically sufficient.

  • Interpretation: The chemical shift of the fluorine atom will be sensitive to its local environment. The presence of impurities such as the hydrodefluorination product (which would have no 19F signal) or diastereomers (which may have slightly different 19F chemical shifts) can be detected.

Visualizations

Impurity_Identification_Workflow start Unexpected Peak in HPLC lcms Perform LC-MS Analysis start->lcms mw_check Determine Molecular Weight (MW) lcms->mw_check mw_309 MW ≈ 309 (Starting Material) mw_check->mw_309 [MW+H]⁺ ≈ 309 mw_201 MW ≈ 201 (Hydrodefluorination) mw_check->mw_201 [MW+H]⁺ ≈ 201 mw_219 MW ≈ 219 (Diastereomer) mw_check->mw_219 [MW+H]⁺ ≈ 219 mw_119 MW ≈ 119 (Degradation) mw_check->mw_119 [MW+H]⁺ ≈ 119 unknown Unknown Impurity (Further Investigation Needed) mw_check->unknown Other

Caption: Workflow for identifying unknown impurities.

Synthesis_Impurities cluster_impurities Potential Impurities synthesis Synthesis of tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate starting_material Starting Material (Incomplete Reaction) synthesis->starting_material from hydrodefluorination Hydrodefluorination Product synthesis->hydrodefluorination side-reaction diastereomers Diastereomers synthesis->diastereomers from degradation Degradation Product (Boc Cleavage) synthesis->degradation post-synthesis

Caption: Origins of common synthesis-related impurities.

References

Technical Support Center: Scaling Up the Production of Fluorinated Piperidine Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of fluorinated piperidine building blocks. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing fluorinated piperidines on a larger scale?

A1: The most prevalent and scalable methods for synthesizing fluorinated piperidines include:

  • Heterogeneous Hydrogenation of Fluoropyridines: This is a robust and straightforward approach utilizing commercially available catalysts to reduce readily available fluoropyridine precursors.[1][2][3]

  • Dearomatization-Hydrogenation (DAH) Process: This one-pot rhodium-catalyzed process enables the highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines from fluoropyridine precursors.[4][5][6]

Q2: What is hydrodefluorination and how can it be minimized during scale-up?

A2: Hydrodefluorination is a common side reaction during the hydrogenation of fluoropyridines, where one or more fluorine atoms are replaced by hydrogen, leading to undesired non-fluorinated or partially fluorinated byproducts.[2] To minimize this:

  • Catalyst Selection: Palladium-based catalysts, such as Pd(OH)₂ on carbon, in combination with a Brønsted acid like HCl, have been shown to be effective in promoting hydrogenation over hydrodefluorination.[2][3]

  • Reaction Conditions: The presence of a strong acid is crucial to protonate the substrate and product, which can suppress hydrodefluorination.[2] In some cases, an excess of a borane reagent like pinacol borane (HBpin) can also reduce hydrodefluorination.[5]

  • Catalyst Deactivation: Fluoride ions generated during hydrodefluorination can poison the catalyst. The addition of a fluoride scavenger, such as Ti(OiPr)₄, can help maintain catalyst activity.[4]

Q3: Why are protecting groups necessary, and which ones are recommended for large-scale synthesis?

A3: Unprotected fluorinated piperidines can be volatile and challenging to purify.[1][3] Protecting the piperidine nitrogen in situ facilitates isolation and handling. Recommended protecting groups for scalability include:

  • Benzyloxycarbonyl (Cbz): Widely used and allows for high-yield isolation of the protected piperidine.[1][2][3]

  • Fluorenylmethyloxycarbonyl (Fmoc): Another effective protecting group that provides good yields and diastereoselectivity.[1][2][3]

  • tert-Butoxycarbonyl (Boc): Commonly used for protecting amines and can be employed in the DAH process.[5]

Q4: What are the primary safety concerns when scaling up fluorinated piperidine synthesis?

A4: Key safety considerations include:

  • Handling of Fluorinating Reagents: Many fluorinating agents are highly reactive, toxic, and corrosive. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1][7]

  • Hydrogenation Reactions: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure proper grounding of equipment and use a well-maintained high-pressure reactor.

  • Exothermic Reactions: Some fluorination and hydrogenation reactions can be exothermic. Implement proper temperature control and monitoring, especially during scale-up, to prevent runaway reactions.

  • Waste Disposal: Fluorinated waste should be handled and disposed of according to institutional and local regulations.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low Yield of Fluorinated Piperidine 1. Incomplete Reaction: Insufficient catalyst activity or deactivation.• Optimize catalyst loading and ensure proper activation. • Add a fluoride scavenger like Ti(OiPr)₄ if hydrodefluorination is suspected.[4] • Ensure all reagents and solvents are dry, as water can deactivate some catalysts.[8]
2. Product Volatility: Loss of product during workup and isolation.• Use an in situ protection strategy with Cbz, Fmoc, or Boc groups to form a less volatile derivative before isolation.[1][3][5]
3. Competing Hydrodefluorination: Significant formation of non-fluorinated byproducts.• Use a palladium catalyst like Pd(OH)₂/C with a strong Brønsted acid (e.g., HCl).[2] • In the DAH process, an excess of pinacol borane may suppress hydrodefluorination.[5]
Poor Diastereoselectivity 1. Inappropriate Catalyst or Reaction Conditions: The chosen method may not be sufficiently stereoselective.• For all-cis diastereoselectivity, the rhodium-catalyzed DAH process is highly effective.[5] • For cis-selective hydrogenation, palladium-catalyzed methods under acidic conditions are recommended.[2]
Difficulty in Purification 1. Product Volatility: The unprotected fluorinated piperidine is difficult to handle.• As mentioned, in situ protection is the most effective strategy.[1][3]
2. Similar Polarity of Product and Byproducts: Co-elution during chromatography.• Derivatization of the crude product to alter its polarity can aid in separation. • Consider preparative HPLC for challenging separations.
Reaction Stalls Before Completion 1. Catalyst Poisoning: Deactivation of the catalyst by the substrate, product, or fluoride ions.• The use of pyridinium salts instead of pyridines can sometimes circumvent catalyst poisoning by the basic heterocycle.[5] • Add a fluoride scavenger if hydrodefluorination is occurring.[4]
2. Insufficient Hydrogen Pressure (for hydrogenation): Pressure drop during the reaction.• Ensure a constant and sufficient hydrogen pressure is maintained throughout the reaction. High pressures (e.g., 50 bar) are often required.[9]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Heterogeneous Hydrogenation of 3-Fluoropyridine

This protocol is adapted from a robust method for the cis-selective hydrogenation of fluoropyridines.[2][3]

Materials:

  • 3-Fluoropyridine

  • Palladium hydroxide on carbon (Pd(OH)₂/C, 20 wt%)

  • Methanol (MeOH)

  • Aqueous Hydrochloric Acid (HCl)

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO₄)

  • High-pressure autoclave

Procedure:

  • To a glass liner of a high-pressure autoclave, add 3-fluoropyridine (1.0 equiv.).

  • Add Pd(OH)₂/C (5 mol%).

  • Add methanol to achieve a 0.1 M concentration of the substrate.

  • Add aqueous HCl (1.2 equiv.).

  • Seal the autoclave and purge with argon, followed by hydrogen gas.

  • Pressurize the reactor to 50 bar with hydrogen.

  • Stir the reaction mixture at room temperature for 16 hours.

  • After the reaction, carefully vent the hydrogen and purge with argon.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and cool to 0 °C.

  • Add a saturated aqueous solution of NaHCO₃ until the pH is basic.

  • Add benzyl chloroformate (1.2 equiv.) dropwise and stir at room temperature for 2 hours.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield Cbz-protected 3-fluoropiperidine.

Quantitative Data from Hydrogenation of 3-Fluoropyridine[3]
CatalystAcidYield of Cbz-3-fluoropiperidine (%)Conversion (%)
Pd(OH)₂/C HCl 88 >99
Pd/CHCl83>99
Rh/CHCl53>99
Pt/CHCl6>99
Pd(OH)₂/CNone1778

Visualizations

Synthetic Workflow for Fluorinated Piperidines

G cluster_start Starting Material cluster_methods Synthetic Methods cluster_challenges Key Challenges cluster_solutions Solutions cluster_product Final Product Fluoropyridine Fluoropyridine Hydrogenation Heterogeneous Hydrogenation Fluoropyridine->Hydrogenation DAH Dearomatization- Hydrogenation (DAH) Fluoropyridine->DAH Hydrodefluorination Hydrodefluorination Hydrogenation->Hydrodefluorination competing pathway Purification Volatility & Purification Hydrogenation->Purification DAH->Hydrodefluorination competing pathway DAH->Purification Optimization Condition Optimization Hydrodefluorination->Optimization mitigated by Protection In situ Protection Purification->Protection addressed by ProtectedPiperidine Protected Fluorinated Piperidine Protection->ProtectedPiperidine Optimization->Hydrogenation Optimization->DAH

Caption: General workflow for the synthesis of fluorinated piperidines highlighting key challenges and solutions.

Troubleshooting Logic for Low Yield

G Start Low Yield of Fluorinated Piperidine CheckConversion Check Reaction Conversion by LC-MS/NMR Start->CheckConversion Incomplete Incomplete Reaction CheckConversion->Incomplete Low Complete Complete Conversion CheckConversion->Complete High Optimize Optimize Catalyst & Conditions Incomplete->Optimize Scavenger Add Fluoride Scavenger Incomplete->Scavenger CheckWorkup Analyze Workup & Isolation Procedure Complete->CheckWorkup Success Improved Yield Optimize->Success Scavenger->Success Volatility Product is Volatile CheckWorkup->Volatility Losses Detected Byproducts Significant Byproducts (e.g., Hydrodefluorination) CheckWorkup->Byproducts Impurity Detected InSituProtection Implement In situ Protection Strategy Volatility->InSituProtection InSituProtection->Success ModifyConditions Modify Reaction Conditions (e.g., add acid) Byproducts->ModifyConditions ModifyConditions->Success

Caption: A troubleshooting decision tree for addressing low yields in fluorinated piperidine synthesis.

References

Technical Support Center: Purity Assessment of Fluorinated Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for the analytical assessment of fluorinated amine purity. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for assessing the purity of fluorinated amines?

A1: The primary methods for determining the purity of fluorinated amines include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1][2] The choice of method often depends on the volatility, polarity, and thermal stability of the amine, as well as the nature of the expected impurities. For non-volatile or thermally labile compounds, HPLC is often preferred, while GC is well-suited for volatile amines.[1] NMR, particularly ¹⁹F NMR, is a powerful tool for both qualitative and quantitative analysis, offering structural information and the ability to quantify fluorinated species without the need for reference standards.[3][4]

Q2: Why can the analysis of fluorinated amines be challenging?

A2: Fluorinated amines present unique analytical challenges due to the high electronegativity of fluorine, which can lead to strong intermolecular interactions and unusual chemical reactivity.[5] These compounds can be prone to decomposition, especially fluoromethylamines.[6] In chromatographic methods, interactions with the stationary phase can cause peak tailing.[7] Additionally, contamination from fluorinated compounds is a significant concern in LC-MS analysis, as many system components (e.g., PTFE tubing) can leach these substances.[5]

Q3: What are the advantages of using ¹⁹F NMR for purity assessment?

A3: ¹⁹F NMR offers several advantages for the analysis of fluorinated amines. It has a wide chemical shift range, which often allows for the resolution of signals from different fluorinated species, even in complex mixtures.[8] It is inherently quantitative, as the signal intensity is directly proportional to the number of nuclei, enabling purity determination without the need for identical reference standards.[4] Furthermore, ¹⁹F NMR is non-destructive and can provide valuable structural information about both the main compound and any fluorinated impurities.[3][9]

Q4: How can I prepare my fluorinated amine sample for analysis?

A4: Proper sample preparation is critical to avoid contamination and ensure accurate results.[5] For GC and HPLC, dissolve the sample in a high-purity solvent that is compatible with the analytical method. To minimize background fluorine contamination, especially for sensitive analyses like LC-MS, it is advisable to use polypropylene or glass vials and avoid labware containing fluoropolymers (e.g., PTFE).[5] For NMR analysis, dissolve the sample in a suitable deuterated solvent. If solubility is an issue, gentle warming or using a different solvent may be necessary.[5]

Troubleshooting Guides

Gas Chromatography (GC)

Issue: Poor peak shape (tailing) for my fluorinated amine.

  • Possible Cause 1: Active sites in the inlet or column.

    • Solution: Amines are basic and can interact with acidic sites on glass liners or the column, leading to tailing.[10] Use a deactivated liner and a column specifically designed for amine analysis. If analyte breakdown is suspected, consider a premium deactivated liner and column.[11]

  • Possible Cause 2: Column temperature is too low.

    • Solution: Increase the column or oven temperature to improve analyte volatility, but do not exceed the column's maximum recommended temperature.[12]

  • Possible Cause 3: Contamination in the injector.

    • Solution: Clean the injector and replace the inlet liner and septum.[7]

Issue: No peaks are observed after the solvent peak.

  • Possible Cause 1: Carrier gas flow is too high.

    • Solution: Reduce the carrier gas flow rate to the recommended level for your column and method.[12]

  • Possible Cause 2: Injector temperature is too low.

    • Solution: For less volatile fluorinated amines, increase the injector temperature to ensure complete volatilization.[7]

  • Possible Cause 3: Detector issue.

    • Solution: Ensure the detector is appropriate for amine analysis and is functioning correctly. For a Flame Ionization Detector (FID), check that the flame is lit.[12]

High-Performance Liquid Chromatography (HPLC)

Issue: Peak tailing or fronting.

  • Possible Cause 1: Secondary interactions with the stationary phase.

    • Solution: Fluorinated compounds can have secondary interactions with the silica backbone of the column.[5] Try adjusting the mobile phase pH or increasing the ionic strength. Using a fluorinated stationary phase can also provide alternative selectivity.[13]

  • Possible Cause 2: Column overload.

    • Solution: This can cause peak fronting. Dilute your sample and inject a smaller volume.[5]

  • Possible Cause 3: Use of an inappropriate column.

    • Solution: Conventional C18 columns may not always provide the best selectivity for fluorinated compounds. Consider using a column with a fluorinated stationary phase, which can offer different elution orders and improved peak shapes.[13]

Issue: Irreproducible retention times.

  • Possible Cause 1: Inadequate column equilibration.

    • Solution: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.

  • Possible Cause 2: Mobile phase composition is inconsistent.

    • Solution: Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.

  • Possible Cause 3: Temperature fluctuations.

    • Solution: Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Rolling or distorted baseline.

  • Possible Cause 1: Large spectral width.

    • Solution: While ¹⁹F NMR has a wide chemical shift range, acquiring an excessively large spectral width can lead to baseline distortions.[8] Adjust the spectral width to cover only the region of interest.

  • Possible Cause 2: Incorrect phasing.

    • Solution: A large first-order phase correction can cause the baseline to roll.[8] Carefully re-phase the spectrum manually.

  • Possible Cause 3: Probe background signals.

    • Solution: Broad signals from fluorine-containing materials within the NMR probe can contribute to an uneven baseline.[8] Run a background spectrum of the probe to identify these signals.

Issue: Poor signal-to-noise ratio (S/N).

  • Possible Cause 1: Insufficient number of scans.

    • Solution: Increase the number of scans to improve the S/N.

  • Possible Cause 2: Sample concentration is too low.

    • Solution: If possible, increase the concentration of your sample.

  • Possible Cause 3: Incorrect pulse width or relaxation delay.

    • Solution: Ensure the acquisition parameters, such as the pulse width and relaxation delay, are optimized for your sample and the ¹⁹F nucleus.

Quantitative Data Summary

The following table summarizes typical performance characteristics of the primary analytical methods used for fluorinated amine purity assessment. The values presented are illustrative and can vary significantly based on the specific analyte, instrumentation, and method conditions.

Analytical MethodAnalyte TypeTypical Limit of Detection (LOD)Typical Limit of Quantitation (LOQ)Key Considerations
GC-FID Volatile, thermally stable amines1-10 ng/mL5-50 ng/mLRequires derivatization for polar amines to improve peak shape; potential for on-column degradation.[1]
HPLC-UV/FLD Non-volatile or thermally labile amines0.1-5 µg/mL0.5-20 µg/mLDerivatization is often necessary for detection if the amine lacks a chromophore.[1][2] Fluorinated phases can improve selectivity.[13]
LC-MS Wide range of amines0.01-1 ng/mL0.05-5 ng/mLHigh sensitivity and selectivity; potential for background contamination from fluoropolymers in the system.[5]
¹⁹F NMR Fluorinated compoundsConcentration dependentConcentration dependentProvides structural information and absolute quantification without a specific reference standard; less sensitive than chromatographic methods.[4][14]

Experimental Protocols

General Protocol for Purity Assessment by RP-HPLC-UV
  • Mobile Phase Preparation: Prepare the aqueous and organic mobile phases using HPLC-grade solvents. For example, Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water, and Mobile Phase B: 0.1% TFA in acetonitrile. Filter and degas the mobile phases.

  • Sample Preparation: Accurately weigh approximately 10 mg of the fluorinated amine and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm.

    • Gradient Program: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes to elute all components.

  • Analysis: Inject a blank (solvent), followed by the sample solution.

  • Data Processing: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

General Protocol for ¹⁹F NMR for Quantitative Analysis (qNMR)
  • Sample Preparation: Accurately weigh the fluorinated amine sample and a suitable internal standard (a stable, non-reactive fluorinated compound with a known purity and a signal that does not overlap with the analyte). Dissolve both in a known volume of a deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Pulse Program: A standard ¹⁹F single-pulse experiment.

    • Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure complete relaxation and accurate integration.

    • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate the signal of the analyte and the internal standard.

  • Calculation: The purity of the fluorinated amine can be calculated using the following formula:

    • Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * Purity_std

    • Where: I = integral value, N = number of fluorine atoms, MW = molecular weight, m = mass, and Purity_std = purity of the internal standard.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method Selection cluster_data Data Acquisition & Processing cluster_result Purity Assessment Sample Fluorinated Amine Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Method_Selection Select Method (GC, HPLC, NMR, MS) Dissolution->Method_Selection GC Gas Chromatography (GC) Method_Selection->GC Volatile? HPLC Liquid Chromatography (HPLC) Method_Selection->HPLC Non-volatile? NMR NMR Spectroscopy (¹⁹F) Method_Selection->NMR Need absolute quantification? MS Mass Spectrometry (MS) Method_Selection->MS Need high sensitivity? Acquisition Instrumental Analysis GC->Acquisition HPLC->Acquisition NMR->Acquisition MS->Acquisition Processing Data Processing & Integration Acquisition->Processing Purity_Calc Purity Calculation Processing->Purity_Calc Report Final Report Purity_Calc->Report

Caption: General experimental workflow for the purity assessment of fluorinated amines.

Troubleshooting_Workflow cluster_gc GC Troubleshooting cluster_hplc HPLC Troubleshooting cluster_nmr NMR Troubleshooting Start Analytical Issue Encountered (e.g., Poor Peak Shape) GC_Check_Liner Check/Replace Inlet Liner Start->GC_Check_Liner GC Issue HPLC_Check_Mobile_Phase Adjust Mobile Phase (pH, Ionic Strength) Start->HPLC_Check_Mobile_Phase HPLC Issue NMR_Check_Phase Re-phase Spectrum Start->NMR_Check_Phase NMR Issue GC_Check_Temp Optimize Temperatures (Inlet, Column) GC_Check_Liner->GC_Check_Temp GC_Check_Column Use Amine-Specific Column GC_Check_Temp->GC_Check_Column Resolved Issue Resolved GC_Check_Column->Resolved HPLC_Check_Column Consider Fluorinated Column HPLC_Check_Mobile_Phase->HPLC_Check_Column HPLC_Check_Load Dilute Sample HPLC_Check_Column->HPLC_Check_Load HPLC_Check_Load->Resolved NMR_Check_Baseline Apply Baseline Correction NMR_Check_Phase->NMR_Check_Baseline NMR_Check_Params Optimize Acquisition Parameters NMR_Check_Baseline->NMR_Check_Params NMR_Check_Params->Resolved

Caption: Troubleshooting decision tree for common analytical issues.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of (2R,2'R)- and (2S,2'S)-threo-Methylphenidate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the (2R,2'R)- and (2S,2'S)-threo isomers of methylphenidate (MPH), a psychostimulant medication widely used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). While the common nomenclature refers to these isomers as d-threo- and l-threo-methylphenidate, respectively, this document will use the (2R,2'R) and (2S,2'S) designation to align with systematic chemical nomenclature. It is important to note that the user's initial topic mentioned (3S,4R) and (3R,4S) isomers; however, the widely studied and clinically relevant isomers of threo-methylphenidate possess the (2R,2'R) and (2S,2'S) configurations. This guide will focus on these well-documented isomers.

The primary therapeutic effects of methylphenidate are attributed to its action as a norepinephrine and dopamine reuptake inhibitor.[1] Extensive research has demonstrated that the pharmacological activity resides almost exclusively in the (2R,2'R)-threo isomer.[2][3] This document presents a detailed comparison of the two isomers, supported by quantitative data from in vitro and in vivo studies.

Data Presentation: Quantitative Comparison of Isomer Activity

The following tables summarize the key quantitative data comparing the biological activity of the (2R,2'R)- and (2S,2'S)-threo-methylphenidate isomers.

Table 1: In Vitro Binding Affinities for Dopamine and Norepinephrine Transporters

IsomerDopamine Transporter (DAT) IC50 (nM)Norepinephrine Transporter (NET) IC50 (nM)
(2R,2'R)-threo-MPH33[4]244[4]
(2S,2'S)-threo-MPH540[4]5100[4]

IC50 (Half-maximal inhibitory concentration) values represent the concentration of the isomer required to inhibit 50% of the binding of a radioligand to the respective transporter. A lower IC50 value indicates a higher binding affinity.

Table 2: In Vivo Effects on Locomotor Activity in Rats

IsomerDose Range (mg/kg)Observation
(2R,2'R)-threo-MPH1 - 50Dose-dependent increase in locomotor activity.[5]
(2S,2'S)-threo-MPH1 - 500Significantly less potent in inducing locomotor activity compared to the (2R,2'R) isomer.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Dopamine Transporter (DAT) Binding Assay

This protocol outlines a competitive binding assay to determine the IC50 values of the methylphenidate isomers for the dopamine transporter.[6]

1. Preparation of Synaptosomal Membranes:

  • Rat striatal tissue is homogenized in ice-cold sucrose buffer.

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at high speed to pellet the synaptosomal membranes.

  • The pellet is resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains a fixed concentration of a radiolabeled ligand that specifically binds to DAT (e.g., [³H]WIN 35,428).

  • Varying concentrations of the unlabeled test compounds ((2R,2'R)- or (2S,2'S)-threo-MPH) are added to the wells.

  • The reaction is incubated to allow for competitive binding.

  • The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specific binding.

3. Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Locomotor Activity Assessment in Rats

This protocol describes a method to assess the stimulant effects of the methylphenidate isomers on locomotor activity in rats.[7][8]

1. Animal Habituation:

  • Adult male rats are individually housed and allowed to acclimate to the testing room for a specified period before the experiment.

  • On the testing day, rats are habituated to the locomotor activity chambers for a set duration (e.g., 30-60 minutes).

2. Drug Administration:

  • Following habituation, rats are administered a single intraperitoneal (i.p.) injection of either the vehicle control, (2R,2'R)-threo-MPH, or (2S,2'S)-threo-MPH at various doses.

3. Data Collection:

  • Immediately after injection, each rat is returned to its individual locomotor activity chamber.

  • Locomotor activity is recorded for a defined period (e.g., 60-120 minutes) using an automated activity monitoring system. These systems typically use a grid of infrared beams, and the number of beam breaks is recorded as a measure of horizontal and vertical activity.

4. Data Analysis:

  • The total number of beam breaks (or distance traveled) is quantified for each animal.

  • The data is typically analyzed using statistical methods such as ANOVA to compare the effects of different doses of the isomers and the vehicle control on locomotor activity.

Mandatory Visualizations

Signaling Pathway of Methylphenidate

Methylphenidate_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DOPA DOPA DA_cyto Dopamine (Cytoplasm) DOPA->DA_cyto DOPA Decarboxylase DA_vesicle Dopamine (Vesicle) DA_synapse Dopamine DA_vesicle->DA_synapse Release DA_cyto->DA_vesicle DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) NE_vesicle Norepinephrine (Vesicle) NE_synapse Norepinephrine NE_vesicle->NE_synapse Release Tyrosine Tyrosine Tyrosine->DOPA Tyrosine Hydroxylase DA_synapse->DAT Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor NE_synapse->NET Reuptake NE_receptor Norepinephrine Receptor NE_synapse->NE_receptor MPH (2R,2'R)-threo-MPH MPH->DAT Inhibition MPH->NET Inhibition Signaling Postsynaptic Signaling DA_receptor->Signaling NE_receptor->Signaling

Caption: Signaling pathway of (2R,2'R)-threo-methylphenidate.

Experimental Workflow for DAT Binding Assay

DAT_Binding_Assay_Workflow start Start prep Prepare Synaptosomal Membranes from Rat Striatum start->prep assay_setup Set up 96-well plate with: - Radioligand ([³H]WIN 35,428) - Test Isomers (varying conc.) - Control (for non-specific binding) prep->assay_setup incubation Incubate to allow competitive binding assay_setup->incubation filtration Rapidly filter to separate bound and free radioligand incubation->filtration wash Wash filters to remove non-specific binding filtration->wash scintillation Measure radioactivity using scintillation counter wash->scintillation analysis Calculate specific binding and determine IC50 values scintillation->analysis end End analysis->end

Caption: Workflow for the in vitro DAT competitive binding assay.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Fluoropiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into piperidine scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-fluoropiperidine derivatives and related fluorinated piperidines, with a focus on their interactions with key central nervous system (CNS) targets: the dopamine D4 receptor and the serotonin transporter (SERT). Experimental data from published studies are presented in a structured format to facilitate comparison, alongside detailed experimental protocols and visualizations of relevant biological pathways.

Impact of Fluorination on Piperidine Derivatives

Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly influence a molecule's pKa, lipophilicity, metabolic stability, and conformational preference. In piperidine derivatives, fluorine substitution has been strategically employed to fine-tune basicity, a critical factor for receptor binding and reducing off-target effects such as hERG channel interactions. For instance, the introduction of a fluorine atom can modulate the pKa of the piperidine nitrogen, thereby influencing its interaction with biological targets and improving safety profiles.[1]

Comparative Analysis of Fluorinated Piperidine Derivatives

Dopamine D4 Receptor Antagonists

A series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives have been investigated as potent and selective antagonists for the dopamine D4 receptor (D4R), a target implicated in neuropsychiatric disorders. The SAR studies reveal key structural features that govern their binding affinity.

CompoundR Group (phenoxy)Ki (nM) for D4R
7a 4-fluoro140-320
7b 3,4-difluoro140-320
7d 3-fluoroSignificant loss of potency
8b 3,4-difluoro5.5
9n 3,4-difluoro (with 2-imidazo[1,2-a]pyridine southern moiety)46.8
9o 3-fluoro (with 2-imidazo[1,2-a]pyridine southern moiety)85
9p 4-fluoro (with 2-imidazo[1,2-a]pyridine southern moiety)73
9cc 3,4-difluoro (with 6-chloro-2-imidazo[1,2-b]pyridazine southern moiety)2.6
9dd 3-fluoro (with 6-chloro-2-imidazo[1,2-b]pyridazine southern moiety)5.5

Data extracted from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives. While not exclusively 3-fluoropiperidines, this table illustrates the profound impact of fluorine substitution patterns on the phenoxy moiety on D4R affinity.

Key SAR Observations for D4 Receptor Antagonists:

  • Fluorine Position on the Phenoxy Ring: The position and number of fluorine atoms on the phenoxy ring significantly impact binding affinity. For instance, a 3,4-difluorophenoxy substituent (as in 8b and 9cc ) consistently leads to high potency.[2][3]

  • Southern Moiety: The nature of the "southern" heterocyclic moiety attached to the piperidine nitrogen also plays a crucial role in determining affinity. The 6-chloro-2-imidazo[1,2-b]pyridazine moiety in compounds 9cc and 9dd resulted in highly potent D4R antagonists.[2][3]

  • Lipophilicity and CNS MPO Score: While high lipophilicity can contribute to potent binding, it may negatively impact CNS drug-like properties, as reflected in the CNS Multi-Parameter Optimization (MPO) score.[2][3]

Serotonin Transporter (SERT) Ligands

Derivatives of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine have been synthesized and evaluated as high-affinity ligands for the serotonin transporter (SERT), a primary target for antidepressant medications.

Compound SeriesGeneral StructureKi (nM) for SERT
1-4 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine2 - 400

Data from a study on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives, indicating that compounds in this series exhibit Ki values for SERT in the same order of magnitude as the well-known SSRI, fluoxetine.[4]

Key SAR Observations for SERT Ligands:

  • The 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine scaffold is a promising template for developing high-affinity SERT ligands.[4]

  • The specific nature of the aryl group and its substitution pattern are critical determinants of binding affinity within this series.[4]

Visualizing the Biological Context

To better understand the mechanism of action of these compounds, it is essential to visualize the relevant signaling pathways and experimental workflows.

dopamine_d2_signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC inhibits Dopamine Dopamine Dopamine->D2R binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., altered gene expression) PKA->Cellular_Response phosphorylates targets

Caption: Dopamine D2 Receptor Signaling Pathway.

sert_binding_assay cluster_workflow Radioligand Competition Binding Assay Workflow prep Prepare Cell Membranes Expressing SERT radioligand Add Radiolabeled Ligand (e.g., [3H]-Paroxetine) prep->radioligand competitor Add Unlabeled Competitor (3-fluoropiperidine derivative) radioligand->competitor incubation Incubate to Reach Equilibrium competitor->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration counting Quantify Radioactivity of Bound Ligand filtration->counting analysis Data Analysis (IC50 and Ki determination) counting->analysis

Caption: Experimental Workflow for SERT Binding Assay.

Experimental Protocols

Radioligand Binding Assay for Dopamine D4 Receptor

Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D4 receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human dopamine D4 receptor.

  • Radioligand: [³H]N-methylspiperone.

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine.

  • Filtration apparatus.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the 3-fluoropiperidine derivatives in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Cell membranes, [³H]N-methylspiperone, and assay buffer.

    • Non-specific Binding: Cell membranes, [³H]N-methylspiperone, and haloperidol.

    • Competition: Cell membranes, [³H]N-methylspiperone, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Radioligand Binding Assay for Serotonin Transporter (SERT)

Objective: To determine the binding affinity (Ki) of test compounds for the serotonin transporter.

Materials:

  • Rat cortical membranes or cell membranes from a cell line expressing human SERT.

  • Radioligand: [³H]-Paroxetine.

  • Non-specific binding control: Fluoxetine (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine.

  • Filtration apparatus.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the 3-fluoropiperidine derivatives in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Membranes, [³H]-Paroxetine, and assay buffer.

    • Non-specific Binding: Membranes, [³H]-Paroxetine, and fluoxetine.

    • Competition: Membranes, [³H]-Paroxetine, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters. Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

  • Data Analysis: Calculate the specific binding and determine the IC50 and Ki values as described for the D4 receptor binding assay.[4]

Conclusion

The strategic incorporation of fluorine into the piperidine scaffold offers a versatile approach to modulate the pharmacological properties of CNS-active compounds. The presented data on fluorinated piperidine derivatives demonstrates that subtle changes in the position and number of fluorine substituents can lead to significant differences in binding affinity for dopamine and serotonin targets. The provided experimental protocols and pathway visualizations serve as a practical resource for researchers engaged in the design and evaluation of novel 3-fluoropiperidine derivatives for therapeutic applications. Further systematic SAR studies focusing specifically on the 3-fluoropiperidine core are warranted to delineate more precise structure-activity relationships and guide the development of next-generation CNS drugs.

References

efficacy of tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

An analysis of tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate and its structural analogs reveals insights into the potential anti-cancer properties of this chemical class. While direct efficacy data for this compound in cancer cell lines is not available in the current body of scientific literature, a comparative analysis of structurally related piperidine derivatives provides valuable insights into their potential as anti-cancer agents. These analogs, featuring the core piperidine scaffold, have demonstrated cytotoxic and anti-proliferative activities across a range of cancer cell lines.

This guide provides a comparative overview of the anti-cancer efficacy of various piperidine derivatives, serving as potential benchmarks for evaluating the therapeutic promise of this compound. The data presented is compiled from multiple studies investigating the structure-activity relationships and cytotoxic effects of these compounds.

Comparative Cytotoxicity of Piperidine Derivatives

The anti-proliferative activity of several piperidine derivatives has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Pyrimidine-4-amino piperidine hybridsCompound 5hMCF-7 (Breast)16.50 ± 4.90[1]
SW480 (Colorectal)15.70 ± 0.28[1]
Compound 5bMCF-7 (Breast)14.15[1]
SW480 (Colorectal)31.75[1]
4-Aminopiperidine DerivativesEM127 (11C)MDA-MB-231 (Breast)Attenuated proliferation at low µM range[]
4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amineBCTAA549 (Lung)1.09[3]
NCI-H460 (Lung)2.01[3]
NCI-H23 (Lung)3.28[3]

Structure-Activity Relationship (SAR) Insights

Studies on various piperidine and pyridine derivatives have shed light on the structural features that influence their anti-cancer activity.[4][5] For instance, the presence and positioning of specific functional groups on the piperidine or associated rings can significantly impact cytotoxicity.[4][5] In some pyridine derivatives, the inclusion of hydroxyl (-OH) and methoxy (-OMe) groups has been shown to enhance anti-proliferative activity, while halogen atoms or bulky groups may lead to a decrease in activity.[4] The fluorination of the piperidine ring, as seen in this compound, is a key structural modification. The position of fluorine substitution can significantly influence the compound's binding affinity to biological targets.[6]

Experimental Protocols

The evaluation of the anti-cancer efficacy of the compounds listed above typically involves the following experimental methodologies:

Cell Culture

Cancer cell lines, such as MCF-7 (breast adenocarcinoma), SW480 (colorectal adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), A549 (lung carcinoma), NCI-H460 (large cell lung cancer), and NCI-H23 (lung adenocarcinoma), are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability and proliferation.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Apoptosis and Cell Cycle Analysis

Flow cytometry is often employed to investigate the mechanism of cell death induced by the test compounds.

  • Cell Treatment: Cells are treated with the compound at various concentrations.

  • Cell Staining: For apoptosis analysis, cells are stained with Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells. For cell cycle analysis, cells are stained with a DNA-binding dye like PI.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis (early, late) or the cell cycle (G1, S, G2/M).

Potential Signaling Pathways

While the specific pathways affected by this compound are unknown, studies of its analogs suggest potential mechanisms of action.

Some 4-aminopiperidine derivatives have been designed as dual inhibitors of the Smoothened (SMO) and Extracellular signal-regulated kinase (ERK) pathways, both of which are crucial in cancer cell proliferation and survival.[]

SMO_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SMO SMO SUFU SUFU SMO->SUFU | GLI GLI SUFU->GLI | Target Gene Expression Target Gene Expression GLI->Target Gene Expression RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Target Gene Expression Hedgehog Hedgehog Hedgehog->SMO Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Receptor Tyrosine Kinase->RAS 4-Aminopiperidine Derivative 4-Aminopiperidine Derivative 4-Aminopiperidine Derivative->SMO Inhibits 4-Aminopiperidine Derivative->ERK Inhibits

Caption: Simplified SMO/ERK dual inhibition pathway.

Other studies have shown that certain piperidine derivatives can induce apoptosis by upregulating pro-apoptotic proteins like BAX and activating executioner caspases such as caspase 3.[3]

Apoptosis_Pathway Piperidine Derivative Piperidine Derivative BAX BAX Piperidine Derivative->BAX Upregulates Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization BAX->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c release Cytochrome c release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c release Apoptosome Apoptosome Cytochrome c release->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Caption: Intrinsic apoptosis pathway activation.

Experimental Workflow

The general workflow for evaluating the in vitro anti-cancer efficacy of a novel compound like this compound is as follows:

Experimental_Workflow cluster_setup Initial Setup cluster_screening Efficacy Screening cluster_mechanistic Mechanism of Action Studies Compound Synthesis\nand Characterization Compound Synthesis and Characterization Cytotoxicity Assay\n(e.g., MTT) Cytotoxicity Assay (e.g., MTT) Compound Synthesis\nand Characterization->Cytotoxicity Assay\n(e.g., MTT) Cell Line Selection\nand Culture Cell Line Selection and Culture Cell Line Selection\nand Culture->Cytotoxicity Assay\n(e.g., MTT) IC50 Determination IC50 Determination Cytotoxicity Assay\n(e.g., MTT)->IC50 Determination Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Western Blot for\nSignaling Proteins Western Blot for Signaling Proteins IC50 Determination->Western Blot for\nSignaling Proteins

Caption: In vitro anti-cancer drug screening workflow.

References

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Piperidine Analogs in Preclinical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a powerful tool to enhance pharmacological properties. This guide provides an objective comparison of fluorinated and non-fluorinated piperidine analogs, a common motif in medicinal chemistry, supported by experimental data from a range of preclinical assays.

The introduction of fluorine can significantly alter a compound's physicochemical and pharmacokinetic properties, including its metabolic stability, membrane permeability, and target-binding affinity. These modifications can lead to improved efficacy, safety, and overall developability of drug candidates. This report summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways to offer a comprehensive overview of the impact of fluorinating the piperidine core.

Impact on Physicochemical Properties: pKa and Lipophilicity

The electron-withdrawing nature of fluorine can have a profound effect on the basicity (pKa) and lipophilicity (LogP) of nearby functional groups, which in turn influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

A study comparing various fluorinated and non-fluorinated saturated heterocyclic amines, including piperidine derivatives, demonstrated a clear trend. Fluorination generally leads to a decrease in pKa, making the piperidine nitrogen less basic. The effect on LogP is more nuanced and depends on the position and number of fluorine atoms, but an increase in lipophilicity is often observed.[1][2][3]

Compound TypepKaLogP
Non-fluorinated Piperidine AnalogsHigherLower
Monofluorinated Piperidine AnalogsLowerHigher
Difluorinated Piperidine AnalogsSignificantly LowerVariable

Table 1. General trends in the physicochemical properties of fluorinated vs. non-fluorinated piperidine analogs.

Metabolic Stability in Human Liver Microsomes

One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP) family.

In a direct comparison of N-alkyl-substituted piperidine-2-carboxamides, fluorinated derivatives were found to be more readily oxidized in human liver microsomes, with the rate of degradation correlating with increasing lipophilicity.[4] However, in other scaffolds, strategic fluorination at metabolically vulnerable positions can significantly block oxidation and increase the metabolic half-life (t½).[5]

CompoundFluorinationHalf-life (t½) in HLM (min)
Piperidine Analog ANo25
Fluorinated Analog A-1Yes (para-fluoro)45
Piperidine Analog BNo15
Fluorinated Analog B-1Yes (gem-difluoro)60

Table 2. Illustrative comparative metabolic stability of fluorinated vs. non-fluorinated piperidine analogs in human liver microsomes (HLM). Note: This data is representative and compiled from general trends observed in the literature.

In Vitro Permeability: The Caco-2 Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs. It measures the rate at which a compound crosses a monolayer of human colon adenocarcinoma cells.

Generally, increased lipophilicity, often a consequence of fluorination, can lead to higher passive diffusion across the Caco-2 monolayer. However, the interplay between lipophilicity, solubility, and interaction with efflux transporters like P-glycoprotein (P-gp) can result in complex outcomes. Some fluorinated compounds may exhibit enhanced permeability, while others that are P-gp substrates might show reduced transport.[6][7]

CompoundFluorinationApparent Permeability (Papp, 10⁻⁶ cm/s)Efflux Ratio
Piperidine Analog CNo5.21.5
Fluorinated Analog C-1Yes8.91.2
Piperidine Analog DNo12.13.8
Fluorinated Analog D-1Yes9.54.5

Table 3. Representative data comparing the Caco-2 permeability of fluorinated and non-fluorinated piperidine analogs. Note: This data is illustrative and based on general principles.

hERG Channel Affinity: A Key Safety Assessment

The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component of cardiac repolarization. Blockade of this channel can lead to life-threatening arrhythmias. Therefore, assessing the hERG liability of drug candidates is a crucial safety evaluation.

Fluorination can modulate hERG affinity. The decrease in pKa associated with fluorination can weaken the interaction of the piperidine nitrogen with key residues in the hERG channel pore, such as Y652 and F656, potentially reducing hERG blockade.[8][9]

CompoundFluorinationhERG Ki (nM)
Piperidine Analog ENo150
Fluorinated Analog E-1Yes850
Piperidine Analog FNo35
Fluorinated Analog F-1Yes200

Table 4. Illustrative comparative hERG channel affinity of fluorinated vs. non-fluorinated piperidine analogs. Note: This data is representative and compiled from structure-activity relationship trends.

Kinase Inhibition: Impact on Potency

Piperidine scaffolds are prevalent in many kinase inhibitors. Fluorination can influence the potency and selectivity of these compounds by altering their binding interactions within the ATP-binding pocket of the kinase.

For instance, in the development of Akt inhibitors, strategic modifications to the piperidine moiety, which could include fluorination, have been shown to impact potency and reduce off-target effects like hERG blockade.[10] The specific effect of fluorination on kinase inhibition (IC50) is highly dependent on the target kinase and the position of the fluorine atom.

CompoundFluorinationKinase TargetIC50 (nM)
Piperidine Inhibitor GNoKinase X50
Fluorinated Inhibitor G-1YesKinase X25
Piperidine Inhibitor HNoKinase Y100
Fluorinated Inhibitor H-1YesKinase Y300

Table 5. Representative data on the kinase inhibitory activity of fluorinated vs. non-fluorinated piperidine analogs. Note: This data is illustrative and based on common SAR observations.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible comparison of fluorinated and non-fluorinated piperidine analogs.

pKa and LogP Determination

The pKa is typically determined by potentiometric titration, where a solution of the compound is titrated with a standardized acid or base, and the pH is measured as a function of the titrant volume. The LogP, a measure of lipophilicity, is commonly determined using the shake-flask method, involving the partitioning of the compound between n-octanol and water.

Metabolic Stability Assay in Human Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by CYP450 enzymes.

  • Incubation: The test compound is incubated with human liver microsomes (HLM) and a NADPH-regenerating system at 37°C.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are analyzed by LC-MS/MS to determine the concentration of the parent compound over time.

  • Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.[11][12]

Caco-2 Permeability Assay

This assay predicts intestinal drug absorption.

  • Cell Culture: Caco-2 cells are seeded on permeable supports in a multi-well plate and cultured for 21 days to form a differentiated monolayer.

  • Compound Addition: The test compound is added to the apical (A) side of the monolayer.

  • Sampling: Samples are collected from the basolateral (B) side at various time points.

  • Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated. To determine the efflux ratio, the experiment is also performed in the reverse direction (B to A).[13][14]

hERG Radioligand Binding Assay

This assay assesses the potential for a compound to block the hERG channel.

  • Membrane Preparation: Membranes from cells expressing the hERG channel are prepared.

  • Binding Reaction: The membranes are incubated with a radiolabeled hERG channel ligand (e.g., [³H]-astemizole) and varying concentrations of the test compound.

  • Filtration: The mixture is filtered to separate the bound and free radioligand.

  • Detection: The radioactivity on the filter is measured.

  • Calculation: The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the inhibition constant (Ki) is calculated.

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: The kinase, a substrate, and ATP are combined in a buffer.

  • Compound Addition: The test compound is added at various concentrations.

  • Incubation: The reaction is allowed to proceed for a set time at a specific temperature.

  • Detection: The amount of product formed (e.g., phosphorylated substrate) is measured, often using a luminescence-based method that quantifies the amount of ATP remaining.

  • Calculation: The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.[15]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures involved can aid in understanding the comparative data.

Experimental Workflow for Comparative Analysis cluster_synthesis Compound Synthesis cluster_physchem Physicochemical Properties cluster_adme ADME Assays cluster_safety_efficacy Safety & Efficacy Assays Non-Fluorinated Piperidine Non-Fluorinated Piperidine pKa pKa Determination Non-Fluorinated Piperidine->pKa LogP LogP Determination Non-Fluorinated Piperidine->LogP MetStab Metabolic Stability (HLM) Non-Fluorinated Piperidine->MetStab Caco2 Caco-2 Permeability Non-Fluorinated Piperidine->Caco2 hERG hERG Affinity Non-Fluorinated Piperidine->hERG Kinase Kinase Inhibition Non-Fluorinated Piperidine->Kinase Fluorinated Piperidine Fluorinated Piperidine Fluorinated Piperidine->pKa Fluorinated Piperidine->LogP Fluorinated Piperidine->MetStab Fluorinated Piperidine->Caco2 Fluorinated Piperidine->hERG Fluorinated Piperidine->Kinase Comparative Data Analysis Comparative Data Analysis pKa->Comparative Data Analysis LogP->Comparative Data Analysis MetStab->Comparative Data Analysis Caco2->Comparative Data Analysis hERG->Comparative Data Analysis Kinase->Comparative Data Analysis

Figure 1. A generalized workflow for the comparative analysis of fluorinated and non-fluorinated piperidine analogs.

PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Piperidine_Inhibitor Piperidine-based Inhibitor Piperidine_Inhibitor->Akt inhibits

Figure 2. The PI3K/Akt/mTOR signaling pathway, a common target for piperidine-based kinase inhibitors.[16][17]

hERG Channel Blockade Mechanism hERG hERG K+ Channel Pore Channel Pore hERG->Pore Repolarization Cardiac Repolarization hERG->Repolarization mediates Y652 Y652 Pore->Y652 F656 F656 Pore->F656 Block Channel Blockade Pore->Block Piperidine_Analog Piperidine Analog Piperidine_Analog->Pore binds to Block->Repolarization disrupts

Figure 3. A simplified representation of the interaction between piperidine analogs and the hERG potassium channel.[18]

Role of P-glycoprotein in Drug Efflux Intestinal_Lumen Intestinal Lumen Enterocyte Enterocyte Intestinal_Lumen->Enterocyte Passive Diffusion Enterocyte->Intestinal_Lumen Efflux Bloodstream Bloodstream Enterocyte->Bloodstream Absorption Pgp P-glycoprotein (P-gp) Absorption Drug Absorption Pgp->Absorption reduces Piperidine_Analog Piperidine Analog Piperidine_Analog->Pgp is a substrate for

Figure 4. The role of the P-glycoprotein efflux pump in limiting the intestinal absorption of piperidine analogs.[6][19][20][21]

References

A Comparative Guide to the Synthesis of tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into piperidine scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates. tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate, a chiral building block, is of significant interest for the development of novel therapeutics. This guide provides a comprehensive comparison of the primary synthetic routes to this valuable compound, presenting quantitative data, detailed experimental protocols, and a comparative analysis of alternative building blocks to aid in the selection of the most appropriate synthetic strategy.

Performance Comparison of Synthetic Routes

The synthesis of this compound can be approached through several distinct methodologies, each with its own set of advantages and challenges. The primary strategies include catalytic hydrogenation, asymmetric hydrogenation of a fluoroenamide precursor, and dynamic kinetic asymmetric transamination of a fluoroketone. The following table summarizes the key performance indicators for each route.

MetricCatalytic Hydrogenation of Benzylamino PrecursorAsymmetric Hydrogenation of FluoroenamideDynamic Kinetic Asymmetric Transamination
Reported Yield Quantitative (~100%)[1]97%[2]66%[3]
Stereoselectivity Dependent on precursor stereochemistry86% ee (upgradable to >99% ee)[2]96% ee, 15:1 dr (syn/anti)[3]
Key Reagents 10% Pd/C, Ammonium formate[1]Ru-catalyst, Chiral phosphine ligand[2]Transaminase (e.g., ATA-303), Isopropylamine[3]
Reaction Time 1 hour[1]Not specified24 hours
Temperature 50 °C[1]Not specified45 °C
Pressure AtmosphericHigh pressure (Hydrogen)Atmospheric
Key Advantages High yield, simple reagents, mild conditions.High enantioselectivity.High enantioselectivity, avoids transition metals.
Key Challenges Requires stereochemically pure precursor.Potential for C-F bond reduction (defluorination).[2]Longer reaction time, requires specific enzyme.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis of the target compound. The following sections provide methodologies for the key synthetic routes discussed.

Catalytic Hydrogenation of tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate

This method relies on the debenzylation of a stereochemically pure precursor to yield the final product.

Procedure: To a solution of tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (1.0 eq) in methanol, ammonium formate (1.5 eq) and 10% palladium on activated carbon (20% w/w) are added. The reaction mixture is heated to 50°C for 1 hour. After cooling to room temperature, the mixture is filtered through diatomaceous earth and the filtrate is concentrated under reduced pressure to afford tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate.[1]

Asymmetric Hydrogenation of a Fluoroenamide Precursor

This route establishes the stereochemistry at the C3 and C4 positions through a chiral catalyst.

Procedure: A solution of the N-benzoyl-protected fluoroenamide substrate in an appropriate solvent is subjected to hydrogenation in the presence of a ruthenium catalyst and a chiral phosphine ligand under a hydrogen atmosphere. The reaction may require elevated pressure and temperature. Following the reaction, the protecting group is removed under standard conditions to yield the desired 3-fluoro-4-aminopiperidine derivative.[2] Careful optimization is required to minimize the formation of the des-fluoro byproduct.[2]

Dynamic Kinetic Asymmetric Transamination of a Fluoroketone

This biocatalytic approach utilizes an enzyme to achieve high enantioselectivity.

Procedure: The racemic fluoroketone precursor is incubated with a selected transaminase enzyme (e.g., ATA-303 from Codexis) in a suitable buffer (e.g., 0.2 M borate at pH 10.5) containing isopropylamine as the amine donor and pyridoxal-5'-phosphate (PLP) as a cofactor. The reaction is typically run at a controlled temperature (e.g., 45°C) for an extended period (e.g., 24 hours) with continuous removal of the acetone byproduct to drive the equilibrium towards the product.[3]

Synthetic Route and Logic Flow Diagrams

The following diagrams illustrate the workflows for the described synthetic strategies.

G cluster_0 Catalytic Hydrogenation A tert-Butyl (3S,4R)-4-(benzylamino)- 3-fluoropiperidine-1-carboxylate B tert-Butyl (3S,4R)-4-amino- 3-fluoropiperidine-1-carboxylate A->B 10% Pd/C, NH4HCO2, MeOH, 50°C

Caption: Catalytic Hydrogenation Workflow.

G cluster_1 Asymmetric Hydrogenation C N-Benzoyl-3-fluoro-4-aminopyridine D Fluoroenamide Substrate C->D Partial Reduction E Protected syn-3-Fluoro-4-aminopiperidine D->E Ru-catalyst, Chiral Ligand, H2 F Final Product E->F Deprotection

Caption: Asymmetric Hydrogenation Workflow.

G cluster_2 Dynamic Kinetic Asymmetric Transamination G Racemic Fluoroketone H syn-3-Fluoro-4-aminopiperidine G->H Transaminase, iPrNH2, PLP, 45°C

Caption: Biocatalytic Transamination Workflow.

Comparison with Alternative Building Blocks

While this compound is a highly valuable building block, other fluorinated and non-fluorinated aminopiperidines also play crucial roles in drug discovery. The choice of a specific building block depends on the desired pharmacological profile and the synthetic accessibility.

Building BlockKey Synthetic FeaturesRepresentative Application
tert-Butyl 4-aminopiperidine-1-carboxylate Readily available, versatile for further functionalization. Synthesis often involves reductive amination of 1-Boc-4-piperidone.Scaffold for a wide range of therapeutic agents.
4-Aminomethyl-4-fluoropiperidines Synthesis involves regioselective bromofluorination of N-Boc-4-methylenepiperidine.[4]Bifunctional building blocks for fluorinated pharmaceuticals.[4]
(cis)-4-Amino-3-fluoro-1-methylpiperidine Enantiomerically pure synthesis achieved via rhodium-catalyzed asymmetric hydrogenation of a tetrasubstituted fluoroalkene with >99% ee.[5]Used in the development of potent and selective inhibitors.

The introduction of fluorine can significantly impact a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic properties.[2] The choice between these building blocks will ultimately be guided by the specific structure-activity relationship (SAR) of the target protein and the desired drug-like properties.

References

A Comparative Spectroscopic Analysis of Piperidine Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Piperidine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and natural products. The stereochemistry of substituents on the piperidine ring plays a pivotal role in determining the biological activity and pharmacokinetic properties of these molecules. Consequently, the accurate and efficient differentiation of piperidine stereoisomers is a critical aspect of drug discovery and development. This guide provides a comparative analysis of the spectroscopic techniques used to distinguish between piperidine stereoisomers, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Distinguishing Stereoisomers: A Spectroscopic Approach

The spatial arrangement of atoms in stereoisomers, while subtle, gives rise to distinct spectroscopic signatures. NMR spectroscopy is particularly powerful for elucidating the three-dimensional structure of molecules in solution, while IR spectroscopy provides information about the vibrational modes of functional groups, which can be influenced by stereochemistry. Mass spectrometry, although primarily used for determining molecular weight and elemental composition, can sometimes offer clues to stereochemistry through fragmentation patterns.

Comparative Spectroscopic Data of Piperidine Stereoisomers

To illustrate the differences in spectroscopic data between piperidine stereoisomers, this guide presents a comparative analysis of cis- and trans-2,6-disubstituted piperidine derivatives. The data presented below is a representative example compiled from the literature, showcasing the key differences observed in their spectra.

Table 1: Comparative Spectroscopic Data for a Representative Pair of Piperidine Diastereomers (Methyl 2,6-dimethylpipecolinates)

Spectroscopic TechniqueParametercis-Isomertrans-Isomer
¹H NMR Chemical Shift (δ) of H2/H6~2.8 - 3.0 ppm~2.5 - 2.7 ppm
Coupling Constant (J) between H2ax/H3ax~10 - 12 Hz~10 - 12 Hz
Coupling Constant (J) between H2ax/H3eq~3 - 5 Hz~3 - 5 Hz
¹³C NMR Chemical Shift (δ) of C2/C6~55 - 60 ppm~50 - 55 ppm
Chemical Shift (δ) of C3/C5~28 - 32 ppm~30 - 35 ppm
Chemical Shift (δ) of C4~24 - 28 ppm~24 - 28 ppm
IR Spectroscopy N-H Stretch (ν)~3300 - 3350 cm⁻¹~3300 - 3350 cm⁻¹
C-H Stretch (ν)~2850 - 2960 cm⁻¹~2850 - 2960 cm⁻¹
"Fingerprint" RegionSubtle differences in band positions and intensitiesSubtle differences in band positions and intensities
Mass Spectrometry Molecular Ion (M+)Identical m/zIdentical m/z
Fragmentation PatternMay show minor differences in fragment ion abundancesMay show minor differences in fragment ion abundances

Note: The exact values can vary depending on the specific substituents, solvent, and instrument used.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of piperidine stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified piperidine isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer with a field strength of 400 MHz or higher. Key parameters to analyze include the chemical shifts (δ) of the ring protons, particularly those at the substituted positions, and the proton-proton coupling constants (J-values). The magnitude of the coupling constants can provide valuable information about the dihedral angles between adjacent protons and thus the conformation of the piperidine ring.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The chemical shifts of the carbon atoms in the piperidine ring are sensitive to their steric environment and can be used to differentiate between stereoisomers.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Compare the spectra of the stereoisomers, paying close attention to the "fingerprint" region (below 1500 cm⁻¹), where subtle differences in the vibrational modes of the molecule can be observed.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Obtain the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

  • Analysis: While diastereomers will have the same molecular weight, their fragmentation patterns upon ionization may differ slightly in the relative abundances of certain fragment ions due to differences in their steric strain and conformational preferences.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of piperidine stereoisomers.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison synthesis Synthesize Piperidine Stereoisomers purification Purify Stereoisomers (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, etc.) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_table Compile Comparative Data Table nmr->data_table ir->data_table ms->data_table structure Elucidate Stereochemistry data_table->structure

Caption: Workflow for the spectroscopic analysis and comparison of piperidine stereoisomers.

Relationship Between Spectroscopic Techniques and Stereochemical Information

Different spectroscopic techniques provide complementary information for the stereochemical analysis of piperidine isomers.

Spectroscopic_Logic NMR NMR Spectroscopy Conformation Ring Conformation (Chair, Boat, etc.) NMR->Conformation J-Couplings Relative_Stereo Relative Stereochemistry (cis vs. trans) NMR->Relative_Stereo Chemical Shifts, NOE Connectivity Proton Connectivity (through-bond) NMR->Connectivity COSY IR IR Spectroscopy Vibrational_Modes Vibrational Modes (Stretching, Bending) IR->Vibrational_Modes Absorption Bands MS Mass Spectrometry MW Molecular Weight MS->MW Fragmentation Fragmentation Pattern MS->Fragmentation Vibrational_Modes->Relative_Stereo Fingerprint Region Fragmentation->Relative_Stereo Subtle Differences

Caption: Relationship between spectroscopic techniques and the stereochemical information they provide.

In Vitro Kinase Inhibition: A Comparative Guide to Novel Derivative Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro assessment of the inhibitory potential of novel derivative compounds against specific kinase targets. It is designed to offer a clear comparison with established alternatives, supported by experimental data and detailed methodologies, to aid in the advancement of drug discovery and development.

Section 1: Dual Inhibition of c-Met and VEGFR-2 by a Novel[1][2][3]triazolo[4,3-a]pyrazine Derivative

The mesenchymal-epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR-2) are both receptor tyrosine kinases that play crucial roles in cancer progression, including tumor growth, angiogenesis, and metastasis. The simultaneous inhibition of both c-Met and VEGFR-2 is a promising strategy in cancer therapy. This section compares a novel[1][2][3]triazolo[4,3-a]pyrazine derivative, compound 17l , with the established dual c-Met/VEGFR-2 inhibitor, Foretinib .

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of compound 17l and Foretinib against c-Met and VEGFR-2 kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundTarget KinaseIC50 (nM)
Compound 17l c-Met26.00
VEGFR-22600
Foretinib c-Met0.4
VEGFR-20.9
Signaling Pathway Diagram: c-Met and VEGFR-2

The diagram below illustrates the signaling pathways initiated by the activation of c-Met and VEGFR-2, leading to cellular responses such as proliferation, survival, and angiogenesis.

Signaling_Pathways cluster_cMet c-Met Pathway cluster_VEGFR2 VEGFR-2 Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 binds GRB2_SOS GRB2/SOS cMet->GRB2_SOS PI3K_cMet PI3K cMet->PI3K_cMet STAT3 STAT3 cMet->STAT3 PLCg PLCγ VEGFR2->PLCg PI3K_v PI3K VEGFR2->PI3K_v RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK_cMet ERK MEK->ERK_cMet CellResponse Cell Proliferation, Survival, Angiogenesis ERK_cMet->CellResponse AKT_cMet AKT PI3K_cMet->AKT_cMet AKT_cMet->CellResponse STAT3->CellResponse PKC PKC PLCg->PKC RAF_v RAF PKC->RAF_v MEK_v MEK RAF_v->MEK_v ERK_v ERK MEK_v->ERK_v ERK_v->CellResponse AKT_v AKT PI3K_v->AKT_v AKT_v->CellResponse Compound17l Compound 17l Compound17l->cMet Compound17l->VEGFR2 Foretinib Foretinib Foretinib->cMet Foretinib->VEGFR2 BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Engagement BTK BTK LYN_SYK->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 / DAG PLCG2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC_MAPK PKC / MAPK Pathways IP3_DAG->PKC_MAPK NFkB NF-κB Activation Calcium->NFkB PKC_MAPK->NFkB CellResponse B-Cell Proliferation & Survival NFkB->CellResponse Inhibitor Novel Pyrazine Derivative Ibrutinib Acalabrutinib Inhibitor->BTK Assay_Workflow Start Start CompoundPrep Compound Preparation (Serial Dilution) Start->CompoundPrep AssaySetup Assay Plate Setup (Enzyme, Buffer, Compound) CompoundPrep->AssaySetup Reaction Initiate Kinase Reaction (Add Substrate/ATP) AssaySetup->Reaction Incubation Incubation (e.g., 30°C for 60 min) Reaction->Incubation Detection Signal Detection (e.g., Add ADP-Glo™ Reagents) Incubation->Detection Readout Data Acquisition (Luminescence Reading) Detection->Readout Analysis Data Analysis (IC50 Calculation) Readout->Analysis End End Analysis->End Logical_Comparison cluster_Attributes Comparative Attributes Derivative Novel Derivative Compounds Potency Potency (IC50) Derivative->Potency Potentially Higher or Comparable Selectivity Selectivity Profile Derivative->Selectivity Potentially Improved (Reduced Off-Target Effects) Mechanism Mechanism of Action Derivative->Mechanism May Offer Novel Binding Modes Novelty Chemical Scaffold Derivative->Novelty Novel IP Development Development Stage Derivative->Development Preclinical / Early Clinical Established Established Inhibitors Established->Potency Well-Characterized Established->Selectivity Known Off-Targets Established->Mechanism Well-Understood Established->Novelty Existing IP Established->Development Clinically Validated

References

A Comparative Guide to Amine Protecting Groups: Boc vs. Cbz, Fmoc, and Alloc in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the nuanced field of organic synthesis, particularly within peptide synthesis and drug development, the strategic use of protecting groups is essential for achieving desired molecular transformations with precision. These chemical shields temporarily mask reactive functional groups, such as amines, preventing them from participating in unwanted side reactions. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group is a cornerstone. This guide provides an in-depth, objective comparison of the Boc protecting group with other widely used alternatives—Carboxybenzyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc)—supported by experimental data and detailed protocols to inform synthetic strategies.

The efficacy of a protecting group is determined by its stability under various reaction conditions and the ease and selectivity of its removal. The distinct characteristics of Boc, Cbz, Fmoc, and Alloc form the basis of orthogonal protection strategies, which permit the selective deprotection of one group in the presence of others—a critical concept in the multi-step synthesis of complex molecules.[1][2]

At a Glance: Key Characteristics of Common Amine Protecting Groups

The primary distinction between these protecting groups lies in their cleavage conditions, which underpins their orthogonality.[3]

  • Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[3]

  • Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis.[3]

  • Fmoc (9-fluorenylmethyloxycarbonyl): Cleaved under basic conditions, commonly with a solution of piperidine in an organic solvent.[3]

  • Alloc (Allyloxycarbonyl): Cleaved using palladium(0) catalysis.[1]

Comparative Data: Stability and Deprotection Conditions

The choice of a protecting group is often dictated by the stability of other functional groups within the molecule and the desired reaction conditions for subsequent synthetic steps. The following tables summarize the key properties and relative stabilities of Boc, Cbz, Fmoc, and Alloc protecting groups.

Table 1: Deprotection Conditions and Stability of Common Amine Protecting Groups

FeatureBoc (tert-butyloxycarbonyl)Cbz (Carboxybenzyl)Fmoc (9-fluorenylmethyloxycarbonyl)Alloc (Allyloxycarbonyl)
Deprotection Condition Strong Acid (e.g., TFA, HCl)[4]Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[5]Base (e.g., Piperidine in DMF)[2]Pd(0) Catalysis (e.g., Pd(PPh₃)₄)[1]
Stability Stable to base, nucleophiles, and catalytic hydrogenation.[1]Stable to acid and base.[5]Stable to acid and catalytic hydrogenation.[2]Stable to acid and base.[1]
Key Advantage High stability under a wide range of non-acidic conditions.Orthogonal to acid- and base-labile groups.Mild, base-mediated deprotection.Orthogonal to both acid- and base-labile groups.
Primary Disadvantage Harsh acidic conditions for deprotection can be detrimental to sensitive substrates.[4]Incompatible with functional groups susceptible to reduction (e.g., alkenes, alkynes).The liberated dibenzofulvene can form adducts, requiring scavengers.[1]Requires a transition metal catalyst for removal.[1]

Table 2: Orthogonal Stability of Amine Protecting Groups

Protecting GroupStable to Boc Deprotection (TFA)Stable to Cbz Deprotection (H₂, Pd/C)Stable to Fmoc Deprotection (Piperidine)Stable to Alloc Deprotection (Pd(0))
Boc -Yes[5]Yes[5]Yes
Cbz Yes[5]-YesYes
Fmoc Yes[5]Yes[5]-Yes
Alloc Yes[1]YesYes[6]-

Chemical Structures and Reaction Mechanisms

The distinct reactivity of each protecting group is a direct consequence of its chemical structure.

G Chemical Structures of Protecting Groups Boc Boc (tert-butoxycarbonyl) Boc_struct Cbz Cbz (Carboxybenzyl) Cbz_struct Fmoc Fmoc (9-fluorenylmethyloxycarbonyl) Fmoc_struct Alloc Alloc (Allyloxycarbonyl) Alloc_struct

Caption: Chemical structures of Boc, Cbz, Fmoc, and Alloc protecting groups.

The protection of an amine with these groups typically involves the reaction of the amine with an activated form of the protecting group, such as an anhydride or a chloroformate. The deprotection pathways are unique to each group and are fundamental to their orthogonal nature.

G General Protection and Deprotection Pathways cluster_protection Protection cluster_deprotection Deprotection Amine R-NH₂ ProtectedAmine R-NH-PG Amine->ProtectedAmine + Base ProtectingAgent Protecting Group Reagent ProtectingAgent->ProtectedAmine ProtectedAmine2 R-NH-PG DeprotectedAmine R-NH₂ ProtectedAmine2->DeprotectedAmine Specific Cleavage Condition Byproducts Byproducts ProtectedAmine2->Byproducts

Caption: General workflow for amine protection and deprotection.

Experimental Protocols

Detailed methodologies for the introduction and removal of each protecting group are crucial for successful implementation in the laboratory.

Boc Group

Protection of an Amine with Boc Anhydride (Boc₂O):

  • Dissolve the amine substrate in a suitable solvent (e.g., dichloromethane, THF, or a mixture of dioxane and water).

  • Add a base, such as triethylamine (1.1-1.5 equivalents) or sodium hydroxide (for aqueous conditions), to the solution.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equivalents) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction for 1-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the product by extraction and/or column chromatography.

Deprotection of a Boc-Protected Amine:

  • Dissolve the Boc-protected amine in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA, typically 25-50% v/v in DCM) at 0 °C.

  • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • The resulting amine salt can be used directly or neutralized with a base.

Cbz Group

Protection of an Amine with Benzyl Chloroformate (Cbz-Cl):

  • Dissolve the amine in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water).

  • Add a base, such as sodium bicarbonate or triethylamine (2 equivalents), to the solution and cool to 0 °C.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and purify the product by recrystallization or column chromatography.

Deprotection of a Cbz-Protected Amine by Hydrogenolysis:

  • Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 1-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Fmoc Group

Protection of an Amine with Fmoc-Cl or Fmoc-OSu:

  • Dissolve the amine in a mixture of dioxane and aqueous sodium bicarbonate solution.

  • Cool the solution to 0 °C and add Fmoc-Cl or Fmoc-OSu (1.1 equivalents).

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and purify the product by recrystallization or column chromatography.

Deprotection of an Fmoc-Protected Amine:

  • Dissolve the Fmoc-protected amine in dimethylformamide (DMF).

  • Add a solution of 20% piperidine in DMF.

  • Stir the reaction at room temperature for 5-30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure and purify the product.

Alloc Group

Protection of an Amine with Allyl Chloroformate (Alloc-Cl):

  • Dissolve the amine in dichloromethane or a biphasic mixture of dioxane and aqueous sodium carbonate.

  • Cool the solution to 0 °C and add allyl chloroformate (Alloc-Cl, 1.1 equivalents).

  • Stir the reaction vigorously at 0 °C to room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and purify the product by column chromatography.

Deprotection of an Alloc-Protected Amine:

  • Dissolve the Alloc-protected amine in a suitable solvent such as THF or dichloromethane.

  • Add a scavenger, such as dimedone or morpholine (2-3 equivalents).

  • Add a catalytic amount of a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

  • Stir the reaction under an inert atmosphere at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture and purify the product by column chromatography.

Decision Workflow for Protecting Group Selection

The selection of an appropriate protecting group is a critical step in the design of a synthetic route. The following decision tree illustrates a logical approach to this process.

Caption: A simplified decision tree for selecting an amine protecting group.

Conclusion

The tert-butoxycarbonyl (Boc) protecting group remains an indispensable tool in the arsenal of the modern organic chemist. Its unique combination of stability, ease of introduction, and acid-labile removal provides a powerful strategy for the selective protection of amines.[1] However, a thorough understanding of its characteristics in comparison to other common protecting groups like Cbz, Fmoc, and Alloc is paramount for the rational design of complex synthetic routes. The principles of orthogonality are central to this understanding, enabling chemists to navigate multi-step syntheses with efficiency and precision. By carefully considering the stability of all functional groups present in a molecule and the planned reaction conditions, researchers can select the optimal protecting group strategy to achieve their synthetic goals in drug development and other scientific endeavors.

References

A Comparative Guide to the Neuroprotective Efficacy of Novel Synthesized Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroprotective effects of recently synthesized compounds, offering a side-by-side analysis of their performance in preclinical models. The data presented herein is intended to assist researchers in identifying promising candidates for further investigation in the development of therapeutics for neurodegenerative diseases. This document summarizes quantitative experimental data, provides detailed methodologies for key assays, and visualizes relevant biological pathways and workflows.

Introduction to Neuroprotective Strategies

Neurodegenerative diseases, such as Parkinson's and Alzheimer's, are characterized by the progressive loss of neuronal structure and function. A key therapeutic strategy is the development of neuroprotective agents that can prevent or slow this neuronal cell death. Research has increasingly focused on synthetic compounds that can target specific pathways involved in neurodegeneration, such as oxidative stress, mitochondrial dysfunction, and apoptosis. This guide focuses on the comparative efficacy of two novel synthesized compounds, a 2,2-disubstituted 1,2-dihydropyridine derivative designated as 5zou and a series of cinnamide derivatives (9t, 9u, 9y, and 9z) . As a point of reference, the well-established neuroprotective drug Edaravone is included for comparison.

Quantitative Assessment of Neuroprotective Effects

The neuroprotective potential of the synthesized compounds was evaluated using neuronal cell culture models subjected to neurotoxic insults. The primary endpoint for assessing neuroprotection was cell viability, quantified using the MTT assay.

Table 1: Neuroprotective Effect of Compound 5zou on PC12 Cells

Treatment GroupCell Viability (% of Control)Neurotoxin
Control100%-
6-OHDA (100 µM)39.2%[1][2]6-hydroxydopamine
5zou (1 µM) + 6-OHDAIncreased from 39.2%[1][2]6-hydroxydopamine
5zou (10 µM) + 6-OHDAIncreased from 39.2%[1][2]6-hydroxydopamine
L-Glutamate (20 mM)42.8%[1][2]L-Glutamic acid
5zou (1 µM) + L-GlutamateIncreased from 42.8%[1][2]L-Glutamic acid
5zou (10 µM) + L-GlutamateIncreased from 42.8%[1][2]L-Glutamic acid

*Note: The source indicates a statistically significant (P<0.05) restoration of cell viability with 5zou pre-treatment, but does not provide exact percentage values in tabular format. The graphical data suggests a dose-dependent increase.[1][2]

Table 2: Neuroprotective Effect of Cinnamide Derivatives on PC12 Cells

Treatment GroupCell ViabilityNeurotoxin
Control~100%-
GlutamateSignificantly ReducedL-Glutamic acid
9t + GlutamateDose-dependent increaseL-Glutamic acid
9u + GlutamateDose-dependent increaseL-Glutamic acid
9y + GlutamateDose-dependent increaseL-Glutamic acid
9z + GlutamateDose-dependent increaseL-Glutamic acid

*Note: The referenced study demonstrated that compounds 9t, 9u, 9y, and 9z protected PC12 cells from glutamate-induced apoptosis in a dose-dependent manner, as determined by MTT assay. However, specific quantitative data on the percentage of cell viability was not presented in a tabular format.[2]

Table 3: Neuroprotective Effect of Edaravone on PC12 Cells

Treatment GroupCell Viability (% of Control)Neurotoxin/Insult
Control100%-
OGD/Reperfusion~50%Oxygen-Glucose Deprivation
Edaravone (0.01 µM) + OGD/ReperfusionSignificantly IncreasedOxygen-Glucose Deprivation
Edaravone (0.1 µM) + OGD/ReperfusionSignificantly IncreasedOxygen-Glucose Deprivation
Edaravone (1 µM) + OGD/Reperfusion~80%[3]Oxygen-Glucose Deprivation
MPP+ (500 µM)~50%1-methyl-4-phenylpyridinium
Edaravone (10 µM) + MPP+~65%1-methyl-4-phenylpyridinium
Edaravone (100 µM) + MPP+~80%[4]1-methyl-4-phenylpyridinium

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Cell Culture and Induction of Neurotoxicity
  • Cell Line: Pheochromocytoma (PC12) cells, a common model for neuronal studies.

  • Culture Conditions: Cells were maintained in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Neurotoxicity:

    • 6-hydroxydopamine (6-OHDA) and L-glutamic acid (L-Glu): To model Parkinson's disease and excitotoxicity respectively, PC12 cells were treated with 100 µM 6-OHDA or 20 mM L-glutamate for 24 hours.[1][2]

    • Oxygen-Glucose Deprivation (OGD): To mimic ischemic conditions, PC12 cells were incubated in a glucose-free medium in a hypoxic chamber for a specified duration, followed by a reperfusion period in normal medium.[3]

    • MPP+: To induce parkinsonian-like neurotoxicity, PC12 cells were treated with 1-methyl-4-phenylpyridinium (MPP+).[4]

MTT Assay for Cell Viability
  • Cell Seeding: PC12 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells were pre-treated with various concentrations of the synthesized compounds or Edaravone for a specified period before the addition of the neurotoxin.

  • Neurotoxin Exposure: The respective neurotoxins were added to the wells to induce cell death.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the untreated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Cell Treatment: PC12 cells were seeded and treated with the compounds and neurotoxins as described above.

  • DCFH-DA Staining: Cells were incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: After washing with PBS to remove the excess probe, the fluorescence intensity was measured using a fluorescence microplate reader with excitation at 488 nm and emission at 530 nm. An increase in fluorescence indicates higher levels of intracellular ROS.

Assessment of Mitochondrial Membrane Potential (MMP)
  • Cell Treatment: PC12 cells were treated as described for the neurotoxicity assays.

  • JC-1 Staining: Cells were incubated with the JC-1 staining solution for 20 minutes at 37°C.

  • Fluorescence Measurement: The fluorescence was measured using a fluorescence microplate reader. The ratio of red (J-aggregates in healthy mitochondria) to green (J-monomers in depolarized mitochondria) fluorescence was calculated. A decrease in this ratio is indicative of mitochondrial membrane depolarization.

Visualizing Mechanisms and Workflows

Signaling Pathways in Neuroprotection

The neuroprotective effects of many synthesized compounds are mediated through the modulation of key intracellular signaling pathways that regulate cell survival and death.

cluster_0 Neurotoxic Insult (e.g., 6-OHDA, Glutamate) cluster_1 Cellular Stress cluster_2 Apoptotic Cascade cluster_3 Neuroprotective Intervention Neurotoxin Neurotoxin ROS ↑ Reactive Oxygen Species (ROS) Neurotoxin->ROS Mito_Dys Mitochondrial Dysfunction Neurotoxin->Mito_Dys ROS->Mito_Dys Bax ↑ Bax Mito_Dys->Bax Bcl2 ↓ Bcl-2 Mito_Dys->Bcl2 Caspase Caspase Activation Bax->Caspase Bcl2->Caspase Apoptosis Apoptosis & Neuronal Death Caspase->Apoptosis Compound Synthesized Compound Compound->ROS Scavenges Compound->Mito_Dys Stabilizes Compound->Bax Downregulates Compound->Bcl2 Upregulates A 1. Cell Culture (e.g., PC12 cells) B 2. Compound Pre-treatment (Synthesized Compound/Edaravone) A->B C 3. Induction of Neurotoxicity (e.g., 6-OHDA, Glutamate) B->C D 4. Incubation Period C->D E 5. Endpoint Assays D->E F Cell Viability (MTT Assay) E->F G ROS Levels (DCFH-DA Assay) E->G H Mitochondrial Potential (JC-1 Assay) E->H I 6. Data Analysis & Comparison F->I G->I H->I

References

The Enigmatic Case of PubChem CID 11736104: A Search for Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of the PubChem database and broader scientific literature, the compound associated with PubChem Compound Identification (CID) 11736104 could not be identified. This identifier does not appear to correspond to a publicly accessible chemical entity, rendering a comparative analysis of its experimental data impossible at this time.

Efforts to retrieve information for PubChem CID 11736104 from the National Center for Biotechnology Information's (NCBI) PubChem database, a key repository for chemical information, were unsuccessful. Searches for this specific CID yielded no results, suggesting that the identifier may be obsolete, withdrawn, or was never publicly assigned. Consequently, the core requirements of generating a comparison guide—including the presentation of quantitative data, detailing of experimental protocols, and visualization of signaling pathways—cannot be fulfilled.

For researchers, scientists, and drug development professionals, the inability to cross-reference a PubChem CID can present a significant roadblock in accessing critical information about a compound of interest. The PubChem database is a foundational tool for understanding the properties, biological activities, and safety profiles of chemical substances.

Without a valid compound to analyze, the creation of the requested comparative guide, including data tables and visualizations, is not feasible. It is recommended that the user verify the accuracy of the PubChem CID. In the event that the identifier is incorrect, providing the correct CID or the chemical name, structure, or other known identifiers for the compound of interest will be necessary to proceed with the requested analysis.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management of chemical waste is as crucial as the discoveries made in the laboratory. Adherence to proper disposal protocols for compounds like tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate is paramount for ensuring personnel safety and environmental protection. This guide provides a clear, step-by-step framework for the safe handling and disposal of this fluorinated piperidine derivative.

Core Principles of Disposal

While specific toxicological data for this compound is not extensively detailed, its classification as a fluorinated heterocyclic amine necessitates that it be handled as hazardous waste. The primary and recommended method for the disposal of fluorinated organic compounds is high-temperature incineration conducted in a specialized hazardous waste facility.[1] This ensures the complete destruction of the chemical, mitigating potential environmental impact.

It is critical to avoid mixing this waste with non-halogenated organic materials, as this can complicate and increase the cost of disposal.[1] All waste containing this compound must be segregated and clearly identified as halogenated organic waste.

Personal Protective Equipment and Waste Handling

Proper personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure risk during the collection and consolidation of waste.

Equipment/ProcedureSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact with the chemical.[1][2]
Eye Protection Safety goggles and a face shield.To protect against splashes and accidental eye contact.[1][2]
Body Protection Laboratory coat.To protect clothing and skin from contamination.[1]
Waste Container High-density polyethylene (HDPE) or other compatible material.Must be resistant to organic amines and fluorinated compounds.[1]
Waste Labeling Clearly labeled as "Hazardous Waste" with the full chemical name.To ensure proper identification and handling by waste management personnel.[1]
Waste Storage Designated, well-ventilated, and secure area.To prevent unauthorized access and exposure, away from incompatible materials like strong acids and oxidizing agents.[1]

Experimental Protocols: Waste Segregation and Collection

The following protocol outlines the necessary steps for the safe segregation and collection of this compound waste.

Methodology:

  • Don Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing the appropriate PPE as detailed in the table above.

  • Segregate Waste: All materials contaminated with this compound, including the neat compound, solutions, pipette tips, gloves, and absorbent paper, must be collected separately as halogenated organic waste.[1]

  • Collect Waste: Place all segregated waste into a designated, compatible, and properly sealed container.[1]

  • Label Container: Affix a hazardous waste label to the container, clearly stating "Hazardous Waste" and "this compound".

  • Store Securely: Store the sealed waste container in a designated hazardous waste accumulation area that is well-ventilated and secure.

Note: Do not attempt to neutralize or treat the chemical waste within the laboratory unless you are specifically trained and equipped for such procedures.[1]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed from the point of generation to final disposal.

Disposal Workflow for this compound cluster_0 Laboratory Procedures A Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Step 2: Segregate Halogenated Waste (Solid & Liquid) A->B C Step 3: Collect in Labeled, Compatible Container B->C D Step 4: Store Container in Designated Secure Area C->D E Step 5: Arrange for Pickup by Licensed Waste Management D->E F Step 6: Transport to Specialized Facility G Step 7: High-Temperature Incineration F->G

References

Personal protective equipment for handling tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety, operational, and disposal information for tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate, a key building block in pharmaceutical research. Adherence to these protocols is critical for minimizing exposure risks and ensuring a safe laboratory environment.

Chemical Profile:

  • Chemical Name: this compound

  • CAS Number: 907544-20-1[1]

  • Molecular Formula: C10H19FN2O2[1]

  • Molecular Weight: 218.27 g/mol [1]

Immediate Safety Precautions

In the event of exposure, immediate action is crucial. The following first-aid measures should be taken:

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2][3] Remove contaminated clothing. If irritation persists, consult a physician.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and consult a physician immediately.[2][3] Never give anything by mouth to an unconscious person.[2][3]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect against splashes. A face shield provides an additional layer of protection.[4][5][6]
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended.[4] Gloves should be changed frequently and immediately if contaminated.[2][4]
Lab Coat or GownA disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[4]
Shoe CoversDisposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory.[4]
Respiratory Protection N95 Respirator or HigherA properly fit-tested N95 respirator or a higher level of respiratory protection should be used, especially when handling the compound as a powder or when generating aerosols.[2][4]

Operational Handling and Storage

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][5]

  • Handling: Avoid contact with skin, eyes, and clothing.[3] Avoid the formation of dust and aerosols.[2] Wash hands thoroughly after handling.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Recommended storage temperature is 2-8°C in a refrigerator.[1]

Spill and Disposal Plan

Spill Management:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so.

  • Absorb: Use an inert absorbent material to clean up the spill.

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, closed container for disposal.[2][6]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal:

All disposable PPE and materials contaminated with this compound should be considered hazardous waste.[4] Dispose of this waste through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[4] Do not allow the chemical to enter drains.[3][6]

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical workflow for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE PrepareWorkArea Prepare Work Area (Fume Hood) SelectPPE->PrepareWorkArea DonPPE Don PPE PrepareWorkArea->DonPPE HandleCompound Handle Compound DonPPE->HandleCompound DoffPPE Doff PPE in Designated Area HandleCompound->DoffPPE Spill Spill Occurs HandleCompound->Spill Exposure Exposure Occurs HandleCompound->Exposure Decontaminate Decontaminate Work Area DoffPPE->Decontaminate SegregateWaste Segregate Hazardous Waste Decontaminate->SegregateWaste DisposeWaste Dispose of Waste via Licensed Contractor SegregateWaste->DisposeWaste SpillResponse Follow Spill Response Protocol Spill->SpillResponse FirstAid Administer First Aid Exposure->FirstAid

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate
Reactant of Route 2
tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。